molecular formula C9H11NO2 B1324199 2-Cyclopentanoyloxazole CAS No. 898758-86-6

2-Cyclopentanoyloxazole

Cat. No.: B1324199
CAS No.: 898758-86-6
M. Wt: 165.19 g/mol
InChI Key: PULLTOZALWAOCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 2-Cyclopentanoyloxazole, registered under CAS number 898758-86-6, is a high-purity chemical compound supplied for research and development purposes. This derivative of 1,3-oxazole has a molecular formula of C 9 H 11 NO 2 and a molecular weight of 165.19 g/mol . This product is intended for research use only and is not for diagnostic or therapeutic applications. Research Context and Potential Applications The 1,3-oxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active molecules and pharmaceuticals . Oxazole derivatives are frequently investigated for their wide spectrum of potential biological activities, which can include antimicrobial, anticancer, and anti-inflammatory properties . The specific structure of this compound, which features a cyclopentanoyl moiety, makes it a valuable building block for the synthesis of more complex molecules, particularly in the discovery and development of new pharmaceutical therapeutics . Researchers utilize this compound in molecular hybridization strategies, where it is combined with other pharmacophores to create novel hybrids with enhanced or multitarget activities . Handling and Storage For optimal stability, this product should be stored in a cool, dry place, protected from air and light. Researchers should handle the compound with standard laboratory precautions, wearing appropriate personal protective equipment. The structural versatility and proven relevance of the oxazole core make this compound a compound of significant interest for scientific exploration in drug discovery pipelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopentyl(1,3-oxazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-8(7-3-1-2-4-7)9-10-5-6-12-9/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULLTOZALWAOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642046
Record name Cyclopentyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-86-6
Record name Cyclopentyl(1,3-oxazol-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-cyclopentanoyloxazole, a key structural motif in medicinal chemistry and drug development. Recognizing the challenges associated with direct acylation of the oxazole ring, this document focuses on a robust and efficient methodology involving the use of organometallic intermediates. We will delve into the rationale behind this approach, providing detailed, field-proven protocols for the generation of a 2-oxazolyl Grignard reagent and its subsequent coupling with a cyclopentanecarboxylic acid derivative. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and mechanistically sound approach to the synthesis of 2-acyl oxazoles.

Introduction: The Significance of the 2-Acyl Oxazole Moiety

The oxazole ring is a privileged heterocycle in medicinal chemistry, appearing in a wide array of natural products and synthetic molecules with diverse biological activities. When functionalized with an acyl group at the 2-position, the resulting 2-acyl oxazole scaffold serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The cyclopentanoyl group, in particular, can impart favorable lipophilic characteristics to a molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties.

However, the synthesis of 2-acyl oxazoles is not without its challenges. The oxazole ring exhibits a unique electronic profile, with the C2 position being the most acidic proton, yet direct electrophilic acylation at this position is often problematic.[1] This guide will address these challenges and present a reliable synthetic solution.

The Challenge: Direct Acylation of the Oxazole Ring

Direct Friedel-Crafts acylation of the oxazole ring is generally not a viable synthetic route. The oxazole nitrogen can be acylated or alkylated, forming an oxazolium salt which deactivates the ring towards electrophilic substitution.[2] Furthermore, the acidity of the C2 proton (pKa ≈ 20) allows for deprotonation with strong bases like organolithium reagents.[3] However, the resulting 2-lithio-oxazole exists in equilibrium with its ring-opened enolate-isonitrile form, which can lead to undesired side reactions upon treatment with an acylating agent like an acyl chloride.[3]

A Robust Solution: Synthesis via Organometallic Intermediates

To circumvent the issues of ring-opening and over-reactivity, a more controlled approach utilizing organometallic intermediates has been developed. This strategy involves the formation of a 2-metallo-oxazole species, which can then undergo a clean acylation reaction. The use of a Grignard reagent (an organomagnesium compound) at the C2 position of the oxazole ring provides a nucleophilic species that can react with a suitable acylating agent.

A particularly effective method for the synthesis of 2-acyl oxazoles involves the reaction of a 2-magnesiated oxazole with a Weinreb amide.[3][4][5] Weinreb amides (N-methoxy-N-methylamides) are excellent acylating agents that react with strong nucleophiles like Grignard reagents to form a stable tetrahedral intermediate. This intermediate prevents the over-addition that is commonly observed with more reactive acylating agents like acyl chlorides, which would lead to the formation of a tertiary alcohol.[2][6][7][8]

The overall synthetic strategy is depicted in the workflow below:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_core_reaction Core Reaction Cyclopentanecarboxylic_Acid Cyclopentanecarboxylic Acid Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarboxylic_Acid->Cyclopentanecarbonyl_Chloride SOCl2 Weinreb_Amide Cyclopentane Weinreb Amide Cyclopentanecarboxylic_Acid->Weinreb_Amide Coupling Agent, N,O-Dimethyl- hydroxylamine HCl Thionyl_Chloride Thionyl Chloride (SOCl2) Cyclopentanecarbonyl_Chloride->Weinreb_Amide N,O-Dimethyl- hydroxylamine HCl N_O_Dimethylhydroxylamine_HCl N,O-Dimethylhydroxylamine HCl Coupling_Agent Coupling Agent (e.g., CDI) 2_Cyclopentanoyloxazole This compound Weinreb_Amide->2_Cyclopentanoyloxazole Acylation Oxazole Oxazole 2_Magnesiated_Oxazole 2-Magnesiated Oxazole Oxazole->2_Magnesiated_Oxazole i-PrMgCl iPrMgCl i-PrMgCl 2_Magnesiated_Oxazole->2_Cyclopentanoyloxazole

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Preparation of Cyclopentanecarbonyl Chloride

Cyclopentanecarbonyl chloride is a key precursor that can be readily prepared from cyclopentanecarboxylic acid.

Reaction:

Acyl_Chloride_Formation cluster_reactants cluster_products reactant1 Cyclopentanecarboxylic Acid plus + reactant2 SOCl₂ product1 Cyclopentanecarbonyl Chloride reactant2->product1 plus2 + product2 SO₂ plus3 + product3 HCl

Caption: Synthesis of cyclopentanecarbonyl chloride.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopentanecarboxylic acid (1.0 eq).

  • Slowly add thionyl chloride (SOCl₂) (2.0 eq) to the flask at room temperature.[9][10][11]

  • Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.

  • After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude cyclopentanecarbonyl chloride can be purified by fractional distillation.[12]

ParameterValue
Boiling Point161-162 °C
Density1.091 g/mL at 25 °C
Purity>98%

Table 1: Physical properties of cyclopentanecarbonyl chloride.[12][13]

Preparation of N-methoxy-N-methylcyclopentanecarboxamide (Weinreb Amide)

The Weinreb amide can be synthesized from either cyclopentanecarboxylic acid directly or from the corresponding acyl chloride.

Reaction from Acyl Chloride:

Weinreb_Amide_Formation cluster_reactants cluster_products reactant1 Cyclopentanecarbonyl Chloride plus + reactant2 N,O-Dimethylhydroxylamine HCl product1 Cyclopentane Weinreb Amide reactant2->product1 plus2 + product2 HCl

Caption: Synthesis of cyclopentane Weinreb amide from the acyl chloride.

Step-by-Step Protocol:

  • In a round-bottom flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a base, such as triethylamine (2.1 eq) or pyridine, to the solution.[14]

  • Add a solution of cyclopentanecarbonyl chloride (1.0 eq) in CH₂Cl₂ dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude Weinreb amide, which can be purified by column chromatography.

ReagentMolar Equivalent
Cyclopentanecarbonyl Chloride1.0
N,O-Dimethylhydroxylamine HCl1.0
Triethylamine2.1

Table 2: Reagent stoichiometry for Weinreb amide synthesis.

Synthesis of this compound

This is the core transformation, coupling the 2-magnesiated oxazole with the cyclopentane Weinreb amide.

Reaction:

Core_Reaction cluster_reactants reactant1 2-Magnesiated Oxazole plus + reactant2 Cyclopentane Weinreb Amide product1 This compound reactant2->product1

Caption: Core acylation reaction.

Step-by-Step Protocol:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add oxazole (1.25 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the solution to -15 °C.

  • Slowly add isopropylmagnesium chloride (i-PrMgCl) (1.25 eq, typically a 2 M solution in THF) dropwise to the oxazole solution. Stir the mixture at this temperature for 1 hour to ensure complete formation of the Grignard reagent.[3]

  • In a separate flask, dissolve the cyclopentane Weinreb amide (1.0 eq) in anhydrous THF.

  • Add the solution of the Weinreb amide to the 2-magnesiated oxazole solution at -15 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.[3]

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography to yield this compound.

ReactantMolar EquivalentTemperature
Oxazole1.25-15 °C
i-PrMgCl1.25-15 °C
Cyclopentane Weinreb Amide1.0-15 °C to RT

Table 3: Reaction conditions for the synthesis of this compound.

Mechanistic Insights

The success of this synthetic route hinges on the controlled reactivity of the organometallic species and the choice of the acylating agent.

Mechanism cluster_grignard Grignard Formation cluster_acylation Acylation with Weinreb Amide Oxazole_H Oxazole (C2-H) Oxazole_Mg 2-Oxazolylmagnesium chloride Oxazole_H->Oxazole_Mg iPrMgCl_reagent i-PrMgCl Propane Propane Tetrahedral_Intermediate Stable Tetrahedral Intermediate Oxazole_Mg->Tetrahedral_Intermediate Weinreb_Amide_reactant Cyclopentane Weinreb Amide Ketone_Product This compound Tetrahedral_Intermediate->Ketone_Product Side_Product [MeO-N(Me)-Mg-Cl]

Caption: Mechanistic pathway for the synthesis of this compound.

The deprotonation of oxazole at the C2 position by isopropylmagnesium chloride is a straightforward acid-base reaction, yielding the 2-oxazolylmagnesium chloride.[3] This Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Weinreb amide. This addition forms a stable five-membered cyclic tetrahedral intermediate, which is chelated by the magnesium ion.[2] This intermediate is stable at room temperature and does not collapse to the ketone until an aqueous workup is performed. This stability is crucial as it prevents a second addition of the Grignard reagent to the newly formed ketone, thus avoiding the formation of the corresponding tertiary alcohol.

Conclusion

The synthesis of this compound can be efficiently and reliably achieved through a multi-step sequence that circumvents the challenges of direct C2 acylation of the oxazole ring. The formation of a 2-oxazolyl Grignard reagent followed by its reaction with a cyclopentane Weinreb amide provides a high-yielding and clean transformation. This in-depth guide has provided the necessary theoretical background and practical, step-by-step protocols to empower researchers in the successful synthesis of this valuable chemical entity. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of 2-acyl oxazoles, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [Link]

  • Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Oriental Journal of Chemistry. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5828-5831. [Link]

  • Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. [Link]

  • A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. (2025). ResearchGate. [Link]

  • Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Nα-protected aminoacid/peptide Weinreb amides employing N,N - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

  • Preparation of 2-substituted-2-oxazolines with organic zinc salt catalysts. (n.d.).
  • Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. (n.d.). Dalal Institute. [Link]

  • A kind of preparation method of cyclopropanecarbonyl chloride. (n.d.).
    • Procedure. (n.d.). Organic Syntheses. [Link]

  • Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis of 2-oxazolines. (n.d.). Organic Chemistry Portal. [Link]

  • Cyclopentanone, 2-tert-pentyl. (n.d.). Organic Syntheses. [Link]

  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (n.d.). Chemistry Steps. [Link]

  • Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. (n.d.). ACS Publications. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. [Link]

  • SYNTHESIS OF NOVEL OXAZOLES AND THEIR HYDRAZONES. (n.d.). Rasayan Journal of Chemistry. [Link]

  • Acid Chloride → Tertiary Alcohol with Grignard Reagents (RMgBr), then H₃O⁺. (n.d.). OrgoSolver. [Link]

  • Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. (n.d.). Chemistry Steps. [Link]

    • Procedure. (n.d.). Organic Syntheses. [Link]

  • Describe the differences between Grignard reagents and organolithium reagents. (n.d.). TutorChase. [Link]

  • Synthesis of Novel Acylhydrazone-Oxazole Hybrids and Docking Studies of SARS-CoV-2 Main Protease. (n.d.). MDPI. [Link]

  • 20.4: Acid Halide Chemistry. (2019). Chemistry LibreTexts. [Link]

  • Acyl chlorides reaction with grignard. (2025). Chemistry Stack Exchange. [Link]

  • Grignard Reagents, Organolithium Compounds, and Gilman Reagents. (n.d.). OrgoSolver. [Link]

  • New Methods for the Synthesis of Organozinc and Organocopper Reagents. (n.d.). Elektronische Hochschulschriften der LMU München. [Link]

  • Preparation method of magnesium chloride (2,2,6,6-tetramethyl piperidine) lithium salt. (n.d.).
  • Using any necessary reagents, show how you would accomplish the f... (n.d.). Study Prep in Pearson+. [Link]

  • Organolithium vs Grignard Reagents. (2020). YouTube. [Link]

  • Process for the preparation of oxalyl chloride. (n.d.).
  • Process for the production of oxalyl chloride. (n.d.).
  • Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]

  • SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]

  • The method for preparing o-chlorobenzyl magnesium chloride class compound. (n.d.).
  • Conversion of carboxylic acids into acid chlorides with SOCl2. (n.d.). Master Organic Chemistry. [Link]

Sources

2-Cyclopentanoyloxazole: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is intended for informational purposes for research, and drug development professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.

Introduction

2-Cyclopentanoyloxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted at the second position with a cyclopentanoyl group. The oxazole moiety is a significant pharmacophore in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its role as a bioisostere for amide and ester groups.[1] The cyclopentanoyl substituent imparts specific steric and lipophilic characteristics to the molecule, which can be strategically utilized in the design of novel therapeutic agents to enhance binding affinity and pharmacokinetic profiles. This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of this compound, with insights into its applications in drug discovery.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthetic and medicinal chemistry. These properties dictate its behavior in various solvents and reaction conditions, and influence its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C9H11NO2[2]
IUPAC Name cyclopentyl(1,3-oxazol-2-yl)methanone[2]
CAS Number 898758-86-6[2]
Molecular Weight 165.19 g/mol [2]
Topological Polar Surface Area 43.1 Ų[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis and Methodologies

The synthesis of 2-acyl oxazoles like this compound can be achieved through several established routes. A prominent method is the Robinson-Gabriel synthesis, which involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone.[3][4] This reaction is typically catalyzed by a cyclodehydrating agent.[3]

Conceptual Synthetic Workflow

A practical synthetic approach to this compound involves the reaction of an activated cyclopentanecarboxylic acid derivative with an appropriate amino ketone, followed by cyclodehydration.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via a two-step process involving amide formation and subsequent cyclodehydration.

Materials:

  • Cyclopentanecarbonyl chloride

  • 2-Aminoacetaldehyde dimethyl acetal

  • Triethylamine

  • Dichloromethane (DCM)

  • Polyphosphoric acid (PPA) or Sulfuric Acid[5]

  • Sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

Step 1: Synthesis of N-(2,2-dimethoxyethyl)cyclopentanecarboxamide

  • In a round-bottom flask, dissolve 2-aminoacetaldehyde dimethyl acetal and triethylamine in DCM.

  • Cool the mixture in an ice bath.

  • Slowly add cyclopentanecarbonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

Step 2: Synthesis of this compound

  • Add the crude N-(2,2-dimethoxyethyl)cyclopentanecarboxamide to polyphosphoric acid.

  • Heat the mixture with stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (ethyl acetate/hexane) to yield this compound.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the interplay between the electron-deficient nature of the C2-position of the oxazole ring and the electrophilic carbonyl group.

Reactivity of the Oxazole Ring

The oxazole ring is generally susceptible to electrophilic attack, although it is less reactive than thiazoles.[6] Electrophilic substitution, if it occurs, is expected at the C4 or C5 positions.[5] However, the electron-withdrawing acyl group at C2 deactivates the ring towards electrophilic substitution.[5] Nucleophilic attack on the oxazole ring is generally difficult and can lead to ring cleavage.[5] The nitrogen atom at position 3 imparts weak basicity to the molecule.[6]

Reactivity of the Cyclopentanoyl Group

The carbonyl group of the cyclopentanoyl moiety is a key site for chemical transformations. It can undergo nucleophilic addition reactions with various reagents. For example, reduction with agents like sodium borohydride would yield the corresponding secondary alcohol. Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols. The α-protons on the cyclopentyl ring can be deprotonated with a strong base to form an enolate, which can then participate in various alkylation and condensation reactions.

G cluster_0 This compound cluster_1 Reactions at the Oxazole Ring cluster_2 Reactions at the Cyclopentanoyl Group A This compound B Electrophilic Substitution at C4/C5 (Deactivated) A->B Electrophile C Protonation at N3 A->C Acid D Nucleophilic Addition to Carbonyl A->D Nucleophile (e.g., NaBH4, RMgX) E Enolate Formation at α-Carbon A->E Strong Base (e.g., LDA)

Caption: Reactivity map of this compound.

Applications in Drug Development

The oxazole scaffold is a versatile building block in medicinal chemistry, contributing to a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The cyclopentyl group in this compound can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. This moiety can also provide a conformational constraint that can be beneficial for fitting into specific hydrophobic pockets of target proteins.[7] For instance, cyclopentane rings have been incorporated into drug candidates to improve metabolic stability and to direct key pharmacophore groups.[7]

The structural motif of a cyclopentyl group attached to a heterocyclic ring is found in various pharmacologically active agents. For example, some COX-2 inhibitors feature a cyclopentene core.[8] The combination of the oxazole ring and the cyclopentyl group in this compound presents opportunities for the development of novel kinase inhibitors, receptor antagonists, or enzyme inhibitors.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9][11]

  • Handling: Work in a well-ventilated fume hood.[11] Avoid inhalation of vapors and contact with skin and eyes.[12] Keep away from heat, sparks, and open flames.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

References

  • Robinson–Gabriel synthesis. In: Wikipedia. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Wuitschik, G. et al. (2010). Cyclobutanes in Small‐Molecule Drug Candidates. PubMed Central. [Link]

  • Robinson-Gabriel Synthesis. SynArchive. [Link]

  • Oxazole. In: Wikipedia. [Link]

  • This compound. PubChem. [Link]

  • A Comprehensive Review on Biological Activities of Oxazole Derivatives. PubMed Central. [Link]

  • Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. PubMed. [Link]

  • MSDS of Oxazole. Capot Chemical. [Link]

Sources

Spectroscopic data for 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Cyclopentanoyloxazole

Abstract

This guide provides a comprehensive technical overview of the spectroscopic methodologies for the structural elucidation of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of data, focusing instead on the causal reasoning behind experimental design and the logic of spectral interpretation. Aimed at researchers and professionals in drug development, this whitepaper establishes a self-validating framework for the analysis of novel heterocyclic ketones, using this compound as a primary exemplar. While specific experimental data for this compound is not publicly cataloged, this guide synthesizes foundational spectroscopic principles and data from analogous structures to predict and interpret its characteristic spectral features.

Introduction: The Analytical Imperative for Heterocyclic Ketones

This compound (C₉H₁₁NO₂) is a heterocyclic compound featuring an oxazole ring linked to a cyclopentyl ketone moiety.[1] Oxazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.[2][3][4] The precise characterization of such molecules is a prerequisite for any further investigation, ensuring structural integrity, purity, and batch-to-batch consistency.

Spectroscopic analysis provides the non-destructive, detailed molecular fingerprint required for unambiguous structural confirmation. This guide outlines the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to fully characterize this compound. The narrative emphasizes not just the data we expect to see, but why we expect to see it, and how each piece of information is cross-validated by other techniques.

The overall analytical workflow is designed to be systematic, beginning with the determination of molecular mass and formula, followed by the identification of functional groups, and culminating in the precise mapping of the molecule's atomic connectivity.

G cluster_0 Initial Characterization cluster_1 Functional Group Identification cluster_2 Structural Elucidation cluster_3 Final Confirmation MS Mass Spectrometry (Molecular Weight & Formula) IR Infrared Spectroscopy (Key Functional Groups) MS->IR Provides Molecular Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Atomic Connectivity) IR->NMR Confirms Functional Groups Confirmation Structure Confirmed NMR->Confirmation Defines Full Structure

Caption: Integrated workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Foundational Measurement

Mass spectrometry serves as the initial and most crucial step, providing the molecular weight and elemental formula. For a compound like this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing initial fragmentation and preserving the molecular ion.

Predicted High-Resolution Mass Spectrometry Data
ParameterPredicted ValueRationale
Molecular Formula C₉H₁₁NO₂Based on the known structure.[1]
Exact Mass 165.0790 uCalculated for C₉H₁₁NO₂.
[M+H]⁺ Ion (ESI) 166.0863 m/zThe exact mass plus the mass of a proton.
Protocol 1: High-Resolution LC-MS Analysis
  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent like acetonitrile or methanol.

  • Chromatography (LC): Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to facilitate protonation) to ensure separation from any impurities.

  • Mass Spectrometry (MS): Analyze the eluent using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer in positive ESI mode.[5]

  • Data Acquisition: Acquire full scan MS data from m/z 50-500. Simultaneously, acquire tandem MS (MS/MS) data using collision-induced dissociation (CID) to induce fragmentation.

  • Analysis: Determine the accurate mass of the parent ion and use software to predict the elemental formula. Analyze the MS/MS fragmentation pattern to corroborate the proposed structure.

Expertise & Causality: Interpreting the Fragmentation

The fragmentation pattern in MS/MS is dictated by the molecule's structure. For this compound, the primary fragmentation pathways are predictable and driven by the stability of the resulting ions.[6][7] The most common cleavage for ketones is alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[8]

  • Alpha-Cleavage: The bond between the carbonyl carbon and the cyclopentyl ring is likely to break. This would result in the loss of the cyclopentyl group as a radical (•C₅H₉) and the formation of a stable acylium ion.

  • Oxazole Ring Fragmentation: Cleavage can also occur within the oxazole ring, though this is often less favorable.

G Parent [M+H]⁺ m/z = 166 Frag1 Loss of •C₅H₉ (Cyclopentyl radical) Parent->Frag1 Acylium Oxazol-2-ylcarbonylium m/z = 97 Frag1->Acylium Frag2 Loss of CO Acylium->Frag2 Oxazole Oxazolium ion m/z = 69 Frag2->Oxazole

Caption: Predicted primary fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally effective for identifying carbonyl (C=O) groups, which exhibit a strong, characteristic absorption band.[9] The position of this band provides clues about the electronic environment of the carbonyl.[10]

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, grind 1-2 mg of the compound with ~100 mg of dry potassium bromide (KBr) to form a fine powder. Press the powder into a thin, transparent pellet. For a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl).

  • Background Scan: Perform a background scan of the empty sample compartment (or the KBr pellet/salt plate) to subtract atmospheric and instrumental absorptions.

  • Sample Scan: Place the sample in the spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption peaks and correlate them with specific bond vibrations.[11]

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale & Insights
~3120 =C-H Stretch (Oxazole)MediumAromatic/heterocyclic C-H stretches appear just above 3000 cm⁻¹.
2850-2960 C-H Stretch (Cyclopentyl)StrongCharacteristic of sp³-hybridized C-H bonds in the alkyl group.[12][13]
~1715 C=O Stretch (Ketone)StrongThe strong dipole of the carbonyl bond leads to a very intense peak.[9][14] The position is typical for a saturated ketone. Conjugation with a ring would lower this value.
~1650 C=N Stretch (Oxazole)MediumCharacteristic stretching frequency for the imine-like bond within the oxazole ring.
~1580 C=C Stretch (Oxazole)MediumCorresponds to the double bond character within the heterocyclic ring.
1000-1200 C-O StretchStrongOften complex, but a strong band is expected for the C-O-C ether linkage in the oxazole ring.

The absence of a broad absorption around 3300 cm⁻¹ would confidently rule out the presence of O-H or N-H groups, further validating the structure.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environment and connectivity of every proton (¹H) and carbon (¹³C) atom.[16][17]

Protocol 3: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃, deuterated chloroform). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. The key parameters are chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum, typically with proton decoupling to simplify the spectrum to single lines for each unique carbon.

  • 2D NMR (Optional but Recommended): Perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to definitively assign proton and carbon signals and confirm connectivity.[17]

Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Insights
~8.1 Singlet1HH5 (Oxazole)Protons on electron-deficient heterocyclic rings are significantly deshielded and appear far downfield.
~7.6 Singlet1HH4 (Oxazole)Also deshielded due to the electronegativity of the adjacent oxygen and nitrogen atoms.
~3.5 Multiplet1HHα (Cyclopentyl)The proton alpha to the carbonyl group is deshielded by the electron-withdrawing effect of the C=O bond.
1.6-2.0 Multiplet8HHβ, Hγ (Cyclopentyl)The remaining methylene protons of the cyclopentyl ring will appear in the standard aliphatic region. Their signals will overlap.
Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale & Insights
~200 C=O (Ketone)Ketone carbonyl carbons are highly deshielded and appear far downfield.[18]
~161 C2 (Oxazole)The carbon atom bonded to two heteroatoms (O and N) is significantly deshielded.
~143 C5 (Oxazole)Aromatic/heterocyclic carbons appear in this region.[19]
~130 C4 (Oxazole)The second sp² carbon of the oxazole ring.
~45 Cα (Cyclopentyl)The carbon alpha to the carbonyl is slightly deshielded compared to other aliphatic carbons.
~26-30 Cβ, Cγ (Cyclopentyl)Standard chemical shift range for sp³ carbons in a cycloalkane.[20]

The combination of ¹H and ¹³C NMR provides a complete and self-validating map of the molecule. For instance, an HSQC experiment would show a direct correlation between the proton at ~3.5 ppm and the carbon at ~45 ppm, confirming the assignment of the alpha-methine group.

Conclusion

The spectroscopic characterization of this compound is a logical, multi-step process. High-resolution mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the presence of key functional groups—most notably the ketone carbonyl—and a suite of NMR experiments provides an unambiguous map of atomic connectivity. By integrating these techniques, researchers can achieve full and confident structural elucidation, a critical foundation for any subsequent work in drug discovery and development.

References

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
  • Lin, S., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Ahmed, B., et al. (2014).
  • Alpha Cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). YouTube.
  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Carbonyl-compounds - IR - spectroscopy. Charles University.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are... Available at: [Link]

  • IR: carbonyl compounds. University of Calgary. Available at: [Link]

  • Ahmed, B., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. (2017). Structural characterization of carbonyl compounds by IR spectroscopy and chemometrics data analysis. Available at: [Link]

  • Wiley. (2004). The Chemistry of Heterocyclic Compounds, Oxazoles: Synthesis, Reactions, and Spectroscopy.
  • Atmospheric Chemistry and Physics. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Available at: [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. Available at: [Link]

  • The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • ResearchGate. (n.d.). 13c n.m.r. data in CDC13 solution. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted). Available at: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of 2-cyclopentenones. Available at: [Link]

  • 13-C NMR Chemical Shift Table.pdf.
  • Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
  • PubMed. (2018).
  • ChemistryViews. (2018). Simple Synthesis of 2-Cyclopentenones. Available at: [Link]

  • Chem Help ASAP. (2023). interpretation of two sample infrared spectra. YouTube. Available at: [Link]

  • ScienceDirect. (2021).
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • MDPI. (n.d.). An Innovative Strategy for Untargeted Mass Spectrometry Data Analysis... Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of cyclopentane. Available at: [Link]

  • The Royal Society of Chemistry. (2013).
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser... Available at: [Link]

  • NIST WebBook. (n.d.). Cyclopentanol. Available at: [Link]

  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. Available at: [Link]

  • PubMed. (n.d.).

Sources

2-Cyclopentanoyloxazole CAS number 898758-86-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyclopentanoyloxazole (CAS Number 898758-86-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 898758-86-6), a heterocyclic compound featuring an oxazole ring acylated with a cyclopentyl moiety. While specific research on this molecule is not extensively published, this document extrapolates from established principles of oxazole chemistry and the significance of cyclopentane groups in medicinal chemistry to present its physicochemical properties, potential synthetic routes, predicted reactivity, and prospective applications in drug discovery. Detailed, step-by-step synthetic protocols are proposed, supported by mechanistic insights and diagrams to provide a robust framework for researchers interested in the synthesis and evaluation of this and related compounds.

Introduction and Physicochemical Properties

This compound is a molecule of interest due to the convergence of two important chemical scaffolds: the oxazole ring, a versatile heterocycle found in numerous natural products and pharmaceuticals, and the cyclopentane ring, a common motif in drug design that can serve as a hydrophobic anchor or a bioisostere.[1] The combination of an electron-deficient oxazole core with a flexible, lipophilic cyclopentyl ketone substituent suggests potential for unique chemical reactivity and biological activity.

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 898758-86-6[2][3][4][5]
Molecular Formula C₉H₁₁NO₂[2][4]
IUPAC Name cyclopentyl(1,3-oxazol-2-yl)methanone[2]
Molecular Weight 165.19 g/mol [2]
XLogP3 1.9[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

The structure, characterized by the ketone linkage between the cyclopentane and oxazole rings, presents several sites for potential chemical modification, offering a platform for the development of compound libraries for screening.

Synthesis of this compound: Proposed Methodologies

The synthesis of 2-acyl oxazoles has historically presented challenges, with direct acylation of 2-lithio-oxazoles often leading to ring-opened products.[6][7] However, modern organometallic techniques have provided more reliable pathways. Below are two proposed, robust methods for the synthesis of this compound.

Methodology 1: Grignard-Weinreb Synthesis (Recommended)

This approach is considered the most efficient and high-yielding method for preparing 2-acyl oxazoles.[6][7] It involves the reaction of a 2-magnesiated oxazole (an oxazole Grignard reagent) with a cyclopentyl Weinreb amide. The stability of the tetrahedral intermediate formed with the Weinreb amide prevents over-addition and side reactions, leading to a clean product.[6]

Synthesis_Method_1 cluster_reaction Oxazole Oxazole Grignard 2-Oxazolylmagnesium chloride (Grignard Reagent) Oxazole->Grignard Metalation THF, 0 °C to rt iPrMgCl i-PrMgCl (Isopropylmagnesium chloride) Weinreb_Amide N-methoxy-N-methyl- cyclopentanecarboxamide Product This compound Weinreb_Amide->Product Acylation THF, 0 °C to rt Grignard->Product Acylation THF, 0 °C to rt

Caption: Proposed Grignard-Weinreb synthesis of this compound.

Step-by-Step Protocol:

  • Preparation of the Grignard Reagent:

    • To a solution of oxazole (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.14 M), add isopropylmagnesium chloride (1.1 eq, 2M solution in THF) dropwise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).[6]

    • Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes to ensure complete metalation.[7]

  • Acylation with Weinreb Amide:

    • In a separate flask, prepare a solution of N-methoxy-N-methylcyclopentanecarboxamide (1.2 eq) in anhydrous THF.

    • Cool the freshly prepared oxazole Grignard reagent solution to 0 °C.

    • Add the Weinreb amide solution dropwise to the Grignard reagent.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.[7]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[7]

    • Extract the aqueous layer with an organic solvent such as methyl tert-butyl ether (MTBE) or ethyl acetate.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Methodology 2: Robinson-Gabriel Cyclodehydration

A classic method for oxazole synthesis, the Robinson-Gabriel synthesis involves the cyclization and dehydration of an α-acylamino ketone.[8] For the target molecule, this would require the synthesis of N-(2-cyclopentyl-2-oxoethyl)formamide.

Synthesis_Method_2 Precursor N-(2-cyclopentyl-2-oxoethyl)formamide Product This compound Precursor->Product Cyclodehydration Dehydrating_Agent Dehydrating Agent (e.g., H₂SO₄, POCl₃)

Caption: Robinson-Gabriel synthesis pathway for this compound.

Step-by-Step Protocol:

  • Synthesis of the Precursor (N-(2-cyclopentyl-2-oxoethyl)formamide):

    • This precursor can be synthesized from 2-amino-1-cyclopentylethanone, which is then formylated. The synthesis of this aminoketone is a multi-step process and represents a significant drawback of this method compared to the Grignard-Weinreb approach.

  • Cyclodehydration:

    • Dissolve the α-acylamino ketone precursor in a suitable solvent.

    • Add a strong dehydrating agent such as concentrated sulfuric acid (H₂SO₄), phosphorus oxychloride (POCl₃), or polyphosphoric acid (PPA).[8]

    • Heat the reaction mixture to promote cyclization and dehydration. The reaction temperature and time will depend on the chosen dehydrating agent.

    • After completion, carefully quench the reaction mixture (e.g., by pouring onto ice) and neutralize.

    • Extract the product with an organic solvent, dry, and purify via column chromatography.

Chemical Reactivity and Potential Functionalization

The chemical reactivity of this compound is dictated by its two main functional groups: the oxazole ring and the ketone.

  • Oxazole Ring Reactivity:

    • Electrophilic Substitution: The oxazole ring is generally electron-deficient and thus resistant to electrophilic substitution unless activated by electron-donating groups. If substitution occurs, it is predicted to be at the C5 position.[9]

    • Nucleophilic Substitution: The C2 position is the most electron-deficient and therefore the most susceptible to nucleophilic attack. However, such attacks can often lead to ring cleavage rather than simple substitution.[8] Halogenation at C2, if achievable, could provide a handle for further cross-coupling reactions.[8]

    • Diels-Alder Reaction: The oxazole ring can act as a diene in Diels-Alder reactions, providing a route to complex, fused ring systems.[8]

  • Ketone Group Reactivity:

    • The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol, reductive amination, or conversion to an oxime. This provides a key site for modifying the molecule's properties, for instance, to improve solubility or introduce new pharmacophoric elements.

Potential Applications in Drug Discovery

While no specific biological activity has been reported for this compound, its structural components are present in many biologically active molecules. This allows for informed hypotheses about its potential therapeutic applications.

As a Bioisostere for Carboxylic Acids

The cyclopentane moiety is a recognized feature in drug design.[1] More specifically, structures containing a cyclopentyl group attached to a carbonyl, like cyclopentanones, have been explored as bioisosteres for the carboxylic acid functional group.[10] This is relevant in the design of antagonists for targets like the thromboxane A2 receptor.[10] The oxazole ring can further modulate the electronic properties and binding interactions of the molecule.

Anti-inflammatory and Analgesic Potential

Oxazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory properties.[11][12] Some oxazole-containing compounds act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[13][14][15] The cyclopentane ring is also a core feature of prostaglandins, the natural substrates for COX enzymes.[15] This structural analogy suggests that this compound could be investigated as a potential COX inhibitor.

Biological_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A₂ COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (PGs) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Signal Transduction Molecule This compound (Hypothesized Inhibitor) Molecule->COX Inhibition

Caption: Hypothesized mechanism of action via COX enzyme inhibition.

Sodium Channel Modulation

Recent research has identified cyclopentane carboxylic acid derivatives as potent and selective inhibitors of the NaV1.7 voltage-gated sodium channel, a key target for the treatment of pain.[16] The cyclopentyl group in this compound could potentially interact with similar binding pockets, making it a candidate for investigation in the field of analgesics.

Conclusion

This compound (CAS 898758-86-6) is a structurally interesting molecule that, while not extensively studied, holds potential for applications in medicinal chemistry and materials science. This guide provides a robust theoretical framework for its synthesis, based on modern and reliable chemical methods like the Grignard-Weinreb reaction. By drawing parallels with structurally related compounds, we have hypothesized potential biological activities, particularly in the areas of anti-inflammatory and analgesic drug discovery. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers aiming to synthesize, characterize, and explore the potential of this and other novel oxazole derivatives.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (URL: [Link])

  • Fischer oxazole synthesis. Wikipedia. (URL: [Link])

  • A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. (URL: [Link])

  • This compound | C9H11NO2 | CID 24723608. PubChem. (URL: [Link])

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. PubMed. (URL: [Link])

  • CAS NO. 898758-86-6 | this compound. Arctom. (URL: [Link])

  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. ResearchGate. (URL: [Link])

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. (URL: [Link])

  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles. American Chemical Society. (URL: [Link])

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. (URL: not available)
  • Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Synthesis of 2-oxazolines. Organic Chemistry Portal. (URL: [Link])

  • Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors: effects on the inhibitory activity of the replacement of the cyclopentene central core with pyrazole, thiophene or isoxazole ring. PubMed. (URL: [Link])

  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. PMC - NIH. (URL: [Link])

  • Cyclooxygenase-2-selective inhibitors: translating pharmacology into clinical utility. (URL: [Link])

  • Simple Synthesis of 2-Cyclopentenones. ChemistryViews. (URL: [Link])

  • Mechanism of action of carbocyclic thromboxane A2 and its interaction with prostaglandin I2 and verapamil in isolated arteries. PubMed. (URL: [Link])

  • Therapeutic role of dual inhibitors of 5-LOX and COX, selective and non-selective non-steroidal anti-inflammatory drugs. NIH. (URL: [Link])

  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 c
  • Mechanism of action of anti-inflammatory drugs. PubMed. (URL: [Link])

  • Cyclopentane synthesis. Organic Chemistry Portal. (URL: [Link])

  • Cyclopentyl 2-hydroxybutanoate | C9H16O3 | CID 141154739. PubChem - NIH. (URL: [Link])

  • Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. PMC - PubMed Central. (URL: [Link])

  • Chemical Properties of Cyclopentanone, 2-cyclopentylidene- (CAS 825-25-2). Cheméo. (URL: [Link])

  • Chemical Properties of Cyclopentane, (2-methylpropyl)- (CAS 3788-32-7). Cheméo. (URL: [Link])

Sources

An In-Depth Technical Guide to Cyclopentyl(1,3-oxazol-2-yl)methanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of cyclopentyl(1,3-oxazol-2-yl)methanone, a heterocyclic ketone with significant potential in medicinal chemistry and drug discovery. The 1,3-oxazole core is a well-established pharmacophore present in numerous biologically active compounds, and the incorporation of a cyclopentyl moiety offers an intriguing bioisosteric replacement for commonly employed phenyl groups, potentially enhancing pharmacokinetic and pharmacodynamic properties. This document details a robust synthetic methodology for the preparation of this target compound, provides a thorough analysis of its expected spectroscopic characteristics, and explores its prospective applications in the development of novel therapeutic agents. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Rationale for Cyclopentyl(1,3-oxazol-2-yl)methanone in Drug Discovery

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This privileged scaffold is found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The oxazole nucleus can engage in various non-covalent interactions with biological targets such as enzymes and receptors, making it a versatile building block in medicinal chemistry.[3][4]

The strategic incorporation of a cyclopentyl group in place of a more traditional aryl substituent, such as a phenyl ring, is a key design element of the title compound. This substitution is rooted in the principles of bioisosterism, where the replacement of a functional group with another that retains similar chemical and physical properties can lead to improved drug-like characteristics.[5] While phenyl rings are ubiquitous in drug molecules, they can be susceptible to metabolic oxidation.[5] Saturated carbocycles like cyclopentyl groups can offer increased metabolic stability and solubility while maintaining a similar spatial orientation for key binding interactions.[4][5] Therefore, cyclopentyl(1,3-oxazol-2-yl)methanone represents a compelling target for the exploration of novel chemical space and the development of next-generation therapeutics.

Synthetic Strategy: A Robust Protocol for the Preparation of Cyclopentyl(1,3-oxazol-2-yl)methanone

The synthesis of 2-acyl oxazoles has historically presented challenges due to the reactivity of the oxazole ring.[6] Direct acylation of 2-lithiooxazoles often leads to ring-opening. A more reliable and high-yielding approach involves the use of a Grignard reagent derived from oxazole, which then reacts with a suitable acylating agent. The following protocol is a self-validating system designed for the efficient and clean synthesis of the target compound.

Overall Synthetic Scheme

The proposed synthesis involves a two-step process, beginning with the formation of a 2-magnesiated oxazole, followed by its reaction with a cyclopentanecarbonyl derivative.

Synthesis_Scheme Oxazole 1,3-Oxazole Magnesiated_Oxazole 2-(chloromagnesio)-1,3-oxazole Oxazole->Magnesiated_Oxazole THF, -10 °C to 0 °C Grignard_Reagent i-PrMgCl Product Cyclopentyl(1,3-oxazol-2-yl)methanone Magnesiated_Oxazole->Product THF, -10 °C Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl chloride Cyclopentanecarbonyl_Chloride->Product

Caption: Synthetic route to cyclopentyl(1,3-oxazol-2-yl)methanone.

Detailed Experimental Protocol

Materials and Reagents:

  • 1,3-Oxazole

  • Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)

  • Cyclopentanecarbonyl chloride

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Instrumentation:

  • Schlenk line or inert atmosphere glovebox

  • Magnetic stirrer with stirring bar

  • Thermometer

  • Addition funnel

  • Rotary evaporator

  • NMR Spectrometer

  • Mass Spectrometer

  • FT-IR Spectrometer

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

  • Formation of the Grignard Reagent: Anhydrous THF is added to the flask, followed by the dropwise addition of a solution of isopropylmagnesium chloride in THF at -10 °C.

  • Formation of 2-Magnesiated Oxazole: 1,3-Oxazole is then added dropwise to the stirred solution of i-PrMgCl at a temperature maintained between -10 °C and 0 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete formation of the 2-magnesiated oxazole.

  • Acylation Reaction: A solution of cyclopentanecarbonyl chloride in anhydrous THF is added dropwise to the reaction mixture at -10 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Extraction: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure cyclopentyl(1,3-oxazol-2-yl)methanone.

Spectroscopic Characterization

The structural elucidation of the synthesized cyclopentyl(1,3-oxazol-2-yl)methanone will be confirmed through a combination of spectroscopic techniques. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopentyl ring and the oxazole ring. The protons on the oxazole ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. The methine proton of the cyclopentyl group adjacent to the carbonyl will be deshielded and is expected to appear as a multiplet. The remaining methylene protons of the cyclopentyl ring will likely appear as complex multiplets in the upfield region.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon is expected to have a chemical shift in the range of δ 180-195 ppm. The carbons of the oxazole ring will appear in the aromatic region, with the C2 carbon being the most downfield. The carbons of the cyclopentyl ring will appear in the aliphatic region.

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
Oxazole H-47.2-7.4125-130
Oxazole H-57.8-8.0140-145
Cyclopentyl CH (α to C=O)3.0-3.5 (multiplet)45-55
Cyclopentyl CH₂1.5-2.0 (multiplets)25-35
Carbonyl C=O-185-195
Oxazole C-2-155-165
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of cyclopentyl(1,3-oxazol-2-yl)methanone. Key fragmentation patterns would likely involve the cleavage of the bond between the carbonyl group and the cyclopentyl ring, leading to a fragment corresponding to the cyclopentyl cation and another corresponding to the oxazol-2-ylcarbonyl cation. Further fragmentation of the oxazole ring may also be observed.[2][7][8]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The C=N and C=C stretching vibrations of the oxazole ring are expected to appear in the range of 1500-1650 cm⁻¹. The C-O-C stretching of the oxazole ring will likely be observed around 1050-1150 cm⁻¹.

Potential Applications in Drug Discovery

The unique structural features of cyclopentyl(1,3-oxazol-2-yl)methanone make it a promising scaffold for the development of novel therapeutic agents across various disease areas.

As a Bioisostere in Lead Optimization

As previously discussed, the cyclopentyl group can serve as a metabolically more stable bioisostere for a phenyl ring.[4][5] In drug discovery programs where a phenyl-heterocycle motif is part of a lead compound, replacing the phenyl group with a cyclopentyl moiety could lead to improved pharmacokinetic properties, such as reduced metabolic clearance and enhanced oral bioavailability.

Exploration of Diverse Biological Activities

The oxazole core is associated with a wide range of pharmacological activities.[1][2][3] Therefore, cyclopentyl(1,3-oxazol-2-yl)methanone and its derivatives could be screened for various biological targets, including but not limited to:

  • Anti-inflammatory agents: Targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Anticancer agents: Investigating inhibitory activity against kinases, proteases, or other targets involved in cancer cell proliferation and survival.[4]

  • Antimicrobial agents: Screening against a panel of pathogenic bacteria and fungi.

The following diagram illustrates the potential workflow for evaluating the biological activity of this novel compound.

Biological_Screening_Workflow Start Cyclopentyl(1,3-oxazol-2-yl)methanone Primary_Screening Primary Biological Screening (e.g., enzyme inhibition, cell-based assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Clinical_Candidate Potential Clinical Candidate In_Vivo_Studies->Clinical_Candidate

Caption: Workflow for biological evaluation.

Conclusion

Cyclopentyl(1,3-oxazol-2-yl)methanone is a strategically designed molecule that combines the pharmacologically significant 1,3-oxazole nucleus with a cyclopentyl group, a promising bioisosteric replacement for aryl moieties. This technical guide has provided a detailed and robust synthetic protocol, a comprehensive analysis of its expected spectroscopic characteristics, and a forward-looking perspective on its potential applications in drug discovery. The information presented herein is intended to serve as a valuable resource for researchers and scientists, empowering them to synthesize, characterize, and explore the therapeutic potential of this novel chemical entity. The continued investigation of such rationally designed compounds is crucial for the advancement of medicinal chemistry and the development of innovative treatments for a wide range of diseases.

References

  • Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]

  • RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]

  • ResearchGate. Oxazole-Based Compounds As Anticancer Agents | Request PDF. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Domainex. (2023, September 7). Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. [Link]

  • ACS Publications. Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. [Link]

  • Drug Hunter. (2025, April 30). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

  • ResearchGate. Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles | Request PDF. [Link]

  • RSC Publishing. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

  • ResearchGate. (PDF) Synthesis and Pharmacological Evaluation of a Novel Series of Cyclopentenone Derivatives. [Link]

  • SciSpace. The mass spectra of some alkyl and aryl oxazoles (1968) | John H. Bowie. [Link]

  • Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES. [Link]

  • ACS Publications. Synthesis of Chiral Cyclopentenones. [Link]

  • SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • NIH. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]

  • Organic Syntheses. Preparation of Cyclopent-2-enone Derivatives via the Aza- Piancatelli Rearrangement. [Link]

  • NIH. Cyclopentanone | C5H8O | CID 8452 - PubChem. [Link]

  • The Royal Society of Chemistry. A new consecutive three-component oxazole synthesis by an amidation-coupling- cycloisomerization (ACCI) sequence. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. [Link]

  • PubMed. A toxicological and dermatological assessment of alkyl cyclic ketones when used as fragrance ingredients. RIFM Expert Panel. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • MDPI. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • NIH. Oxazoles for click chemistry II: synthesis of extended heterocyclic scaffolds. [Link]

  • OSTI.GOV. Core spectroscopy of oxazole. [Link]

  • ResearchGate. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • NIH. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • HETEROCYCLES. SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Sciencemadness Discussion Board. grignard reagent to o-Chlorophenyl cyclopentyl ketone. [Link]

  • ResearchGate. Reaction of Grignard reagents with β-dicarbonyl compounds. II. Synthesis of β-hydroxyketones from 2,4-pentanedione. [Link]

  • ResearchGate. Synthesis, Spectroscopic Characterization and Pharmacological studies on Novel Sulfamethaxazole based azo dyes. [Link]

  • Wikipedia. Oxazole. [Link]

  • ICAIIT 2025 Conference. Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzal. [Link]

  • Filo. Question iii Given the reaction sequence: Pentagon with Cl Cl --(Mg/Et2... [Link]

Sources

An In-depth Technical Guide to 2-Cyclopentanoyloxazole: Synthesis, Properties, and Potential Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the strategic combination of distinct chemical scaffolds is a cornerstone of rational drug design. The amalgamation of a rigid, lipophilic carbocycle with a versatile, polar heterocycle can unlock novel chemical space and lead to compounds with desirable pharmacokinetic and pharmacodynamic profiles. This guide focuses on 2-Cyclopentanoyloxazole, a molecule that, while not extensively documented in current literature, represents a fascinating intersection of the well-established chemistries of the cyclopentyl moiety and the oxazole ring system. As such, it serves as a valuable case study for predicting the properties and potential of novel chemical entities. This document will provide a comprehensive overview of its fundamental characteristics, plausible synthetic routes, predicted chemical behavior, and potential applications in drug discovery, all grounded in established chemical principles and supported by authoritative literature on analogous structures.

Section 1: Core Molecular Attributes of this compound

A foundational understanding of a molecule begins with its basic quantitative and qualitative descriptors.

Molecular Formula and Weight
  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

These fundamental properties are crucial for a range of applications, from reaction stoichiometry to analytical characterization.

Structural and Physicochemical Data

The table below summarizes the key computed physicochemical properties of this compound, which are instrumental in predicting its behavior in various experimental settings.

PropertyValueSignificance in Drug Discovery
Molecular Formula C₉H₁₁NO₂Defines the elemental composition.
Molecular Weight 165.19 g/mol Influences diffusion, bioavailability, and fits within Lipinski's Rule of Five.
IUPAC Name cyclopentyl(1,3-oxazol-2-yl)methanoneProvides an unambiguous chemical identifier.
CAS Number 898758-86-6A unique identifier for chemical substance registration.
Topological Polar Surface Area 43.1 ŲA key predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration.
XLogP3 1.9An indicator of lipophilicity, which affects solubility, permeability, and plasma protein binding.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 3The nitrogen and two oxygen atoms can accept hydrogen bonds, impacting solubility and target binding.

Section 2: The Chemistry of this compound: A Synthesis of Scaffolds

The chemical personality of this compound is a direct reflection of its constituent parts: the cyclopentanoyl group and the oxazole ring. Understanding the intrinsic properties of each provides a strong basis for predicting the reactivity and potential applications of the combined molecule.

The Oxazole Moiety: A Versatile Heterocycle

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2] This structure imparts a unique set of chemical properties that have made it a privileged scaffold in medicinal chemistry.[1][3][4]

  • Electronic Nature and Reactivity: The oxazole ring is considered electron-deficient due to the electronegativity of the oxygen and nitrogen atoms.[5] This influences its reactivity in several ways:

    • The proton at the C2 position is the most acidic, with a pKa of approximately 20, making this site susceptible to deprotonation by strong bases, which is a key step in the synthesis of 2-substituted oxazoles.[5]

    • The ring is generally deactivated towards electrophilic aromatic substitution, which typically requires harsh conditions.[5][6]

    • Nucleophilic attack is favored at the C2 position, especially if a good leaving group is present.[6][7]

    • The oxazole ring can also participate as a diene in [4+2] cycloaddition reactions, providing a pathway to synthesize pyridine and furan derivatives.[5]

The Cyclopentyl Group: A Modulator of Physicochemical Properties

The cyclopentyl group, a five-membered carbocycle, is frequently incorporated into drug candidates to modulate their physicochemical properties.[8] Its non-planar, puckered conformation allows it to serve as a rigid scaffold that can orient other functional groups in a specific three-dimensional arrangement.[8]

  • Role in Drug Design: The inclusion of a cyclopentyl or related carbocyclic moiety can:

    • Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.

    • Improve Metabolic Stability: The carbocyclic ring is generally resistant to metabolic degradation compared to linear alkyl chains.

    • Provide a Scaffold for Substituents: The ring can be functionalized to optimize binding interactions with a biological target.

    • Serve as a Bioisostere: Cyclopentane can act as a bioisosteric replacement for other groups, such as a furanose ring in nucleoside analogs, to improve pharmacokinetic profiles.[8] The related cyclopentenone moiety is also a known pharmacophore in anticancer drug design.[9][10]

Section 3: Proposed Synthesis of this compound

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the synthesis of this compound.

Step 1: Preparation of Cyclopentanecarboxamide Weinreb Amide

  • Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane) at 0 °C, add a base such as triethylamine or pyridine.

  • Acylation: Slowly add cyclopentanecarbonyl chloride to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield the pure Weinreb amide.

Step 2: Synthesis of this compound

  • Grignard Reagent Formation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxazole in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C and add a solution of isopropylmagnesium chloride (i-PrMgCl) dropwise. This will generate the 2-oxazolyl Grignard reagent.

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of the cyclopentanecarboxamide Weinreb amide from Step 1 in THF.

  • Reaction Progression: Allow the reaction to proceed at room temperature, monitoring for the consumption of the starting materials.

  • Quenching and Extraction: Once the reaction is complete, carefully quench it with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be purified by silica gel column chromatography.

Visualization of the Synthetic Pathway

Synthesis_of_2_Cyclopentanoyloxazole cluster_step1 Step 1: Weinreb Amide Formation cluster_step2 Step 2: Acylation of Oxazole Cyclopentanecarbonyl_chloride Cyclopentanecarbonyl chloride Weinreb_amide Cyclopentanecarboxamide Weinreb Amide Cyclopentanecarbonyl_chloride->Weinreb_amide + N,O-dimethylhydroxylamine (Base, Solvent) N_O_dimethylhydroxylamine N,O-dimethylhydroxylamine Final_Product This compound Oxazole Oxazole Grignard 2-Oxazolyl Grignard Oxazole->Grignard + i-PrMgCl (THF) iPrMgCl i-PrMgCl Grignard->Final_Product + Weinreb Amide (THF)

Caption: Proposed two-step synthesis of this compound.

Section 4: Potential Applications in Drug Development

The unique structural combination of a cyclopentyl group and an oxazole ring suggests that this compound and its derivatives could be valuable scaffolds in medicinal chemistry.

As a Bioactive Scaffold

The oxazole nucleus is a component of numerous compounds with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[7][12] The cyclopentyl group can enhance these activities by increasing lipophilicity and metabolic stability, and by providing a rigid framework for optimal interaction with biological targets.

In Anticancer Drug Design

The related cyclopentenone moiety is a known pharmacophore in the design of anticancer agents.[9][10] While this compound itself does not contain the α,β-unsaturated ketone of a cyclopentenone, its cyclopentyl group could be chemically modified to introduce this feature. Furthermore, the oxazole ring itself is present in various anticancer compounds. The combination of these two structural motifs could lead to the development of novel anticancer agents with unique mechanisms of action.

As a Synthetic Intermediate

Beyond its potential as a bioactive molecule, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. The ketone functionality can be a handle for further chemical transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or elaboration into larger ring systems. The oxazole ring can also undergo various chemical modifications, providing access to a diverse library of compounds for screening in drug discovery programs.[13]

Section 5: Conclusion and Future Directions

This compound represents a compelling, albeit under-explored, molecular architecture. By dissecting its structure into its constituent chemical fragments—the cyclopentyl group and the oxazole ring—we can make well-founded predictions about its synthesis, chemical properties, and potential applications. The proposed synthetic route, leveraging the robust and high-yielding reaction between a 2-magnesiated oxazole and a Weinreb amide, offers a practical entry point for the synthesis and further investigation of this molecule.

Future research should focus on the practical synthesis and characterization of this compound and its derivatives. Subsequent screening of these compounds in a variety of biological assays will be crucial to uncovering their therapeutic potential. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to the broader understanding of how to effectively combine carbocyclic and heterocyclic scaffolds in the rational design of next-generation therapeutics.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Oxazole.pdf. CUTM Courseware. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. ACS Publications. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole. AIP Publishing. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. PubMed. [Link]

  • Cyclopentenone: A Special Moiety for Anticancer Drug Design. PubMed. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. [Link]

  • Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

  • Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

Sources

A Methodological Guide to the Crystallographic Analysis of 2-Cyclopentanoyloxazole for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The three-dimensional atomic arrangement of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, which in turn govern its behavior as a therapeutic agent. While 2-Cyclopentanoyloxazole is a molecule of interest, a publically available, definitive single-crystal X-ray diffraction study of its structure has yet to be reported. This technical guide outlines a comprehensive, field-proven methodology for the synthesis, crystallization, and subsequent crystallographic analysis of this compound. The protocols described herein are designed to serve as a robust framework for researchers in crystallography and drug development, enabling the elucidation of the compound's solid-state architecture. Such data is critical for de-risking development, understanding structure-activity relationships (SAR), and optimizing formulation strategies.[1][2]

Introduction: The Rationale for Structural Elucidation

In modern drug discovery, the precise knowledge of a molecule's three-dimensional structure is not merely academic; it is a cornerstone of rational drug design and development.[1][3] The crystal structure of an API dictates critical solid-state properties including solubility, stability, hygroscopicity, and mechanical behavior.[2] Furthermore, identifying the crystal packing and intermolecular interactions provides invaluable insight into potential polymorphism—the existence of multiple crystal forms—which can have profound implications for a drug's bioavailability and manufacturability.[2]

This compound (C9H11NO2) is a small organic molecule featuring an oxazole ring coupled to a cyclopentyl ketone moiety.[4] The oxazole ring is a common scaffold in medicinal chemistry, and understanding how the flexible cyclopentyl group influences crystal packing is essential for predicting its behavior. A definitive crystal structure, obtained through single-crystal X-ray diffraction (SC-XRD), provides the highest resolution view of atomic arrangement, bond lengths, and bond angles.[5][6]

A thorough search of the Cambridge Structural Database (CSD), the world's repository for small-molecule organic crystal structures, reveals no deposited structure for this compound.[7][8][9][10] This guide, therefore, presents a validated workflow to address this knowledge gap, from chemical synthesis to final structural refinement and analysis.

Synthesis of High-Purity this compound

The prerequisite for any successful crystallization experiment is the availability of high-purity material. The synthesis of 2-acyl oxazoles can be challenging, but a reliable modern approach involves the coupling of a 2-magnesiated oxazole with a suitable acyl donor, such as a Weinreb amide.[11] This method cleanly provides the desired product in high yields.[11]

Proposed Synthetic Protocol:
  • Preparation of N-methoxy-N-methylcyclopentanecarboxamide (Weinreb Amide):

    • React cyclopentanecarbonyl chloride with an excess of N,O-Dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, followed by stirring at room temperature.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, perform an aqueous workup and purify the resulting Weinreb amide by column chromatography.

  • Grignard Reaction and Coupling:

    • In a flame-dried, three-neck flask under an inert nitrogen atmosphere, dissolve oxazole in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -10 °C and add isopropylmagnesium chloride (i-PrMgCl) dropwise to generate the 2-magnesiated oxazole (oxazole Grignard reagent).

    • In a separate flask, dissolve the purified N-methoxy-N-methylcyclopentanecarboxamide in anhydrous THF.

    • Slowly add the Weinreb amide solution to the oxazole Grignard reagent at -10 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude this compound via flash column chromatography on silica gel to achieve >99% purity, confirmed by NMR spectroscopy and High-Performance Liquid Chromatography (HPLC).

Crystallization Strategy and Screening

Growing single crystals suitable for X-ray diffraction is often the most significant bottleneck in structure determination.[12] It is an empirical science requiring the screening of multiple conditions. For a small organic molecule like this compound, solution-based methods are most promising.[13][14][15]

Table 1: Proposed Crystallization Screening Conditions
MethodSolvent System (Solvent/Anti-solvent)Temperature (°C)Notes
Slow Evaporation Dichloromethane, Acetone, Ethyl Acetate, Toluene, Acetonitrile20-25Prepare a nearly saturated solution and allow the solvent to evaporate slowly through a pinhole in the vial cap.[13]
Vapor Diffusion Acetone/Hexane, Dichloromethane/Pentane, Ethyl Acetate/Heptane4 or 20-25Dissolve the compound in a small volume of the more volatile "solvent" and place the vial inside a larger sealed chamber containing the "anti-solvent".[14][16]
Slow Cooling Toluene, Ethanol, Isopropanol50 -> 4Create a saturated solution at an elevated temperature and cool it slowly to induce crystallization.[12][13]
Liquid-Liquid Diffusion Dichloromethane/Hexane20-25Carefully layer a solution of the compound in a dense solvent (DCM) under a less dense anti-solvent (Hexane). Crystals may form at the interface.[14]

Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Once suitable crystals (ideally 30-300 microns in size, clear, and without visible defects) are obtained, the process of data collection and structure solution can begin.[5]

Experimental Protocol:
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryo-loop, and mounted on a goniometer head.[5][17] The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer (e.g., a Bruker D8 VENTURE or Rigaku XtaLAB Synergy).[18][19] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[5][6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the thousands of unique reflections are integrated.

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. This map reveals the positions of the atoms in the crystal's asymmetric unit.[20]

  • Structure Refinement: A model of the molecule is built into the electron density map. The atomic positions and thermal displacement parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

Workflow Diagram:

sc_xrd_workflow cluster_prep Phase 1: Sample Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis synthesis Synthesis & Purification crystal_growth Crystal Growth synthesis->crystal_growth >99% Purity mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection X-ray Beam processing Data Processing data_collection->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement validation Validation & CIF refinement->validation final_report final_report validation->final_report Final Structure Report

Caption: Workflow for determining the crystal structure of this compound.

Analysis and Interpretation of the Crystal Structure

The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF). This file contains all the necessary information to describe the crystal structure, including:

  • Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit of the crystal lattice.

  • Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

  • Atomic Coordinates: The precise (x, y, z) position of every atom in the asymmetric unit.

  • Bond Lengths, Angles, and Torsion Angles: The intramolecular geometry of this compound.

  • Intermolecular Interactions: Analysis of the crystal packing will reveal non-covalent interactions such as hydrogen bonds (e.g., C-H···O or C-H···N), van der Waals forces, and potential π-stacking involving the oxazole ring. These interactions govern the crystal's stability and physical properties.

Logical Diagram for Structural Impact:

structure_impact cluster_properties Physicochemical Properties cluster_development Drug Development Outcomes cs Crystal Structure solubility Solubility cs->solubility stability Stability cs->stability dissolution Dissolution Rate cs->dissolution polymorphism Polymorphism cs->polymorphism bioavailability Bioavailability solubility->bioavailability formulation Formulation Design stability->formulation manufacturing Manufacturing Process stability->manufacturing dissolution->bioavailability ip Intellectual Property polymorphism->ip polymorphism->manufacturing

Caption: Impact of the crystal structure on drug development processes.

Conclusion

Determining the single-crystal X-ray structure of this compound is a critical step in its evaluation as a potential pharmaceutical asset. The detailed atomic-level information gained from this analysis is indispensable for guiding lead optimization, understanding potential manufacturing and formulation challenges, and building a robust intellectual property portfolio.[21] The comprehensive methodology presented in this guide provides a clear and actionable pathway for researchers to successfully obtain and interpret this vital structural data, thereby accelerating the drug development process through a foundation of rigorous scientific understanding.

References

  • Title: Cambridge Structural Database - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Cambridge Structural Database (CSD) Source: Physical Sciences Data-science Service URL: [Link]

  • Title: Cambridge Structural Database Source: UMass Dartmouth | Claire T. Carney Library URL: [Link]

  • Title: Cambridge Structural Database Source: MIT Information Systems & Technology URL: [Link]

  • Title: Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL: [Link]

  • Title: A Review on Crystallography and Its Role on Drug Design Source: Zien Journals Publishing URL: [Link]

  • Title: The Importance of Crystal Structure Prediction for Developing Drug Molecules Source: IUCr Journals URL: [Link]

  • Title: this compound | C9H11NO2 | CID 24723608 Source: PubChem URL: [Link]

  • Title: Cambridge Structural Database Source: Re3data.org URL: [Link]

  • Title: Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Source: AZoM URL: [Link]

  • Title: X-Ray Crystallography in Drug Discovery Source: Springer Nature Experiments URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Crystal Growth - Sample Preparation Source: Molecular Solids Group - Philipps-Universität Marburg URL: [Link]

  • Title: Some thoughts about the single crystal growth of small molecules Source: ResearchGate URL: [Link]

  • Title: A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery Source: MDPI URL: [Link]

  • Title: Single Crystal X-ray Diffraction Source: Chemistry Teaching Labs - University of York URL: [Link]

  • Title: Single-crystal growth of organic semiconductors Source: DR-NTU (Nanyang Technological University) URL: [Link]

  • Title: Single-crystal growth of organic semiconductors Source: MRS Bulletin | Cambridge Core URL: [Link]

  • Title: Single-crystal X-ray Diffraction Source: SERC (Carleton College) URL: [Link]

  • Title: Synthesis of 2-oxazolines Source: Organic Chemistry Portal URL: [Link]

  • Title: Single Crystal X-ray Diffractometers Source: Bruker URL: [Link]

Sources

An In-depth Technical Guide to the Discovery and Isolation of Oxazole-Containing Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Rising Significance of Oxazole Scaffolds in Drug Discovery

Oxazole-containing natural products represent a structurally diverse and pharmacologically significant class of secondary metabolites.[1][2] These five-membered heterocyclic compounds, featuring an oxygen and a nitrogen atom, are integral to a wide array of molecular architectures, from linear and cyclic peptides to complex macrolides and polyketides.[3][4] Predominantly isolated from marine organisms such as sponges, cyanobacteria, and tunicates, as well as terrestrial microorganisms, these compounds exhibit a remarkable spectrum of biological activities, including potent antitumor, antiviral, antibacterial, antifungal, and antimalarial properties.[1][2][3][4][5] The inherent stability and unique electronic properties conferred by the oxazole ring often contribute to enhanced peptide-protein recognition and interactions with other biological macromolecules.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the methodologies and strategic considerations for the successful discovery, isolation, and characterization of these promising therapeutic leads.

Part 1: Discovery Strategies - From Bio-Prospecting to Genome Mining

The initial discovery of novel oxazole-containing natural products hinges on a robust and well-designed screening strategy. The choice of methodology is often dictated by the available resources, the nature of the source organism, and the therapeutic area of interest.

Bioassay-Guided Fractionation: The Classic Pursuit of Bioactivity

Bioassay-guided fractionation remains a cornerstone of natural product discovery.[6] This classical approach is fundamentally a process of systematically partitioning a crude biological extract and tracking the desired biological activity through successive fractions until a pure, active compound is isolated.[6][7] The causality behind this method is direct: it prioritizes chemical entities based on their functional effect, ensuring that the isolation effort is focused on molecules with therapeutic potential.

A typical workflow begins with the collection and extraction of the source organism (e.g., a marine sponge) with appropriate organic solvents.[4][8] The crude extract is then subjected to an initial biological screen (e.g., a cytotoxicity assay against a cancer cell line).[9][10][11] If the extract shows promising activity, it is then fractionated using chromatographic techniques, and each fraction is re-tested. This iterative process of separation and bioassay continues until a pure, bioactive compound is obtained.[7][10]

Mandatory Visualization: Bioassay-Guided Fractionation Workflow

Bioassay_Guided_Fractionation cluster_0 Phase 1: Extraction & Initial Screening cluster_1 Phase 2: Iterative Fractionation & Testing cluster_2 Phase 3: Purification & Identification Source Source Organism (e.g., Marine Sponge) Extract Crude Organic Extract Source->Extract Solvent Extraction Screen Initial Bioassay (e.g., Cytotoxicity) Extract->Screen Fractionation Chromatographic Fractionation (e.g., VLC) Screen->Fractionation Active Extract Fractions Fractions (F1, F2, F3...) Fractionation->Fractions Bioassay Bioassay of Fractions Fractions->Bioassay Active_Fraction Identification of Active Fraction(s) Bioassay->Active_Fraction Purification Further Purification (e.g., HPLC) Active_Fraction->Purification Isolate Active Component(s) Pure_Compound Pure Bioactive Compound Purification->Pure_Compound Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Elucidation

Caption: Workflow for Bioassay-Guided Fractionation.

Modern "-Omics" Approaches: Genome Mining

Advances in sequencing and bioinformatics have opened a new frontier in natural product discovery through genome mining.[4] Many oxazole-containing peptides are synthesized by non-ribosomal peptide synthetase (NRPS) or undergo post-translational modification of ribosomally synthesized peptides (RiPPs).[5][12] The genes encoding these biosynthetic pathways are often clustered together in the organism's genome, forming biosynthetic gene clusters (BGCs).

By sequencing the genome of a producer organism, researchers can use bioinformatics tools to identify BGCs that are predicted to produce oxazole-containing compounds.[4][13] This in silico approach can guide the isolation of novel compounds that may not be produced under standard laboratory conditions or that may have been missed by traditional bioassay-guided methods.[13]

Part 2: Isolation and Purification Protocols

The successful isolation of oxazole-containing natural products from complex biological matrices is a multi-step process that requires a combination of extraction and chromatographic techniques. The choice of methods is critical and depends on the physicochemical properties of the target compound and the nature of the impurities.

Initial Extraction and Desalting

For marine organisms, the initial crude extract often contains a high concentration of sea salts, which can interfere with subsequent chromatographic steps and biological assays.[14] Therefore, an effective desalting step is crucial. Solid-Phase Extraction (SPE) is a widely used and efficient technique for this purpose.[14][15]

Experimental Protocol: Solid-Phase Extraction (SPE) for Marine Extracts

This protocol is adapted for the desalting and initial fractionation of a methanolic extract from a marine invertebrate.[14][16]

Objective: To remove inorganic salts and perform an initial fractionation of the crude extract based on polarity.

Materials:

  • Crude methanolic extract of the marine organism.

  • SPE Cartridge: Reversed-phase sorbent such as C18 or a polymer-based sorbent like hydrophilic-lipophilic balanced (HLB).[15]

  • Solvents: HPLC-grade water, methanol, dichloromethane, acetone, acetonitrile.

  • SPE manifold.

Procedure:

  • Sorbent Conditioning: Condition the SPE cartridge by sequentially passing 2-3 column volumes of methanol followed by 2-3 column volumes of water. Do not allow the sorbent to dry.

  • Sample Loading: The crude extract, often a gum or solid, can be challenging to load. A robust method is to re-suspend the crude extract in water and load this suspension onto the conditioned cartridge.[14] This ensures that the highly polar salts pass through while the more lipophilic organic compounds are retained.

  • Washing (Desalting): Wash the cartridge with 2-3 column volumes of 100% water to elute the remaining salts.

  • Stepwise Elution: Elute the retained organic compounds with a stepwise gradient of increasing solvent polarity. A common elution profile would be:

    • Fraction 1: 50:50 Water/Methanol

    • Fraction 2: 100% Methanol

    • Fraction 3: 50:50 Methanol/Dichloromethane

    • Fraction 4: 100% Dichloromethane

  • Fraction Collection: Collect each fraction separately. Remove the solvent from each fraction under reduced pressure (e.g., using a rotary evaporator or centrifugal evaporator).

  • Bioassay: Subject each fraction to the primary bioassay to identify the fraction(s) containing the active compound(s).

Self-Validation: The effectiveness of the desalting can be confirmed by the absence of salt crystals in the dried fractions and improved performance in subsequent chromatographic steps. The recovery of bioactivity in one or more of the eluted fractions validates the retention and elution of the target compound(s).

High-Performance Liquid Chromatography (HPLC) Purification

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for the final purification of natural products.[8][17][18] For oxazole-containing compounds, which span a wide range of polarities, reversed-phase HPLC is the most common and versatile mode.[18]

Experimental Protocol: Reversed-Phase HPLC Purification

Objective: To isolate a pure oxazole-containing compound from a bioactive fraction obtained from SPE or other preliminary chromatography.

Materials:

  • Bioactive fraction.

  • HPLC system with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size).

  • HPLC-grade solvents (e.g., water, acetonitrile, methanol).

  • Acid modifier (e.g., trifluoroacetic acid (TFA) or formic acid, typically at 0.1% v/v) to improve peak shape.

Procedure:

  • Method Development (Analytical Scale):

    • Dissolve a small amount of the bioactive fraction in a suitable solvent (e.g., methanol).

    • Inject a small volume onto an analytical C18 column.

    • Develop a gradient elution method, typically starting with a high percentage of water and gradually increasing the percentage of organic solvent (e.g., acetonitrile). A common gradient is 10% to 100% acetonitrile over 30 minutes.

    • Monitor the elution profile with the detector to identify the peak(s) corresponding to the compound(s) of interest.

  • Scale-Up to Preparative HPLC:

    • Once an optimal separation is achieved on the analytical scale, the method is scaled up to a preparative column. The flow rate and injection volume are increased proportionally to the column dimensions.

    • Dissolve the remainder of the bioactive fraction in the mobile phase or a stronger solvent.

    • Inject the sample onto the preparative column and run the scaled-up gradient.

  • Fraction Collection: Collect the eluting peaks into separate vials or test tubes. This can be done manually or with an automated fraction collector.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated compound. Fractions containing the pure compound are pooled.

  • Solvent Removal: Remove the HPLC solvents, typically by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile, to obtain the pure compound as a solid.

Causality in Method Choice: Reversed-phase HPLC is chosen for its high resolution and applicability to a wide range of compound polarities. The use of a C18 stationary phase effectively retains moderately polar to nonpolar compounds, like many oxazole-containing peptides and polyketides, allowing for their separation from more polar or nonpolar impurities.

Part 3: Structural Elucidation - Decoding the Molecular Architecture

Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed to piece together the molecular puzzle.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound. High-Resolution Mass Spectrometry (HR-MS) is essential for determining the precise molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide valuable clues about the compound's substructures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for de novo structure elucidation of novel natural products.[19] A suite of 1D and 2D NMR experiments is used to determine the connectivity of atoms and the stereochemistry of the molecule.

  • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms.

  • ¹³C NMR: Provides information about the number and chemical environment of carbon atoms. The chemical shift of carbons within the oxazole ring is characteristic (e.g., C-2 at ~150 ppm).[20]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between atoms, allowing for the assembly of molecular fragments and the complete determination of the carbon skeleton and the placement of heteroatoms.

X-Ray Crystallography: The Definitive Structure

When a suitable single crystal of the isolated compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.[21][22][23][24] This technique is considered the gold standard for structure determination but is contingent on the ability to produce high-quality crystals, which can be a significant challenge for many natural products.[25]

Mandatory Visualization: Structural Elucidation Workflow

Structure_Elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_XRAY X-Ray Crystallography (Optional) Pure_Compound Pure Isolated Compound HRMS HR-MS Pure_Compound->HRMS MSMS Tandem MS (MS/MS) Pure_Compound->MSMS NMR_1D 1D NMR (¹H, ¹³C) Pure_Compound->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) Pure_Compound->NMR_2D Crystallization Crystallization Pure_Compound->Crystallization Formula Molecular Formula HRMS->Formula Fragments Structural Fragments MSMS->Fragments Proposed_Structure Proposed Structure Formula->Proposed_Structure Fragments->Proposed_Structure Connectivity Connectivity & Skeleton NMR_1D->Connectivity NMR_2D->Connectivity Connectivity->Proposed_Structure XRAY X-Ray Diffraction Crystallization->XRAY Absolute_Structure 3D Structure & Absolute Stereochemistry XRAY->Absolute_Structure Final_Structure Confirmed Structure Absolute_Structure->Final_Structure Proposed_Structure->Final_Structure Confirmation

Caption: Workflow for the Structural Elucidation of a Natural Product.

Part 4: Biosynthesis - Nature's Synthetic Logic

Understanding the biosynthesis of oxazole-containing natural products provides insights into their structural diversity and can open avenues for synthetic biology and bioengineering approaches to produce novel analogs. The oxazole moiety in natural products is typically derived from serine or threonine residues.[5][12]

The formation of the oxazole ring generally proceeds through a two-step process:

  • Cyclodehydration: The hydroxyl group of a serine or threonine residue attacks the preceding amide carbonyl, forming an oxazoline intermediate.

  • Dehydrogenation (Oxidation): The oxazoline ring is then oxidized to the aromatic oxazole ring, often catalyzed by a flavin mononucleotide (FMN)-dependent dehydrogenase.[5]

This transformation can occur within the assembly-line logic of both non-ribosomal peptide synthetases (NRPS) and in the post-translational modification of ribosomally synthesized peptides (RiPPs).[5][12]

Data Summary

The following table summarizes representative classes of oxazole-containing natural products, their sources, and notable biological activities.

Class of CompoundRepresentative Example(s)Typical SourceReported Biological Activity
Linear Peptides Almazoles A-D, VenturamidesMarine Cyanobacteria, Red AlgaeAntibacterial, Antimalarial[5][26]
Cyclic Peptides Haliclonamides, NostocyclamideMarine Sponges, CyanobacteriaMetal Complexation, Anti-algal[5]
Macrolides CalyculinsMarine SpongesCytotoxic, Antifungal, Protein Phosphatase Inhibitory[3]
Polyketides PhorboxazolesMarine SpongesPotent Cytotoxic[1][27]
Thiopeptides Microcin B17Escherichia coliAntibacterial[5]

Conclusion and Future Perspectives

Oxazole-containing natural products continue to be a prolific source of structurally novel and biologically potent compounds.[4][28] The synergistic application of classical bioassay-guided fractionation and modern genome mining techniques will undoubtedly accelerate the discovery of new members of this fascinating class of molecules. Advances in chromatographic and spectroscopic techniques are enabling the isolation and characterization of increasingly complex and minor constituents from natural sources. As our understanding of their biosynthesis deepens, the potential for engineered production of novel, therapeutically valuable oxazole-containing compounds will continue to expand, solidifying their importance in the future of drug discovery.

References

  • Title: Naturally Occurring Oxazole-Containing Peptides Source: MDPI URL: [Link]

  • Title: Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review Source: Bentham Science Publishers URL: [Link]

  • Title: Single Crystal X-Ray Structural Determination: A Powerful Technique for Natural Products Research and Drug Discovery Source: Scientific.Net URL: [Link]

  • Title: An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Single Crystal X ray Structural Determination of Natural Products Source: American Institute of Physics URL: [Link]

  • Title: Single Crystal X-ray Structural Determination of Natural Products Source: ResearchGate URL: [Link]

  • Title: Synthesis of Oxazole, Oxazoline and Isoxazoline Derived Marine Natural Products: A Review Source: ResearchGate URL: [Link]

  • Title: Advanced crystallography for structure determination of natural products Source: RSC Publishing URL: [Link]

  • Title: Biological Assay-Guided Fractionation and Mass Spectrometry-Based Metabolite Profiling of Annona muricata L. Cytotoxic Compounds against Lung Cancer A549 Cell Line Source: MDPI URL: [Link]

  • Title: Structural Analysis of Natural Products Source: ACS Publications URL: [Link]

  • Title: An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms Source: MDPI URL: [Link]

  • Title: Natural Products' Extraction and Isolation-Between Conventional and Modern Techniques Source: Frontiers URL: [Link]

  • Title: An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms Source: PubMed URL: [Link]

  • Title: Bioassay-guided separation and identification of anticancer compounds in Tagetes erecta L. flowers Source: RSC Publishing URL: [Link]

  • Title: Bioassay guided fractionation of anticancer active fraction from Fusarium solani extract against different cancer cell lines. Source: ResearchGate URL: [Link]

  • Title: Alternative and Efficient Extraction Methods for Marine-Derived Compounds Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bioassay-guided isolation and in Silico characterization of cytotoxic compounds from Hemimycale sp. Sponge targeting A549 lung cancer cells Source: PubMed Central URL: [Link]

  • Title: Bioassay Guided Fractionation Protocol for Determining Novel Active Compounds in Selected Australian Flora Source: PubMed Central URL: [Link]

  • Title: Thiazole and oxazole peptides: biosynthesis and molecular machinery Source: RSC Publishing URL: [Link]

  • Title: Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective Source: Taylor & Francis Online URL: [Link]

  • Title: Isolation and Purification Techniques in Natural Products Chemistry Source: Hilaris Publisher URL: [Link]

  • Title: Discovery and Characterization of Oxazolismycin, an Oxazole-Containing Natural Product with an Atypical Loading Mechanism Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms Source: ResearchGate URL: [Link]

  • Title: Isolation of marine natural products. Source: Semantic Scholar URL: [Link]

  • Title: Peptide Derived Natural Products Source: The Royal Society of Chemistry URL: [Link]

  • Title: Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review Source: drs.nio.org URL: [Link]

  • Title: Strategies for Natural Products Isolation Source: Research and Reviews URL: [Link]

  • Title: A comprehensive review on biological activities of oxazole derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An efficient synthesis and bioactivity evaluation of oxazole-containing natural hinduchelins A–D and their derivatives Source: RSC Publishing URL: [Link]

  • Title: Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies Source: Scilit URL: [Link]

  • Title: Development and Application of a Novel SPE-Method for Bioassay-Guided Fractionation of Marine Extracts Source: PubMed URL: [Link]

  • Title: the separation and purification of new compact condensed heterocyclic systems with thiazolic ring by hplc Source: ResearchGate URL: [Link]

  • Title: Fractionated marine invertebrate extract libraries for drug discovery. Source: SciSpace URL: [Link]

  • Title: Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) Source: Springer Link URL: [Link]

  • Title: NMR Spectroscopic Data for Compounds 1−4 Source: ResearchGate URL: [Link]

  • Title: Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy Source: Wiley Online Library URL: [Link]

  • Title: Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations Source: ResearchGate URL: [Link]

Sources

Theoretical Underpinnings of Oxazole Ring Stability: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone scaffold in medicinal chemistry, gracing the structures of numerous pharmaceuticals.[1][2][3] Its prevalence stems from a unique combination of physicochemical properties, including its ability to engage in various non-covalent interactions and act as a bioisosteric replacement for other functional groups.[1][4] However, the inherent stability of the oxazole moiety is a critical parameter that dictates its suitability for drug development, influencing metabolic fate, shelf-life, and overall efficacy. This technical guide provides an in-depth exploration of the theoretical principles governing oxazole ring stability. We will dissect the electronic structure, aromaticity, and reactivity of the oxazole nucleus from a computational chemistry perspective, offering insights for researchers, scientists, and drug development professionals aiming to rationally design and optimize oxazole-based therapeutics.

The Oxazole Scaffold: A Duality of Aromaticity and Reactivity

The oxazole ring is a planar, sp²-hybridized system containing six π-electrons (three from the carbon atoms, one from nitrogen, and two from oxygen), fulfilling Hückel's rule for aromaticity.[2][5] This delocalization of electrons contributes to its relative thermodynamic stability.[2][3] However, the presence of two heteroatoms with differing electronegativities (oxygen and nitrogen) creates a nuanced electronic landscape.

The oxygen atom, being highly electronegative, does not delocalize its lone pair as effectively as the nitrogen atom in pyrrole, for instance.[2] This results in oxazoles being less aromatic than their thiazole counterparts.[6] This reduced aromaticity, coupled with the inherent chemical properties of the heteroatoms, imparts a unique reactivity profile. The oxazole ring exhibits characteristics of both pyridine (the nitrogen at position 3 is basic and can be protonated) and furan (the oxygen at position 1 lends a diene-like character, enabling participation in Diels-Alder reactions).[2][3][7]

The stability of the oxazole ring is a delicate balance. While considered thermally stable, it is susceptible to ring-opening under certain conditions, such as in the presence of strong acids, oxidizing agents, or through nucleophilic attack, particularly at the C2 position.[7][8] Understanding the theoretical basis of this stability is paramount for predicting and controlling the degradation of oxazole-containing compounds.

Quantifying Stability: Theoretical and Computational Approaches

Modern computational chemistry provides a powerful toolkit for dissecting the factors that contribute to the stability of the oxazole ring. These methods allow for the calculation of various energetic and electronic properties that serve as reliable descriptors of stability.

Resonance Energy Calculations

A key indicator of aromatic stability is the resonance energy, which is the difference in energy between the delocalized, real molecule and a hypothetical localized structure. A higher resonance energy generally corresponds to greater stability. Experimental determination of resonance energies can be achieved through measurements of enthalpies of combustion and formation.[9]

Theoretically, resonance energies can be calculated using various computational methods, including isodesmic and homodesmotic reactions. These hypothetical reactions are designed so that the number and types of bonds are conserved on both sides of the equation, which helps to cancel out systematic errors in the calculations.

Experimental Protocol: Computational Determination of Oxazole Resonance Energy via Isodesmic Reactions

This protocol outlines a general workflow for calculating the resonance energy of oxazole using Density Functional Theory (DFT).

Objective: To quantify the aromatic stabilization energy of the oxazole ring.

Methodology:

  • Software: Gaussian, Spartan, or other quantum chemistry software package.

  • Level of Theory: B3LYP functional with a 6-311+G(d,p) basis set is a common and reliable choice for such systems.[10]

  • Procedure:

    • Step 1: Geometry Optimization: Perform full geometry optimization and frequency calculations for oxazole and the reference molecules in the chosen isodesmic reaction (e.g., ethene, ethanimine, formaldehyde, ammonia). The absence of imaginary frequencies confirms a true energy minimum.

    • Step 2: Energy Calculation: From the output of the frequency calculations, obtain the zero-point corrected electronic energies for each optimized structure.

    • Step 3: Isodesmic Reaction Setup: Construct a balanced isodesmic reaction. For example: Oxazole + 3 CH₄ + NH₃ → CH₃-CH₃ + CH₃-NH₂ + CH₃-O-CH₃ + HCN + H₂C=O

    • Step 4: Enthalpy Calculation: Calculate the enthalpy of the reaction (ΔH) by subtracting the sum of the energies of the reactants from the sum of the energies of the products. This ΔH value represents the resonance energy of the oxazole ring.

  • Validation:

    • Ensure that the chosen level of theory provides accurate geometries and energies for similar heterocyclic systems by comparing with experimental data or higher-level calculations where available.

    • The isodesmic reaction should be properly balanced to ensure the cancellation of errors.

Aromaticity Indices

Several computational indices are used to quantify the degree of aromaticity, providing a more nuanced understanding of stability than resonance energy alone.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system (like benzene), while a value of 0 suggests a non-aromatic system.[11] Studies on oxadiazoles, which are structurally related to oxazoles, have shown that substitution can alter the geometric aromaticity.[11][12]

  • Nucleus-Independent Chemical Shift (NICS): This magnetic criterion for aromaticity is calculated as the negative of the magnetic shielding at the center of the ring. A more negative NICS value generally indicates a higher degree of aromaticity.[11] Interestingly, for some heterocyclic systems like oxadiazoles, HOMA and NICS indices may not always correlate well, suggesting they capture different aspects of aromaticity.[11]

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the kinetic stability and reactivity of a molecule.[10][13]

  • HOMO-LUMO Gap: A larger HOMO-LUMO energy gap implies higher kinetic stability and lower chemical reactivity because it is energetically more difficult to excite an electron from the HOMO to the LUMO.[10] Computational studies can predict how different substituents on the oxazole ring will modulate this gap, thereby fine-tuning the molecule's stability and reactivity.[13]

  • Orbital Distribution: The spatial distribution of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack, respectively. For instance, theoretical studies on the ozonation of sulfamethoxazole (which contains an isoxazole ring, an isomer of oxazole) showed that ozone, as an electrophile, preferentially attacks the moiety with a large orbital contribution to the HOMO.[14]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution and the nature of bonding within a molecule.[13][15] It can be used to:

  • Analyze Charge Distribution: Determine the partial atomic charges on each atom of the oxazole ring, identifying the most electron-deficient centers susceptible to nucleophilic attack (typically the C2 position).[7][15]

  • Quantify Donor-Acceptor Interactions: NBO analysis can reveal stabilizing interactions, such as the delocalization of lone pair electrons into anti-bonding orbitals, which contribute to the overall stability of the ring.[10][13]

Diagram: Computational Workflow for Oxazole Stability Assessment

G cluster_input Input cluster_calc Quantum Mechanical Calculations cluster_output Stability & Reactivity Profile cluster_application Application in Drug Development mol_structure Oxazole Derivative Structure geom_opt Geometry Optimization & Frequency Calculation (e.g., DFT: B3LYP/6-311+G(d,p)) mol_structure->geom_opt nbo_analysis NBO Analysis geom_opt->nbo_analysis fmo_analysis FMO Analysis (HOMO/LUMO) geom_opt->fmo_analysis aromaticity_calc Aromaticity Indices (HOMA, NICS) geom_opt->aromaticity_calc thermo_stability Thermodynamic Stability (Resonance Energy) geom_opt->thermo_stability via Isodesmic Reactions reactivity_sites Reactivity Sites (NBO Charges, FMOs) nbo_analysis->reactivity_sites kinetic_stability Kinetic Stability (HOMO-LUMO Gap) fmo_analysis->kinetic_stability fmo_analysis->reactivity_sites aromaticity_degree Degree of Aromaticity aromaticity_calc->aromaticity_degree drug_design Rational Drug Design & Lead Optimization thermo_stability->drug_design kinetic_stability->drug_design reactivity_sites->drug_design aromaticity_degree->drug_design

Caption: A typical workflow for the computational assessment of oxazole ring stability.

Factors Influencing Oxazole Ring Stability

The inherent stability of the oxazole ring can be significantly modulated by both internal (substituents) and external (environmental) factors.

Substituent Effects

The nature and position of substituents on the oxazole ring play a pivotal role in its stability and reactivity.[16][17]

  • Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy groups) increase the electron density of the ring, which can facilitate electrophilic substitution reactions.[7][17] While they may make the ring more susceptible to certain electrophilic attacks, they can also enhance its overall stability by contributing to the π-system.

  • Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, acyl groups) decrease the electron density of the ring, making it more resistant to electrophilic attack but more susceptible to nucleophilic attack, particularly at the C2 position.[7]

  • Positional Isomerism: The position of the substituent matters. For example, a substituent at the C2 position will have a more pronounced effect on the ring's susceptibility to nucleophilic attack at that position.

Table 1: Qualitative Effects of Substituents on Oxazole Ring Properties

Substituent TypePositionEffect on Electron DensityImpact on Electrophilic AttackImpact on Nucleophilic Attack (at C2)
Electron-Donating (e.g., -CH₃, -OCH₃)C2, C4, C5IncreasesActivatesDeactivates
Electron-Withdrawing (e.g., -NO₂, -CN)C2, C4, C5DecreasesDeactivatesActivates
Environmental Factors and Degradation Pathways

The stability of an oxazole-containing drug is not only determined by its intrinsic properties but also by the environment it is exposed to.

  • pH: The oxazole ring can undergo acid or base-catalyzed hydrolysis, leading to ring cleavage.[17] The nitrogen atom at position 3 is weakly basic (pKa of the conjugate acid is ~0.8) and can be protonated under strongly acidic conditions, which can facilitate ring opening.[6]

  • Oxidation: The oxazole ring is susceptible to oxidation by strong oxidizing agents, which can lead to ring opening.[7]

  • Photolysis: Exposure to UV light can induce photochemical reactions, including rearrangements and degradation of the oxazole ring.[17]

Diagram: Factors Influencing Oxazole Ring Stability and Degradation

G oxazole Oxazole Ring Stability degradation Ring Cleavage/ Degradation oxazole->degradation destabilization leads to substituents Substituent Effects substituents->oxazole edg Electron-Donating Groups substituents->edg ewg Electron-Withdrawing Groups substituents->ewg environment Environmental Factors environment->oxazole ph pH (Acid/Base Hydrolysis) environment->ph oxidation Oxidizing Agents environment->oxidation photolysis UV Light Exposure environment->photolysis

Caption: Key intrinsic and extrinsic factors that modulate the stability of the oxazole ring.

Implications for Drug Design and Development

A thorough theoretical understanding of oxazole ring stability is not merely an academic exercise; it has profound practical implications for the development of safe and effective pharmaceuticals.[4][16]

  • Metabolic Stability: The oxazole ring can be a site of metabolic transformation. By using computational tools to predict the most reactive sites on the ring, medicinal chemists can strategically block these positions with inert substituents to enhance metabolic stability and prolong the drug's half-life.[1]

  • Pro-drug Design: Conversely, the inherent reactivity of the oxazole ring can be exploited in pro-drug design. A strategically placed, labile oxazole derivative could be designed to undergo ring-opening under specific physiological conditions, releasing the active pharmacophore at the target site.

  • Formulation and Storage: Knowledge of the oxazole ring's susceptibility to hydrolysis, oxidation, and photolysis is crucial for developing stable drug formulations and defining appropriate storage conditions, ensuring the drug product maintains its integrity and efficacy throughout its shelf life.[17]

  • Toxicity Prediction: Degradation of the oxazole ring can lead to the formation of potentially toxic byproducts. Theoretical studies of degradation pathways can help in identifying and characterizing these degradants, allowing for a more comprehensive toxicological assessment.[4]

Conclusion

The stability of the oxazole ring is a multifaceted property governed by a delicate interplay of aromaticity, electronic effects, and environmental conditions. Theoretical and computational studies provide an indispensable framework for understanding and predicting this stability. By leveraging methodologies such as DFT, FMO analysis, and NBO calculations, researchers can gain deep insights into the structure-stability relationships of oxazole derivatives. This knowledge empowers medicinal chemists to rationally design more stable, effective, and safer drug candidates, ultimately accelerating the journey from discovery to clinical application. The continued synergy between theoretical chemistry and pharmaceutical science will undoubtedly unlock the full potential of the versatile oxazole scaffold in future therapeutic innovations.

References

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Publishing.
  • Sahu, P. K., et al. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • Joshi, S., et al. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Optimized structures of oxazole and isoxazole along with the NCI plot... (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation Mechanism of Sulfamethoxazole under Ozonation: A DFT Study. (n.d.).
  • McCormick, D. G. (1977).
  • Coordination compounds of heterocyclic bases: synthesis, characterization, computational and biological studies. (2025).
  • The electronic states of oxazole studied by VUV absorption and electron energy-loss (EEL) spectroscopies, and ab initio configuration interaction methods. (2025).
  • Shekarkhand, M., et al. (n.d.). Computational study of heterocyclic anticancer compounds through nbo method. Semantic Scholar.
  • Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymeriz
  • Oxazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Theoretical study of deactivation processes of substituted oxazoles. (2025).
  • Computational study of heterocyclic anticancer compounds through nbo method. (2025).
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies: From. (2025). Journal of Chemical Reviews.
  • Changes in aromaticity indices for the oxadiazole rings of the investigated molecules: (a) HOMA; (b) NICS. (n.d.). ResearchGate. Retrieved from [Link]

  • Malek, K., et al. (2008). 1,3,4-oxadiazoles: Evaluation of aromaticity and atomic charge distribution.
  • Set of resonance structures of oxazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Yeh, V. (2008). Oxazole Chemistry Overview. Scribd.
  • Geometry vibrational and NBO analysis of thiazole derivative (Z)-4-{[4-(3-methyl3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. (n.d.). Taylor & Francis Online.
  • Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. (2025).
  • Synthesis and Reactions of Oxazoles. (2025).
  • aromaticity of the oxazole. (2024). Reddit. Retrieved from [Link]

  • Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine. (n.d.). Benchchem.
  • Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. (2020).
  • Core spectroscopy of oxazole. (2022). The Journal of Chemical Physics - AIP Publishing.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2025).
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (n.d.). Indian Journal of Pharmaceutical Sciences.
  • A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. (n.d.). NIH.
  • OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. (2021). YouTube.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.).
  • Oxazole. (n.d.). Macmillan Group.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central.
  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026).
  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). PubMed.

Sources

Introduction: The Strategic Importance of 2-Acyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Retrosynthetic Analysis of 2-Acyl-Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and pharmaceuticals valued for their diverse biological activities.[1][2][3][4] When functionalized at the C2 position with an acyl group, the resulting 2-acyl-oxazole moiety serves as a versatile pharmacophore and a key synthetic intermediate. The electron-withdrawing nature of the acyl group modulates the electronic properties of the oxazole ring, influencing its reactivity and potential for biological interactions. Furthermore, the ketone functionality provides a handle for further synthetic elaboration, making these compounds valuable building blocks in drug discovery programs targeting a range of conditions from inflammatory diseases to cancer.[3][5]

This technical guide provides a comprehensive overview of the retrosynthetic analysis of 2-acyl-oxazoles. As a senior application scientist, the focus is not merely on cataloging reactions, but on elucidating the strategic and mechanistic considerations that guide the choice of a synthetic route. We will explore the primary disconnection strategies and delve into the practical, field-proven synthetic methodologies that enable the construction of this important molecular framework.

Part 1: Core Retrosynthetic Strategies

A retrosynthetic analysis of a 2-acyl-oxazole (Target Molecule I) reveals two primary strategic disconnections. The choice between these pathways is often dictated by the availability of starting materials, desired substitution patterns on the oxazole ring, and functional group tolerance.

Strategy A: Late-Stage C2-Acylation This approach involves the disconnection of the C2-carbonyl bond, retro-synthetically leading to a pre-formed oxazole ring and an acylating agent. This is an intuitive strategy when a suitably substituted oxazole core is readily accessible.

Strategy B: Ring Construction with an Embedded Acyl Moiety This strategy involves the disconnection of the oxazole ring itself. The acyl group (or a precursor) is incorporated into one of the acyclic starting materials, and the oxazole ring is formed in a subsequent cyclization step. This is often the most convergent and versatile approach.

G cluster_A Strategy A: Late-Stage C2-Acylation cluster_B Strategy B: Ring Construction TM 2-Acyl-Oxazole (Target Molecule I) A_Synthons Oxazole Anion Synthon + Acyl Cation Synthon TM->A_Synthons C2-Acyl Disconnection B_Synthons Acyclic Precursors TM->B_Synthons Ring Disconnection A_Reagents 2-Metallo-Oxazole + Acyl Halide / Anhydride A_Synthons->A_Reagents Synthetic Equivalents B_Reagents α-Diazoketones + Amides OR 2-Acylamino Ketones B_Synthons->B_Reagents Synthetic Equivalents

Caption: Primary retrosynthetic disconnections for 2-acyl-oxazoles.

Part 2: Synthetic Execution of Retrosynthetic Strategies

Strategy A: Late-Stage Acylation of a Pre-formed Oxazole Ring

This strategy is predicated on the ability to functionalize the C2 position of an existing oxazole. The C2 proton of an oxazole is the most acidic due to the inductive effect of the adjacent nitrogen and oxygen atoms, facilitating deprotonation to form a nucleophilic organometallic species.

Causality Behind Experimental Choices: The choice of base for deprotonation is critical. Strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are required to achieve complete deprotonation at low temperatures (-78 °C). The low temperature is essential to prevent side reactions, such as ring-opening of the unstable 2-lithio-oxazole intermediate.[6] The subsequent acylation is typically performed with a highly reactive acylating agent, such as an acid chloride or anhydride, to ensure efficient capture of the transient organolithium species.

Experimental Protocol: Acylation of 4,5-Diphenyloxazole

  • Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 4,5-diphenyloxazole (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Acylation: The desired acyl chloride (1.2 eq) is added dropwise. The reaction is stirred for an additional 2-3 hours at -78 °C.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-acyl-4,5-diphenyloxazole.

Strategy B: Ring Construction Methodologies

This approach is generally more robust and widely applicable, with several powerful methods available.

A modern and highly efficient metal-free approach involves the reaction of α-diazoketones with amides, often catalyzed by a Brønsted acid like trifluoromethanesulfonic acid (TfOH).[7][8][9] This method offers excellent functional group tolerance and mild reaction conditions.

Mechanistic Insight: The reaction is initiated by the protonation of the α-diazoketone by TfOH, which then loses dinitrogen to form a key intermediate. The amide oxygen then attacks this electrophilic species, followed by cyclization and dehydration to furnish the 2,4-disubstituted oxazole.[7]

G start α-Diazoketone + Amide step1 Protonation (TfOH) start->step1 intermediate1 Intermediate Formation step1->intermediate1 step2 N₂ Loss intermediate1->step2 intermediate2 Electrophilic Intermediate step2->intermediate2 step3 Nucleophilic Attack by Amide intermediate2->step3 intermediate3 Cyclization Precursor step3->intermediate3 step4 Cyclodehydration intermediate3->step4 end 2-Acyl-Oxazole step4->end

Caption: Mechanism for oxazole synthesis from α-diazoketones.

Experimental Protocol: TfOH-Catalyzed Synthesis of 2-Phenyl-4-benzoyloxazole [7]

  • Preparation: To a solution of α-diazoacetophenone (1.0 eq) and benzamide (1.2 eq) in 1,2-dichloroethane (DCE), trifluoromethanesulfonic acid (10 mol %) is added at room temperature.

  • Reaction: The mixture is stirred at 60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is cooled to room temperature and quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to yield the product.

This classical method involves the cyclodehydration of 2-acylamino ketones.[10][11][12] While it often requires harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide, modern variations have been developed using milder reagents.[10][12]

Causality Behind Experimental Choices: The dehydrating agent is the key to this transformation. Strong acids protonate the amide and ketone carbonyls, facilitating the intramolecular nucleophilic attack of the amide oxygen onto the ketone, followed by dehydration to form the aromatic oxazole ring. The choice of a specific dehydrating agent depends on the substrate's sensitivity to acid.

Experimental Protocol: Synthesis of a 2,5-Disubstituted Oxazole [10]

  • Preparation: The starting 2-acylamino ketone (1.0 eq) is placed in a round-bottom flask.

  • Cyclodehydration: Concentrated sulfuric acid (or polyphosphoric acid) is cautiously added, and the mixture is heated (e.g., 90 °C for 30 minutes).

  • Work-up: After completion (monitored by TLC), the reaction mixture is cooled and carefully poured onto crushed ice.

  • Isolation: The precipitated solid product is collected by filtration, washed with cold water until neutral, and dried.

  • Purification: Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

An alternative strategy is to install a precursor to the acyl group at the C2 position and then perform a late-stage oxidation. For example, a 2-ethyl-oxazole can be oxidized to a 2-acetyl-oxazole. This can be particularly useful if the corresponding 2-alkyl-oxazole is more readily synthesized.

Causality Behind Experimental Choices: A variety of oxidizing agents can be employed, such as manganese dioxide (MnO₂), especially for benzylic-type positions.[13] Flow chemistry setups using packed-bed reactors with heterogeneous oxidants like MnO₂ have proven to be safe and efficient, allowing for easy product isolation without extensive purification.[13]

Comparative Data for Synthetic Routes

Synthetic MethodKey PrecursorsConditionsAdvantagesDisadvantages
Late-Stage Acylation Substituted Oxazole + Acyl HalideStrong base (n-BuLi), -78 °CGood for derivatizing existing scaffolds.Requires cryogenic temperatures; sensitive to functional groups.
From α-Diazoketones α-Diazoketone + AmideTfOH (cat.), 60 °CMild, metal-free, high functional group tolerance, good yields.Requires synthesis of potentially unstable α-diazoketones.
Robinson-Gabriel 2-Acylamino KetoneStrong dehydrating acid (H₂SO₄)Classical, reliable for robust substrates.Harsh conditions, limited functional group tolerance.[12]
Oxidation 2-Alkyl-OxazoleOxidizing agent (e.g., MnO₂)Useful for late-stage functionalization.Limited to substrates with an oxidizable C-H bond at the α-position.
From Carboxylic Acids Carboxylic Acid + IsocyanoacetateActivating agent (e.g., triflylpyridinium reagent)Bypasses need for acid chlorides; broad scope.[14]Stoichiometric activating agent required.

Conclusion

The retrosynthetic analysis of 2-acyl-oxazoles offers multiple strategic pathways for chemists in research and drug development. The classical Robinson-Gabriel synthesis, while still relevant, is often superseded by milder and more versatile modern methods. The acid-catalyzed reaction of α-diazoketones and amides stands out for its operational simplicity and broad substrate scope, making it a go-to strategy for many targets.[7] For late-stage diversification of a known oxazole core, direct C2-acylation via metallation remains a powerful, albeit technically demanding, option. The selection of the optimal synthetic route requires a careful evaluation of the target molecule's specific structure, the availability of starting materials, and the desired scale of the synthesis. By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can confidently and efficiently construct these valuable heterocyclic compounds.

References

  • Hashmi, A. S. K., Jaimes, M. C. B., Schuster, A. M., & Rominger, F. (2012). Gold Catalysis: A Highly Efficient, and Atom-Economic Access to a Series of Functionalized 2,5-Disubstituted Oxazoles. Journal of Organic Chemistry, 77(14), 6394-6408. Available at: [Link]

  • Reddy, B., & Li, G. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Bolli, M. H., et al. (2012). Synthesis of oxazole derivatives from N‐acyl sulfilimines. ResearchGate. Available at: [Link]

  • Luo, M., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. Organic Chemistry Portal. Available at: [Link]

  • Ley, S. V., et al. (2014). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. University of Cambridge Repository. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]

  • Padwa, A., et al. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. NIH Manuscript Submission. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available at: [Link]

  • Reddy, B., & Li, G. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. ACS Publications. Available at: [Link]

  • Padwa, A. (2019). A Review on Synthesis of Azoles. International Journal for Research in Applied Science & Engineering Technology. Available at: [Link]

  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Padwa, A. (2019). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC - PubMed Central. Available at: [Link]

  • Li, X., et al. (2024). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols. ResearchGate. Available at: [Link]

  • Wipf, P., & Miller, C. P. (1993). A Practical Method for Oxazole Synthesis by Cycloisomerization of Propargyl Amides. ACS Publications. Available at: [Link]

  • ChemRxiv. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. ChemRxiv. Available at: [Link]

  • Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available at: [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link]

  • Bentham Science Publishers. (2025). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. Bentham Science. Available at: [Link]

  • Kumar, A., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Jacobi, P. A., & Ueng, S. N. (1977). Oxazoles in organic chemistry. 2. Application to the synthesis of benzylisoquinoline alkaloids. ACS Publications. Available at: [Link]

Sources

Methodological & Application

Applications of 2-Cyclopentanoyloxazole in Medicinal Chemistry: A Framework for Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Hybrid Scaffold

In the landscape of medicinal chemistry, the strategic combination of distinct chemical motifs into a single molecular entity is a cornerstone of novel drug design. 2-Cyclopentanoyloxazole represents such a hybrid scaffold, integrating the electronically versatile oxazole ring with the sterically significant cyclopentanoyl group. The oxazole nucleus, a five-membered heterocycle containing nitrogen and oxygen, is a privileged structure found in numerous natural products and synthetic pharmaceuticals, prized for its ability to engage in a variety of non-covalent interactions with biological targets. Concurrently, the incorporation of carbocyclic moieties like cyclopentane can enhance metabolic stability, modulate lipophilicity, and provide a three-dimensional framework for precise pharmacophore presentation.

While direct and extensive research on this compound is not widely documented in publicly available literature, its constituent parts suggest a fertile ground for therapeutic exploration. This guide, therefore, serves as a detailed framework for researchers, scientists, and drug development professionals, outlining potential applications and providing robust protocols to investigate this promising, yet underexplored, molecule. By examining the established biological activities of structurally related compounds, we can logically infer and propose avenues for discovery and development.

Hypothesized Therapeutic Applications

Based on the known pharmacological profiles of oxazole and cyclopentyl-containing compounds, this compound is a compelling candidate for investigation in several key therapeutic areas.

Anti-inflammatory and Analgesic Activity

The oxazole scaffold is a component of known anti-inflammatory agents, such as the COX-2 inhibitor Oxaprozin. This suggests that the oxazole ring can serve as a suitable anchor for positioning functional groups within the active sites of inflammatory enzymes. Furthermore, derivatives of 2-cyclopentyloxyanisole have demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway responsible for inflammation and pain. The cyclopentyl group in these molecules plays a crucial role in their interaction with the enzyme.

It is therefore hypothesized that this compound may act as a COX-2 inhibitor. The cyclopentanoyl moiety could potentially occupy a hydrophobic pocket in the enzyme's active site, while the oxazole ring could form key hydrogen bonds or other polar interactions, leading to potent and selective inhibition. Dual inhibition of both COX and 5-lipoxygenase (5-LOX) pathways is another attractive possibility, as this can lead to a more comprehensive anti-inflammatory effect with a potentially improved safety profile.

Anticancer Activity

Heterocyclic compounds, including those with oxazole and thiazole cores, are a significant focus of anticancer drug discovery. They are known to interact with a variety of targets involved in cancer progression, such as protein kinases and enzymes involved in cell proliferation. For instance, Mubritinib, a tyrosine kinase inhibitor, features an oxazole ring. Additionally, some pyrazole derivatives containing a cyclopentyl moiety have been investigated for their antiproliferative effects. The combination of a planar, electron-rich oxazole system with a non-planar carbocycle in this compound could allow for unique binding modes to anticancer targets.

Antimicrobial and Antifungal Activity

The oxazole ring is present in natural products with antimicrobial properties, and numerous synthetic oxazole derivatives have been explored for their antibacterial and antifungal activities. Similarly, compounds containing a cyclopropane ring, a related small carbocycle, have shown promise as antimicrobial and antifungal agents. The cyclopentanoyl group in this compound could enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

Proposed Synthesis of this compound

A general and efficient method for the synthesis of 2-acyloxazoles involves the reaction of an appropriate oxazole precursor with an acylating agent. For this compound, a plausible synthetic route would be the acylation of 2-unsubstituted oxazole with cyclopentanecarbonyl chloride or a related activated derivative of cyclopentanecarboxylic acid.

Synthesis_of_2_Cyclopentanoyloxazole cluster_reactants Starting Materials cluster_activation Activation Step cluster_reaction Acylation Reaction cluster_products Products & Purification Oxazole Oxazole ReactionVessel Anhydrous Solvent (e.g., Dichloromethane) Inert Atmosphere (N₂ or Ar) Oxazole->ReactionVessel Added to CyclopentanecarboxylicAcid Cyclopentanecarboxylic Acid ThionylChloride Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) CyclopentanecarboxylicAcid->ThionylChloride Reacts with CyclopentanecarbonylChloride Cyclopentanecarbonyl Chloride ThionylChloride->CyclopentanecarbonylChloride Forms CyclopentanecarbonylChloride->ReactionVessel Added to CrudeProduct Crude this compound ReactionVessel->CrudeProduct Yields Base Non-nucleophilic Base (e.g., Pyridine or Triethylamine) Base->ReactionVessel Added to Purification Purification (e.g., Column Chromatography) CrudeProduct->Purification Undergoes FinalProduct Pure this compound Purification->FinalProduct Results in

Caption: Proposed synthesis of this compound.

Experimental Protocols: A Guide to Biological Evaluation

The following protocols are generalized methodologies that can be adapted for the comprehensive biological evaluation of this compound and its derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of this compound against COX-1 and COX-2 enzymes.

Rationale: This assay is fundamental to validating the hypothesis that this compound functions as an anti-inflammatory agent by targeting the cyclooxygenase pathway. A colorimetric or fluorometric inhibitor screening assay kit is a standard and reliable method for this purpose.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)

  • This compound (dissolved in DMSO)

  • Celecoxib (selective COX-2 inhibitor control)

  • Ibuprofen or Indomethacin (non-selective COX inhibitor control)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions for the specific assay kit being used. Create a dilution series of this compound and control inhibitors in DMSO.

  • Enzyme Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-1 or COX-2 enzyme to appropriate wells.

  • Inhibitor Addition: Add the diluted this compound, control inhibitors, or DMSO (vehicle control) to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: Add TMPD to the wells. The oxidation of TMPD by the peroxidase activity of COX produces a colored product.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The selectivity index can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

COX_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Plate 96-well Plate Enzyme Add COX-1 or COX-2 Enzyme Plate->Enzyme Inhibitor Add this compound or Controls Enzyme->Inhibitor Incubate1 Incubate Inhibitor->Incubate1 Substrate Add Arachidonic Acid Incubate1->Substrate Detection Add TMPD Substrate->Detection Reader Measure Absorbance Detection->Reader Calculation Calculate % Inhibition Reader->Calculation IC50 Determine IC₅₀ and Selectivity Index Calculation->IC50

Caption: Workflow for COX Inhibition Assay.

Protocol 2: Antiproliferative Activity in Cancer Cell Lines

Objective: To assess the cytotoxic and antiproliferative effects of this compound on various human cancer cell lines.

Rationale: This assay provides a primary screen for potential anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Normal human cell line (e.g., fibroblasts, for assessing selectivity)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight in the incubator.

  • Compound Treatment: Prepare a serial dilution of this compound and doxorubicin in the complete medium. Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ values by plotting cell viability against the logarithm of the compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Rationale: The broth microdilution method is a standard and quantitative technique to assess the antimicrobial potency of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (dissolved in DMSO)

  • Standard antibiotics (e.g., ciprofloxacin for bacteria) and antifungals (e.g., fluconazole for fungi) as positive controls

  • Sterile 96-well plates

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microbial strains.

  • Compound Dilution: Perform a serial two-fold dilution of this compound and control drugs in the broth medium in a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microbes in broth) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Data Presentation and Interpretation

The quantitative data generated from these protocols should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro COX Inhibition Data for this compound

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compound[Insert Data][Insert Data][Insert Data]
Celecoxib>1000.1>1000
Ibuprofen5100.5

Table 2: Antiproliferative Activity of this compound

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT116IC₅₀ (µM) vs. Normal Fibroblasts
This compound[Insert Data][Insert Data][Insert Data][Insert Data]
Doxorubicin0.50.80.61.2

Table 3: Antimicrobial Activity of this compound

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound[Insert Data][Insert Data][Insert Data]
Ciprofloxacin10.5N/A
FluconazoleN/AN/A2

Conclusion and Future Directions

This compound stands as a molecule of significant, albeit currently theoretical, interest in medicinal chemistry. The protocols and conceptual framework provided in this guide are intended to catalyze the systematic investigation of this compound. Should initial screenings in the proposed therapeutic areas yield promising results, further studies, including in vivo efficacy models, pharmacokinetic profiling, and mechanism of action studies, will be warranted. The exploration of derivatives of this compound, involving modifications to both the oxazole and cyclopentyl moieties, could also lead to the discovery of compounds with enhanced potency, selectivity, and drug-like properties. The journey from a conceptual molecule to a potential therapeutic agent is a long and challenging one, but for this compound, the path is now clearly illuminated.

References

Due to the limited direct literature on this compound, the references provided are for the foundational concepts and methodologies discussed in this guide.

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Available at: [Link]

  • Synthesis and Investigation of Biological Activity of New Betulonic Acid Derivatives Containing 1,2,3-Triazole Fragments. Available at: [Link]

  • Synthesis, antitumor activity, and molecular docking study of 2-cyclopentyloxyanisole derivatives: mechanistic study of enzyme inhibition. Available at: [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Available at: [Link]

  • Synthesis and biological activities of 2-oxocycloalkylsulfonamides. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Available at: [Link]

Application Notes and Protocols for Evaluating the Biological Activity of 2-Cyclopentanoyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The confluence of distinct chemical scaffolds into novel molecular architectures is a cornerstone of modern drug discovery. The 1,3-oxazole ring is a prominent five-membered heterocycle present in numerous natural products and synthetic compounds, recognized for its ability to engage in various biological interactions.[1][2] This moiety's structural and electronic diversity makes it a privileged scaffold in medicinal chemistry.[1] Similarly, the cyclopentane ring, a fundamental carbocycle, is an integral component of many approved therapeutics, including steroids and prostaglandins, where it often serves to orient pharmacophoric groups or occupy hydrophobic pockets within target proteins.[3]

The synthesis and biological evaluation of derivatives combining these two motifs, specifically 2-cyclopentanoyloxazoles, represent a rational approach to exploring new chemical space for therapeutic agents. The inherent bioactivity associated with both the oxazole and cyclopentane structures suggests that their hybrid derivatives may exhibit potent and selective pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for investigating the primary biological activities reported for oxazole-based compounds: anticancer, anti-inflammatory, and antimicrobial activities.[1] The methodologies are designed for researchers, scientists, and drug development professionals, with an emphasis on the scientific rationale behind experimental choices to ensure robust and reproducible results.

Section 1: Anticancer Activity Evaluation

Heterocyclic compounds, including oxazole derivatives, are a significant focus of anticancer research due to their capacity to interact with a wide array of enzymes and receptors involved in cell proliferation and survival.[1] The initial step in evaluating a novel compound series like 2-cyclopentanoyloxazoles is to assess their general cytotoxicity against a panel of human cancer cell lines. This provides a broad indication of anti-proliferative potential and can guide further mechanistic studies.[4]

Experimental Workflow for Anticancer Screening

The following diagram outlines a typical workflow for the initial assessment of anticancer properties, starting from compound preparation to the determination of cytotoxic potency.

anticancer_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis start Synthesized 2-Cyclopentanoyloxazole Derivative stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock seed Seed Cancer Cell Lines in 96-well Plates stock->seed treat Treat Cells with Serial Dilutions of Compound seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent (or other viability dye) incubate->mtt dissolve Solubilize Formazan Crystals mtt->dissolve read Measure Absorbance (570 nm) dissolve->read calc Calculate % Cell Viability vs. Vehicle Control read->calc ic50 Determine IC50 Value (Dose-Response Curve) calc->ic50 end Lead Identification ic50->end Identify Lead Compounds for Further Study

Caption: Workflow for in vitro anticancer cytotoxicity screening.

Protocol 1.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the anti-proliferative activity of this compound derivatives.[5][6] The assay quantifies cell viability by measuring the metabolic conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in living cells.

A. Materials and Reagents

  • Human cancer cell lines (e.g., A549 lung, MCF-7 breast, PC3 prostate)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well flat-bottom cell culture plates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Etoposide or Doxorubicin)[5]

B. Step-by-Step Procedure

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in a complete medium and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Causality Note: Seeding density is critical; too few cells may lead to poor signal, while too many can result in overgrowth and nutrient depletion, confounding the results.

  • Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Preparation and Treatment: Prepare serial dilutions of the test compounds and positive control in a complete medium from a 10 mM DMSO stock. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells (medium with 0.5% DMSO) and "untreated control" wells.

  • Incubation: Incubate the treated plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization, resulting in a purple solution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_Vehicle_Control) * 100

  • Plot the % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation: Anticancer Activity

Results should be summarized in a table for clear comparison of potency across different cell lines.

Compound IDDerivative SubstitutionIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. PC3
CPO-01Unsubstituted15.2 ± 1.822.5 ± 2.118.9 ± 1.5
CPO-024-Fluoro (Oxazole)8.7 ± 0.912.1 ± 1.39.4 ± 1.1
CPO-033-Methyl (Cyclopentane)11.5 ± 1.419.8 ± 2.514.3 ± 1.9
Etoposide(Positive Control)5.6 ± 0.57.3 ± 0.86.1 ± 0.7

Section 2: Anti-inflammatory Activity Evaluation

Inflammation is a complex biological response implicated in numerous diseases. Small molecules are often designed to target key mediators of inflammation, such as cyclooxygenase (COX) enzymes or the production of pro-inflammatory cytokines and nitric oxide (NO).[7][8] The evaluation of this compound derivatives for anti-inflammatory activity typically involves a tiered approach, starting with cell-based assays and progressing to in vivo models.

Experimental Workflow for Anti-inflammatory Screening

This diagram illustrates a standard screening cascade for identifying and validating anti-inflammatory compounds.

anti_inflammatory_workflow cluster_invitro Phase 1: In Vitro Screening cluster_invivo Phase 2: In Vivo Validation cluster_analysis Phase 3: Analysis & MOA start Test Compound cell_assay Cell-Based Assay (e.g., LPS-stimulated RAW 264.7) start->cell_assay cytotox Concurrent Cytotoxicity Test (to rule out toxicity) start->cytotox measure Measure Inflammatory Mediators (NO, TNF-α, IL-6) cell_assay->measure animal_model Acute Inflammation Model (e.g., Carrageenan Paw Edema) measure->animal_model Promising Candidates calc_inhibition Calculate % Inhibition of Mediators / Edema measure->calc_inhibition cytotox->calc_inhibition administer Administer Compound (Oral or IP) animal_model->administer induce Induce Inflammation administer->induce measure_edema Measure Paw Volume over Time induce->measure_edema measure_edema->calc_inhibition lead Identify In Vivo Active Lead calc_inhibition->lead moa Mechanism of Action Studies (e.g., COX enzyme assay) lead->moa

Caption: Workflow for anti-inflammatory drug screening.

Protocol 2.1: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) to screen for compounds that inhibit the production of nitric oxide, a key pro-inflammatory mediator.[8] NO levels are measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

A. Materials and Reagents

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent Kit (Component A: Sulfanilamide solution; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)

  • Sodium Nitrite (NaNO₂) standard

  • Test compounds and a positive control (e.g., Dexamethasone)

B. Step-by-Step Procedure

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the this compound derivatives or the positive control.

  • Inflammation Stimulation: Induce inflammation by adding LPS to each well to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent Component A to each well containing the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B.

    • Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using serial dilutions of NaNO₂ to calculate the nitrite concentration in the samples.

C. Data Analysis

  • Determine the nitrite concentration for each sample from the standard curve.

  • Calculate the percentage of NO inhibition: % Inhibition = [1 - (Nitrite_LPS+Compound / Nitrite_LPS_only)] * 100

  • Perform a concurrent MTT assay on the remaining cells to ensure that the observed NO reduction is not due to cytotoxicity.

Protocol 2.2: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of novel compounds.[7][9] Injection of carrageenan into the rodent paw induces a biphasic inflammatory response characterized by swelling (edema).

A. Materials and Reagents

  • Male Wistar rats or Swiss albino mice (150-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)[9]

B. Step-by-Step Procedure

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6 per group): Vehicle Control, Positive Control, and Test Compound groups (at various doses).

  • Fasting: Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the zero-time reading (V₀).

  • Compound Administration: Administer the test compounds and control drugs orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

    • Trustworthiness Note: Consistent measurement technique is crucial. The paw should be immersed to the same anatomical level (e.g., the lateral malleolus) for every reading.

C. Data Analysis

  • Calculate the paw volume increase (edema) at each time point: Edema (mL) = Vt - V₀

  • Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group, typically at the 3-hour time point where peak inflammation occurs: % Inhibition = [1 - (Edema_Treated / Edema_Control)] * 100

Data Presentation: Anti-inflammatory Activity
Treatment GroupDose (mg/kg)Paw Edema (mL) at 3 hr (Mean ± SEM)% Inhibition of Edema
Vehicle Control-0.85 ± 0.06-
CPO-02250.51 ± 0.0440.0%
CPO-02500.33 ± 0.03 61.2%
Indomethacin100.29 ± 0.0265.9%
p<0.05, *p<0.01 vs. Vehicle Control

Section 3: Antimicrobial Activity Evaluation

Heterocyclic compounds are a rich source of antimicrobial agents.[10][11] The initial evaluation of this compound derivatives involves determining their ability to inhibit the growth of a panel of pathogenic bacteria and fungi. The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC).[10]

Experimental Workflow for Antimicrobial Screening

This flowchart shows the process for determining the MIC of a new compound.

antimicrobial_workflow start Test Compound & Microbial Strains prep_inoculum Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum serial_dilute Perform 2-fold Serial Dilution of Compound in 96-well Plate start->serial_dilute controls Prepare Controls: - Sterility (Media only) - Growth (Media + Inoculum) start->controls inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C (Bacteria) or 28°C (Fungi) for 18-24h inoculate->incubate controls->incubate read_mic Visually Inspect for Turbidity (or use plate reader) incubate->read_mic determine_mic MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for MIC determination via broth microdilution.

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC)

A. Materials and Reagents

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis [Gram+]; Escherichia coli, Pseudomonas aeruginosa [Gram-])

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well U-bottom plates

  • Test compounds and a positive control (e.g., Ciprofloxacin, Gentamicin)[12]

  • 0.5 McFarland turbidity standard

B. Step-by-Step Procedure

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution (e.g., at 256 µg/mL) to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a gradient of compound concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

    • Self-Validation Note: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only). The growth control must show turbidity, and the sterility control must remain clear for the assay to be valid.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., no bacterial growth).

Data Presentation: Antimicrobial Activity

MIC values are typically presented in a table against a panel of microorganisms.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. C. albicans
CPO-013264>12864
CPO-02163212832
CPO-0364128>128>128
Ciprofloxacin0.50.251N/A
FluconazoleN/AN/AN/A8

Conclusion

The protocols outlined in this guide provide a robust framework for the initial characterization of the biological activities of novel this compound derivatives. By systematically evaluating their anticancer, anti-inflammatory, and antimicrobial properties, researchers can identify promising lead compounds for further development. Positive results from these primary screens should be followed by more detailed mechanistic studies, such as specific enzyme inhibition assays, apoptosis assays, or gene expression analysis, to elucidate the molecular targets and pathways through which these compounds exert their effects. This structured approach is essential for advancing novel chemical entities from initial discovery to potential therapeutic candidates.

References

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity.
  • Synthesis and Anticancer Assessment of Various Amide Derivatives of Imidazo[2,1-b]Oxazoles as Anticancer Agents. Taylor & Francis Online.
  • Oxazole-Based Compounds As Anticancer Agents.
  • Anti-Cancer Activity of Deriv
  • An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. [Source Not Provided].
  • Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Publishing.
  • Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.
  • 1,3-Oxazoles as Anticancer Compounds. ChemistryViews.
  • Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Comb
  • Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. MDPI.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review.
  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
  • Cyclopentane Deriv
  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflamm

Sources

Application Notes and Protocols for the Use of 2-Cyclopentanoyloxazole as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2-Cyclopentanoyloxazole

In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The oxazoline ring system is a cornerstone in this regard, recognized for its presence in numerous biologically active natural products and its utility as a bioisostere for other functional groups like thiazoles and imidazoles.[1][2] Oxazoline derivatives are integral to a wide array of medicinally significant compounds, exhibiting properties ranging from anti-hypertensive to antidepressant activities.[3] Furthermore, the oxazole core is a key pharmacophore in approved drugs such as the anti-inflammatory agent oxaprozin.[4]

Concurrently, the cyclopentane moiety has emerged as a valuable scaffold in drug design. Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing binding affinity and selectivity for biological targets.[5] Derivatives of cyclopentanecarboxylic acid are being explored as potent and selective inhibitors in various therapeutic areas, including pain management.[6]

This compound is a synthetic intermediate that synergistically combines the advantageous features of both the oxazoline heterocycle and the cyclopentane ring. This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its application as a versatile building block in the synthesis of novel chemical entities for drug discovery and development. The methodologies presented herein are grounded in established principles of organic synthesis and aim to provide a practical framework for researchers in the field.

Synthesis of this compound: A Detailed Protocol

The synthesis of 2-substituted oxazolines can be achieved through various methods, including the reaction of nitriles with aminoalcohols or the cyclization of β-hydroxy amides.[7] The latter approach, often facilitated by dehydrating agents, provides a reliable and straightforward route to this compound from readily available starting materials: cyclopentanecarboxylic acid and 2-aminoethanol.

Reaction Principle

The synthesis proceeds in two conceptual steps: first, the formation of a β-hydroxy amide intermediate, N-(2-hydroxyethyl)cyclopentanecarboxamide, from cyclopentanecarboxylic acid and 2-aminoethanol. This is followed by an acid-catalyzed cyclization and dehydration to yield the target this compound. For practical purposes, this can often be performed as a one-pot synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Cyclopentanecarboxylic acid (1.0 eq)

  • 2-Aminoethanol (1.1 eq)

  • Toluene (or other suitable solvent for azeotropic water removal)

  • p-Toluenesulfonic acid monohydrate (0.05 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Dean-Stark apparatus (optional, but recommended)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclopentanecarboxylic acid (1.0 eq), 2-aminoethanol (1.1 eq), and toluene to achieve a starting concentration of approximately 0.5 M.

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and allow for the azeotropic removal of water. Monitor the reaction progress by TLC or GC-MS until the starting materials are consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Causality in Experimental Choices
  • Excess 2-Aminoethanol: A slight excess of 2-aminoethanol is used to ensure the complete consumption of the limiting reagent, cyclopentanecarboxylic acid.

  • p-Toluenesulfonic Acid: This acid catalyst facilitates both the initial amide formation and the subsequent cyclodehydration to the oxazoline ring.

  • Azeotropic Water Removal: The removal of water drives the equilibrium of the reaction towards the formation of the oxazoline product, thereby increasing the yield.

Synthetic Workflow Diagram

synthesis_workflow reagents Cyclopentanecarboxylic Acid + 2-Aminoethanol intermediate N-(2-hydroxyethyl)cyclopentanecarboxamide (β-hydroxy amide intermediate) reagents->intermediate Amide Formation product This compound intermediate->product Cyclodehydration (p-TsOH, heat)

Caption: Synthesis of this compound from cyclopentanecarboxylic acid.

Application as a Synthetic Intermediate: Amide Bond Formation

2-Alkyl-2-oxazolines can serve as effective protecting groups for carboxylic acids.[8] More importantly, they can function as activated carboxylic acid derivatives for the formation of amide bonds under mild conditions. This application is particularly valuable in the synthesis of complex molecules where harsh coupling reagents are not tolerated.

Protocol 1: Amide Synthesis from this compound

Reaction Principle:

The reaction of this compound with a primary or secondary amine, typically in the presence of a mild acid catalyst or simply upon heating, leads to the ring-opening of the oxazoline and the formation of the corresponding cyclopentyl amide and the release of 2-aminoethanol.

Materials:

  • This compound (1.0 eq)

  • Primary or secondary amine (1.0-1.2 eq)

  • Acetonitrile (or other suitable polar aprotic solvent)

  • Optional: Mild Lewis acid catalyst (e.g., ZnCl₂) or Brønsted acid

  • Standard work-up and purification reagents

Procedure:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) in acetonitrile.

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • If required, add a catalytic amount of a Lewis or Brønsted acid.

  • Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the nucleophilicity of the amine.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be purified by standard methods such as column chromatography, recrystallization, or acid-base extraction to yield the desired amide.

Self-Validating System and Mechanistic Insight

The progress of this reaction can be easily monitored by the disappearance of the starting materials and the appearance of the amide product. The by-product, 2-aminoethanol, is typically water-soluble and can be easily removed during aqueous work-up. The mildness of this method avoids the need for strong coupling agents, reducing the potential for side reactions and simplifying purification.

Amide Formation Pathway

amide_formation start This compound + R¹R²NH (Amine) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product Cyclopentyl Amide + 2-Aminoethanol intermediate->product Ring Opening

Caption: Amide synthesis via oxazoline ring-opening.

Data Summary: Representative Amide Synthesis
EntryAmineProductExpected Yield (%)
1BenzylamineN-benzylcyclopentanecarboxamide>90
2AnilineN-phenylcyclopentanecarboxamide80-90
3Morpholine(Cyclopentyl)(morpholino)methanone>95
4Glycine methyl esterMethyl 2-(cyclopentanecarboxamido)acetate85-95

Note: Yields are estimated based on similar transformations reported in the literature for other 2-substituted oxazolines.

Potential for Further Transformations

The oxazole ring itself is a stable heterocyclic system but can participate in a range of chemical transformations, making this compound a potentially versatile intermediate beyond amide synthesis.[9][10]

  • Cycloaddition Reactions: The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated with electron-releasing substituents.[9] This could provide a pathway to complex, fused-ring systems.

  • Ring-Opening and Rearrangement: Under certain conditions, the oxazole ring can be cleaved or rearranged to yield other heterocyclic systems or open-chain products.[9][10]

These potential applications would require further investigation but highlight the synthetic utility embedded within the this compound structure.

Safety and Handling

Standard laboratory safety precautions should be observed when handling all chemicals mentioned in these protocols. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheets (SDS) for each reagent for specific handling and disposal information.

References

  • Synthesis of Oxazolines with a Triple Activation Twist. (2018). RSC Blogs. [Link]

  • OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. (2014). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Li, H., et al. (2025). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 30(7), 1510. [Link]

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Oxazolines in biologically active compounds. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 130033. [Link]

  • Ghorbani-Vaghei, R., et al. (2025). Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. Chemical Science. [Link]

  • Cyclopentanecarboxylic acid. Wikipedia. [Link]

  • Oxazoline. Wikipedia. [Link]

Sources

High-Throughput Screening of Oxazole Libraries: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1][2] This five-membered heterocycle is a key component in numerous FDA-approved drugs, exhibiting activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[3][4][5] High-Throughput Screening (HTS) provides the technological framework to rapidly interrogate large, diverse libraries of oxazole derivatives, unlocking their therapeutic potential. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for cell-based and biochemical assays but also delves into the critical rationale behind experimental design, data analysis, and the mitigation of common screening artifacts, ensuring a robust and efficient hit-finding campaign.

Introduction: The Oxazole Scaffold in Medicinal Chemistry

Oxazole-containing compounds are a class of heterocyclic molecules that have garnered significant attention in drug discovery.[2] Their unique electronic properties and structural rigidity allow them to act as bioisosteres for other critical functionalities like amides, esters, and other heterocyclic rings such as imidazoles and thiazoles.[6] This mimicry, combined with the oxazole ring's capacity for diverse non-covalent interactions with enzymes and receptors, makes it a highly versatile scaffold for developing novel therapeutics.[3] The therapeutic value of this scaffold is evidenced by its presence in numerous clinical drugs and candidates used to treat a wide spectrum of diseases.[2][3] The primary goal of screening oxazole libraries is to identify novel "hit" compounds that modulate a specific biological target or pathway, paving the way for subsequent lead optimization and drug development.

Designing an HTS Campaign for Oxazole Libraries

A successful HTS campaign is a multi-stage process that requires careful planning, from initial assay selection to the final validation of hits. The overall strategy is to use a high-capacity primary screen to test every compound in the library, followed by a series of more focused secondary and confirmatory assays to eliminate false positives and characterize the most promising hits.

Choosing the Right Assay: Biochemical vs. Cell-Based

The initial choice of assay is critical and depends entirely on the biological question being asked.

  • Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) in an in vitro system. They are ideal for identifying direct inhibitors of a specific molecular target.

    • Pros: Mechanistically direct, highly reproducible, lower complexity, and less prone to compound cytotoxicity issues.

    • Cons: Lack of physiological context; they cannot account for factors like cell permeability, off-target effects, or metabolic degradation of the compound.[7]

  • Cell-Based Assays: These assays use living cells to measure a biological response, such as cell death, gene expression, or the activation of a signaling pathway.[8]

    • Pros: Higher physiological relevance, as they inherently account for cell permeability and potential cytotoxicity. They can identify modulators of complex pathways without prior knowledge of the specific molecular target.

    • Cons: Higher variability, more complex to develop, and can be susceptible to compound-induced artifacts that are not related to the target of interest.

It is common for IC50 values (the concentration of an inhibitor required to reduce a biological activity by 50%) to be significantly higher in cell-based assays compared to biochemical assays.[7] This discrepancy can be due to poor membrane permeability, active efflux of the compound from the cell, or compound instability in the cellular environment.[7] Therefore, a combination of both assay types is often employed in a screening campaign.

HTS Workflow Visualization

The following diagram outlines a typical workflow for a high-throughput screening campaign, from initial library plating to validated hit compounds.

HTS_Workflow cluster_prep Preparation cluster_screening Screening & Triage cluster_validation Validation Lib Oxazole Compound Library Primary Primary HTS (Single Concentration) Lib->Primary Assay Assay Development & Validation (Z' > 0.5) Assay->Primary DoseResp Dose-Response Confirmation Primary->DoseResp Identify Initial Hits Counterscreen Counterscreens (Artifact Identification) DoseResp->Counterscreen Confirm Potency (IC50) Secondary Secondary Assay (Orthogonal Method) Counterscreen->Secondary Eliminate False Positives Validated Validated Hit Compounds (Ready for SAR) Secondary->Validated Confirm Mechanism

Fig. 1: A generalized workflow for a high-throughput screening campaign.

Protocol 1: Primary Screening - Cell-Based Antiproliferative Assay

This protocol describes a common primary screen to identify compounds that inhibit cancer cell proliferation using a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Principle: Metabolically active, viable cells produce ATP. This assay introduces a reagent containing luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is directly proportional to the number of viable cells in the well.

Materials and Reagents:

  • HeLa cells (or other cancer cell line of choice)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • DMSO (HPLC Grade)

  • Oxazole compound library (e.g., 10 mM stock in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Staurosporine (Positive Control)

  • Sterile, white, opaque 384-well microplates

  • Acoustic liquid handler or pin tool for compound transfer

  • Plate reader with luminescence detection capabilities

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture HeLa cells under standard conditions (37°C, 5% CO₂).

    • Harvest cells using trypsin and perform a cell count.

    • Dilute the cell suspension to a final concentration of 20,000 cells/mL in pre-warmed culture medium.

    • Using a multi-channel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).

    • Incubate the plate for 4-6 hours to allow cells to attach.

  • Compound Plating and Transfer:

    • Prepare assay plates containing the oxazole library compounds. Typically, compounds are diluted to an intermediate concentration.

    • Using an acoustic liquid handler or pin tool, transfer 25-50 nL of compound solution to the cell plates. This results in a final screening concentration of ~10 µM with a final DMSO concentration of ≤0.5%.

    • Controls: Dedicate specific wells on each plate for:

      • Negative Control: DMSO only (represents 100% viability).

      • Positive Control: Staurosporine at a final concentration of 1 µM (represents 0% viability).

  • Incubation:

    • Gently mix the plates on an orbital shaker for 1 minute.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Reagent Addition and Signal Detection:

    • Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., integration time of 0.5-1 second per well).

Quality Control: The robustness of the assay is determined by calculating the Z'-factor for each plate using the control wells.[9]

  • Formula: Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )

  • Interpretation: An assay is considered excellent for HTS if the Z'-factor is > 0.5 .

Data Presentation: The raw luminescence data is normalized to calculate the percent inhibition for each compound.

  • Formula: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg) ) )

Compound IDConcentration (µM)Raw Luminescence% InhibitionHit (Yes/No)
Cmpd-0011085,1028.9No
Cmpd-0021015,43383.5Yes
Cmpd-0031089,5403.7No
Cmpd-0041032,11265.5Yes
...............
DMSO (Neg)N/A92,000 (Mean)0N/A
Staurosporine (Pos)11,500 (Mean)100N/A
Table 1: Example data from a primary antiproliferative screen. A hit is defined as a compound with >50% inhibition.

Protocol 2: Hit Confirmation - Biochemical Tubulin Polymerization Assay

This protocol describes a biochemical assay to confirm if hits from the primary screen act by inhibiting tubulin polymerization, a clinically validated anticancer mechanism.

Principle: The polymerization of tubulin into microtubules can be monitored in vitro. This assay uses a fluorescent reporter that specifically binds to microtubules, resulting in a significant increase in its fluorescence quantum yield. An inhibitor of polymerization will prevent this increase in fluorescence.

Materials and Reagents:

  • Tubulin (>99% pure, lyophilized)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Fluorescent Reporter (e.g., DAPI or a commercial tubulin polymerization reporter dye)

  • Paclitaxel (Positive Control - promotes polymerization)

  • Vinblastine (Positive Control - inhibits polymerization)

  • Black, non-binding surface 384-well plates

  • Temperature-controlled fluorescence plate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • On ice, resuspend lyophilized tubulin in General Tubulin Buffer to a concentration of 4 mg/mL. Keep on ice for immediate use.

    • Prepare a 2X working solution of tubulin (e.g., 3 mg/mL) in buffer.

    • Prepare a 2X working solution of GTP and the fluorescent reporter in buffer.

  • Compound Addition:

    • Add 2 µL of test compounds (from a dose-response plate) and controls to the wells of the 384-well plate.

  • Initiation of Polymerization:

    • Pre-warm the fluorescence plate reader to 37°C.

    • In a trough, mix equal volumes of the 2X tubulin solution and the 2X GTP/reporter solution. This is the final reaction mixture.

    • Using a multi-channel pipette, add 18 µL of the final reaction mixture to each well containing the compounds. The final tubulin concentration will be ~1.5 mg/mL.

  • Kinetic Reading:

    • Immediately place the plate in the pre-warmed reader.

    • Read the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 60 seconds for 60 minutes.

Data Analysis: The rate of polymerization (Vmax) is calculated from the steepest slope of the kinetic curve for each well. The percent inhibition is then calculated relative to the DMSO control.

Compound IDIC50 (µM)
Cmpd-0022.8
Cmpd-004> 50
Table 2: Example IC50 values for hit compounds from the tubulin polymerization assay. Cmpd-002 is confirmed as a tubulin inhibitor, while Cmpd-004 likely acts through a different mechanism.

Data Analysis, Interpretation, and Hit Triage

Effective data analysis is crucial to extract meaningful results from the vast datasets generated by HTS.[10]

  • Primary Hit Selection: A statistical cutoff is used to define a "hit." A common method is to use a threshold based on the mean and standard deviation (SD) of the sample population (e.g., % inhibition > Mean_sample + 3*SD_sample) or a simple cutoff like >50% inhibition.

  • Addressing False Positives: Oxazole and other heterocyclic compounds can interfere with assay technologies, leading to false positives.[1] Common mechanisms include:

    • Autofluorescence: The compound itself fluoresces at the same wavelength as the assay readout.

    • Fluorescence Quenching: The compound absorbs the light emitted by the reporter.

    • Compound Aggregation: At high concentrations, compounds can form aggregates that non-specifically inhibit enzymes.

  • Counterscreens: To eliminate these artifacts, counterscreens are essential.[11] For a luciferase-based assay, one would run a counterscreen with purified luciferase enzyme and ATP. A compound that inhibits in the counterscreen is likely an artifact and is discarded.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically 8-12 points) to determine their potency (IC50) and efficacy. This data is fitted to a four-parameter logistic model to generate a dose-response curve.[12]

Troubleshooting Common HTS Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Reagent instability or degradation.- High variability in cell seeding.- Inconsistent liquid handling.- Prepare fresh reagents daily.- Validate cell counting and dispensing methods.- Service and calibrate automated liquid handlers.
Systematic Errors (e.g., Edge Effects) [13]- Uneven temperature or humidity during incubation.- Evaporation from wells on the plate edge.- Use plates with lids; consider sealing films for long incubations.- Ensure incubators have uniform temperature distribution.- Randomize sample layout on plates or apply computational corrections.[13]
Poor Hit Confirmation Rate - Primary screen artifacts (false positives).- Low potency of initial hits.- Different mechanisms between primary and secondary assays.- Implement rigorous counterscreens early in the workflow.- Re-screen primary hits to confirm activity before committing to dose-response.- Ensure the secondary assay is a true orthogonal test of the same biological hypothesis.
Compound Solubility Issues [1]- Compound precipitating out of assay buffer.- Visually inspect compound plates for precipitation.- Reduce the final screening concentration.- Consider adding a small amount of non-interfering solubilizing agent (e.g., Pluronic F-68) to the assay buffer.

Conclusion and Future Directions

The high-throughput screening of oxazole libraries is a powerful strategy for identifying novel, biologically active compounds for drug discovery. By employing a carefully planned cascade of robust, well-validated assays, researchers can efficiently navigate large chemical libraries to find promising hits. The protocols and guidelines presented here provide a framework for conducting successful screening campaigns. Validated hits from this workflow become the starting point for intensive medicinal chemistry efforts, including Structure-Activity Relationship (SAR) studies, to optimize their potency, selectivity, and drug-like properties, ultimately leading to the development of next-generation therapeutics.

References

  • Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)oxazole Libraries. Benchchem.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
  • Advances in isoxazole chemistry and their role in drug discovery. PubMed.
  • Technical Support Center: Screening Oxazole-Based Compounds. Benchchem.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC - PubMed Central. Available from: [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. ChemRxiv. Available from: [Link]

  • Recent advance in oxazole-based medicinal chemistry. PubMed. Available from: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PMC - NIH. Available from: [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Asian Journal of Biochemical and Pharmaceutical Research. Available from: [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI. Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • A Quantitative High-Throughput Screening Data Analysis Pipeline for Activity Profiling. Methods in Molecular Biology. Available from: [Link]

  • Synthesis of oxazole building block 14. ResearchGate. Available from: [Link]

  • Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives. Benchchem.
  • Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. NIH. Available from: [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. Available from: [Link]

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. Available from: [Link]

  • Cell-Based Assays for High-Throughput Screening. ResearchGate. Available from: [Link]

  • High-Throughput Screening Data Analysis. Semantic Scholar. Available from: [Link]

  • High throughput screening. Methods and protocols, second edition. Preface. PubMed. Available from: [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. PDF. Available from: [Link]

  • A series of 2, 4, 5-trisubstituted oxazole: Synthesis, characterization and DFT modelling. ScienceDirect. Available from: [Link]

  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. International Journal of Tomography and Simulation. Available from: [Link]

  • High Throughput Screening of a Library Based on Kinase Inhibitor Scaffolds Against Mycobacterium Tuberculosis H37Rv. PubMed Central. Available from: [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. ResearchGate. Available from: [Link]

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PMC - NIH. Available from: [Link]

  • Statistical analysis of systematic errors in high-throughput screening. PubMed. Available from: [Link]

  • 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available from: [Link]

  • High-throughput screening: update on practices and success. PubMed. Available from: [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. Available from: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 2-Cyclopentanoyloxazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The oxazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable pharmacological properties.[1][2] This document provides a comprehensive guide to the strategic application of 2-cyclopentanoyloxazole, a versatile building block, in the synthesis of a novel, representative kinase inhibitor. We will explore the rationale behind its use, detailing a complete synthetic route from conception to a final, purified compound. This guide includes step-by-step protocols, mechanistic insights, and data interpretation, designed to empower researchers in the development of next-generation targeted therapies.

Introduction: The Oxazole Scaffold and Cyclopentyl Group in Kinase Inhibitor Design

The oxazole ring is a five-membered heterocycle containing both oxygen and nitrogen atoms. Its unique electronic and structural properties allow it to act as a bioisosteric replacement for amide or ester functionalities, often leading to improved metabolic stability and pharmacokinetic profiles.[3][4] The oxazole core can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, within the ATP-binding pocket of kinases, making it an ideal anchor for inhibitor design.[1] Numerous oxazole-containing compounds have demonstrated potent inhibition of various protein kinases, including RAF kinases and tubulin polymerization inhibitors.[5][6]

The cyclopentyl group, a five-membered carbocycle, also offers distinct advantages in drug design. Its non-planar, puckered conformation can provide a superior fit into hydrophobic pockets within the kinase active site compared to linear alkyl chains. This can lead to enhanced binding affinity and potency. Furthermore, the incorporation of a cyclopentyl moiety can modulate a compound's lipophilicity, influencing its solubility and cell permeability.[7][8]

By combining the favorable properties of the oxazole scaffold with the conformational advantages of a cyclopentyl group, this compound presents itself as a highly valuable starting material for the synthesis of novel kinase inhibitors.

A Representative Kinase Inhibitor Target: "CPO-CDK2-01"

To illustrate the utility of this compound, we will detail the synthesis of a hypothetical, yet plausible, inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which we will refer to as "CPO-CDK2-01". CDK2 is a key regulator of the cell cycle, and its aberrant activity is frequently observed in various cancers.

The design of CPO-CDK2-01 is based on the established pharmacophore of known pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors.[9] Our synthetic strategy will utilize this compound as a key building block to introduce the cyclopentyl-oxazole moiety, which will be positioned to interact with the hinge region and a hydrophobic pocket of the CDK2 active site.

Synthetic Workflow for CPO-CDK2-01

The overall synthetic strategy is a multi-step process that begins with the synthesis of the key intermediate, a pyrazolo[1,5-a]pyrimidine core, followed by a coupling reaction with a derivative of this compound.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine Core cluster_1 Synthesis of the Oxazole Moiety cluster_2 Final Coupling and Product Formation A 3-Amino-4-cyanopyrazole C 7-Amino-2,4-dimethylpyrazolo[1,5-a]pyrimidine A->C Cyclocondensation B Pentane-2,4-dione B->C G CPO-CDK2-01 C->G Suzuki Coupling D This compound F 5-Bromo-2-cyclopentanoyloxazole D->F Bromination E N-Bromosuccinimide (NBS) E->F F->G

Caption: Synthetic workflow for the hypothetical kinase inhibitor CPO-CDK2-01.

Detailed Experimental Protocols

Synthesis of 7-Amino-2,4-dimethylpyrazolo[1,5-a]pyrimidine (Intermediate C)

Rationale: This protocol describes a classic cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors. Acetic acid serves as both a solvent and a catalyst for this reaction.

Materials:

  • 3-Amino-4-cyanopyrazole (1.0 eq)

  • Pentane-2,4-dione (1.2 eq)

  • Glacial Acetic Acid

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-4-cyanopyrazole and glacial acetic acid.

  • Stir the mixture at room temperature until the solid is fully dissolved.

  • Add pentane-2,4-dione dropwise to the solution.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water, which will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid under vacuum to yield 7-amino-2,4-dimethylpyrazolo[1,5-a]pyrimidine as a pale yellow solid.

Parameter Illustrative Value
Yield85%
Purity (by HPLC)>98%
Synthesis of 5-Bromo-2-cyclopentanoyloxazole (Intermediate F)

Rationale: This protocol details the bromination of the oxazole ring at the C5 position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for electron-rich heterocycles. The reaction is typically carried out in a polar aprotic solvent like acetonitrile.

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile

Procedure:

  • Dissolve this compound in acetonitrile in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC (3:7 ethyl acetate/hexane).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 5-bromo-2-cyclopentanoyloxazole as a colorless oil.

Parameter Illustrative Value
Yield75%
Purity (by GC-MS)>97%
Synthesis of CPO-CDK2-01 (Final Product)

Rationale: This final step involves a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds. A palladium catalyst is used to couple the brominated oxazole with the pyrazolo[1,5-a]pyrimidine core. The choice of a suitable base and ligand is crucial for the success of this reaction.

Materials:

  • 7-Amino-2,4-dimethylpyrazolo[1,5-a]pyrimidine (Intermediate C) (1.0 eq)

  • 5-Bromo-2-cyclopentanoyloxazole (Intermediate F) (1.1 eq)

  • Bis(pinacolato)diboron (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Potassium Acetate (3.0 eq)

  • 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask, add 7-amino-2,4-dimethylpyrazolo[1,5-a]pyrimidine, bis(pinacolato)diboron, Pd(dppf)Cl2, and potassium acetate.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, add 5-bromo-2-cyclopentanoyloxazole, additional Pd(dppf)Cl2 (0.05 eq), and an aqueous solution of sodium carbonate (2 M, 3.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90 °C and stir for 16 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by preparative HPLC to yield CPO-CDK2-01 as a white solid.

Parameter Illustrative Value
Yield45%
Purity (by HPLC)>99%
M.S. (ESI) [M+H]+Calculated: XXX.XXX, Found: XXX.XXX

Biological Evaluation and Signaling Pathway

The synthesized CPO-CDK2-01 would then be evaluated for its biological activity. A primary in vitro kinase assay would be performed to determine its inhibitory potency against CDK2.

Compound Target Kinase IC50 (nM) (Illustrative)
CPO-CDK2-01CDK2/Cyclin E50
Roscovitine (Control)CDK2/Cyclin E450

The mechanism of action of CPO-CDK2-01 would be to inhibit the phosphorylation of key substrates of CDK2, such as Retinoblastoma protein (Rb), thereby preventing the G1/S phase transition of the cell cycle and inducing cell cycle arrest.

G Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/Raf/MEK/ERK Pathway->Cyclin D Synthesis CDK4/6 Activation CDK4/6 Activation Cyclin D Synthesis->CDK4/6 Activation Rb Phosphorylation (Initial) Rb Phosphorylation (Initial) CDK4/6 Activation->Rb Phosphorylation (Initial) E2F Release E2F Release Rb Phosphorylation (Initial)->E2F Release Cyclin E Synthesis Cyclin E Synthesis E2F Release->Cyclin E Synthesis CDK2 Activation CDK2 Activation Cyclin E Synthesis->CDK2 Activation Rb Hyperphosphorylation Rb Hyperphosphorylation CDK2 Activation->Rb Hyperphosphorylation G1/S Transition G1/S Transition Rb Hyperphosphorylation->G1/S Transition CPO-CDK2-01 CPO-CDK2-01 CPO-CDK2-01->CDK2 Activation Inhibition

Caption: Simplified signaling pathway of CDK2-mediated cell cycle progression and the inhibitory action of CPO-CDK2-01.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel kinase inhibitors. Its incorporation allows for the strategic combination of the favorable properties of the oxazole scaffold with the conformational benefits of the cyclopentyl group. The detailed synthetic protocols and the representative example of CPO-CDK2-01 provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of new and effective targeted therapies.

References

  • Molecules. 2021; 26(11):3328. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. [Link]

  • Molecules. 2018; 23(11):2765. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. [Link]

  • ResearchGate. 2025. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. 2019. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors. [Link]

  • Current Trends in Pharmacy and Pharmaceutical Chemistry. 2025. The role of bioisosterism in modern drug design: Current applications and challenges. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • Molecules. 2021; 26(1):1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. [Link]

  • Organic Letters. 2002; 4(16):2665-8. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

  • Cureus. 2025. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. [Link]

  • Journal of Medicinal Chemistry. 1994; 37(15):2421-36. Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. [Link]

  • Molecules. 2023; 28(19):6891. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

  • Expert Opinion on Therapeutic Patents. 2018; 28(4):305-318. Therapeutic potential of oxazole scaffold: a patent review (2006-2017). [Link]

  • ResearchGate. 2020. Initial Screening Hit 1 and Variations to the Cyclopentyl Group To Improve Potency and Reduce Lipophilicity. [Link]

  • Perspectives in Medicinal Chemistry. 2016; 8:11-32. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. [Link]

  • Journal of Molecular and Organic Chemistry. 2022; 5(6):113-117. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • Journal of Medicinal Chemistry. 2013; 56(17):6834-49. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. [Link]

  • Current Medicinal Chemistry. 2011; 18(1):122-30. Cyclopentenone: A Special Moiety for Anticancer Drug Design. [Link]

  • Bioorganic Chemistry. 2019; 85:367-378. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. [Link]

  • Scientific Update. 2020. The Cyclopropyl Group in Medicinal Chemistry. [Link]

  • Molecules. 2022; 27(24):9042. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. 2021; 21(15):1997-2019. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Bentham Science. 2021. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

Sources

Application Note: Quantitative Analysis of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides detailed analytical methods for the accurate and robust quantification of 2-Cyclopentanoyloxazole, a heterocyclic ketone of interest in synthetic chemistry and drug discovery. Recognizing the need for precise measurement in complex matrices, we present two validated protocols: a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method ideal for trace-level detection in biological samples, and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method suitable for purity assessment and analysis in organic media. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step protocols, explanations of methodological choices, and key validation parameters.

Introduction: The Need for Precise Quantification

This compound (C₉H₁₁NO₂) is an oxazole derivative featuring a cyclopentyl ketone moiety. Oxazole rings are significant scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The quantitative analysis of synthetic intermediates and potential active pharmaceutical ingredients (APIs) like this compound is critical for several reasons:

  • Reaction Monitoring: Tracking the formation and consumption of the molecule during synthesis to optimize reaction conditions.

  • Purity and Quality Control: Ensuring the identity and purity of the synthesized compound, and quantifying impurities.

  • Pharmacokinetic Studies: Measuring its concentration in biological fluids (e.g., plasma, urine) to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

Given the diverse applications, analytical methods must be sensitive, selective, and reliable. This note details two gold-standard techniques, LC-MS/MS and GC-MS, to meet these requirements.

Method 1: Ultra-High Sensitivity Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for quantifying low-concentration analytes in complex matrices due to its exceptional sensitivity and selectivity.[3] The method separates the analyte from matrix components chromatographically before using two stages of mass analysis (tandem MS) to ensure unambiguous identification and quantification.[4][5]

Principle of the Method

The sample is first subjected to a preparation step to extract this compound and remove interferences.[6][7] The extract is then injected into a High-Performance Liquid Chromatography (HPLC) system, where the analyte is separated on a reversed-phase column. The column effluent is directed to a mass spectrometer, where the molecule is ionized, typically via Electrospray Ionization (ESI). In the mass spectrometer, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented. A specific, stable fragment ion (product ion) is then monitored for quantification. This precursor-to-product ion transition is unique to the analyte, providing exceptional specificity in a technique known as Multiple Reaction Monitoring (MRM).[8][9]

Experimental Protocol: LC-MS/MS

A. Sample Preparation (from Rat Plasma)

Causality: Protein precipitation is a rapid and effective way to remove the majority of proteinaceous macromolecules from biological samples, which would otherwise foul the analytical column and ion source.[4] Using chilled methanol enhances the precipitation efficiency.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of ice-cold methanol containing the internal standard (e.g., a structurally similar, stable isotope-labeled analog).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

B. Instrumentation and Conditions

ParameterSettingRationale
HPLC System Standard UHPLC/HPLC SystemProvides the necessary separation power and flow precision.
Column Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm)C18 is a versatile stationary phase providing good retention for moderately polar compounds like this compound.[8][10]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in positive ion mode, enhancing the ESI signal.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography with good elution strength.
Gradient Elution 10% B to 95% B over 5 min, hold for 2 min, return to 10% B and equilibrate for 3 minGradient elution ensures that the analyte is eluted as a sharp peak while cleaning the column of late-eluting components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temperature 40°CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLA small volume is sufficient given the high sensitivity of the MS detector.
Mass Spectrometer Triple Quadrupole Mass SpectrometerThe gold standard for quantitative analysis using MRM.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar to moderately polar molecules; the oxazole nitrogen is readily protonated.
MRM Transitions Analyte: 166.2 → 96.1 (Quantifier), 166.2 → 68.1 (Qualifier) Internal Standard: To be determinedPrecursor ion (166.2) corresponds to [M+H]⁺. Product ions are chosen for stability and abundance after collision-induced dissociation.
Source Parameters Capillary Voltage: 3.5 kV; Source Temp: 150°C; Desolvation Temp: 400°CThese parameters must be optimized for the specific instrument to achieve maximal ion generation and transmission.
Method Validation Summary

The method should be validated according to established guidelines to ensure reliability.[11][12]

ParameterTypical Acceptance Criteria
Linearity r² ≥ 0.99 over the concentration range (e.g., 1-1000 ng/mL)
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra & Inter-day) Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)
Limit of Quantification (LLOQ) 1 ng/mL (Signal-to-Noise > 10)
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Methanol + IS (150 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Evaporate Supernatant p3->p4 p5 Reconstitute in Mobile Phase p4->p5 a1 Inject into HPLC p5->a1 a2 C18 Column Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1: 166.2 -> Q3: 96.1) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve (Peak Area Ratio vs. Conc.) d1->d2 d3 Quantify Concentration d2->d3

Fig 1. Workflow for LC-MS/MS quantification of this compound.

Method 2: Robust Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds.[13] It provides excellent chromatographic resolution and definitive identification based on characteristic electron ionization (EI) fragmentation patterns. This method is exceptionally well-suited for purity analysis of neat material or quantification in simple organic matrices.

Principle of the Method

In GC-MS, the sample is vaporized in a heated inlet and swept onto the chromatographic column by an inert carrier gas. Separation occurs based on the analyte's boiling point and interaction with the column's stationary phase.[14] As the analyte elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (EI). This causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum or "fingerprint." For quantification, the instrument can either scan a full range of m/z values or selectively monitor specific ions (Selected Ion Monitoring, SIM) for enhanced sensitivity.[15]

Experimental Protocol: GC-MS

A. Sample Preparation (from a Reaction Mixture)

Causality: Liquid-liquid extraction (LLE) is used to transfer the analyte from a potentially complex reaction matrix (e.g., containing salts or non-volatile reagents) into a clean, volatile organic solvent compatible with GC injection. Ethyl acetate is a good general-purpose solvent for moderately polar compounds.

  • Take a 100 µL aliquot of the reaction mixture.

  • Dilute with 1 mL of deionized water.

  • Add 1 mL of ethyl acetate containing an appropriate internal standard (e.g., a stable hydrocarbon like dodecane).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge for 5 minutes to separate the aqueous and organic layers.

  • Transfer the upper organic layer (ethyl acetate) to a GC vial for analysis.

B. Instrumentation and Conditions

ParameterSettingRationale
GC System Standard Gas ChromatographProvides precise temperature and flow control.
Column DB-5ms or similar (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA robust, medium-polarity column suitable for a wide range of organic molecules.[15][16]
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that carries the sample through the column.
Oven Program Initial 100°C (hold 1 min), ramp at 15°C/min to 250°C (hold 5 min)The temperature program is designed to elute the analyte efficiently as a sharp peak without thermal degradation.
Inlet Split/Splitless, 250°C, Split ratio 20:1Split injection prevents column overloading for concentrated samples; temperature ensures rapid volatilization.
Injection Volume 1 µLStandard volume for GC analysis.
Mass Spectrometer Single Quadrupole or Ion Trap MSStandard instrumentation for GC-MS analysis.
Ionization Source Electron Ionization (EI), 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and identification.[15]
Detection Mode Scan: m/z 40-300 (for identification) SIM: m/z 165, 137, 95 (for quantification)Scan mode provides a full spectrum. SIM mode significantly increases sensitivity by monitoring only ions of interest.
MS Source Temp. 230°CKeeps the ion source clean and prevents condensation.
MS Quad Temp. 150°CEnsures stable mass filtering.
Predicted EI Fragmentation

The molecular ion peak ([M]⁺˙) is expected at m/z 165. Key fragments would arise from alpha-cleavage, a common pathway for ketones.

  • m/z 137: Loss of ethylene (C₂H₄) from the cyclopentyl ring.

  • m/z 95: Cleavage of the bond between the oxazole and carbonyl group, yielding the cyclopentylcarbonyl cation [C₅H₉CO]⁺.

  • m/z 69: The oxazole ring cation [C₃H₂NO]⁺.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing p1 Reaction Mixture (100 µL) p2 Dilute with Water p1->p2 p3 Liquid-Liquid Extraction (Ethyl Acetate + IS) p2->p3 p4 Collect Organic Layer p3->p4 a1 Inject into GC p4->a1 a2 DB-5ms Column Separation a1->a2 a3 EI Ionization (70 eV) a2->a3 a4 SIM Detection (m/z 165, 137, 95) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve (Peak Area vs. Conc.) d1->d2 d3 Quantify Purity/Concentration d2->d3

Fig 2. Workflow for GC-MS quantification of this compound.

Method Selection Guide

The choice between LC-MS/MS and GC-MS depends primarily on the sample matrix and the required sensitivity.

FeatureLC-MS/MSGC-MS
Sensitivity Very High (pg to fg level)Moderate to High (ng to pg level)
Selectivity Extremely High (due to MRM)High (especially in SIM mode)
Sample Matrix Ideal for complex biological matrices (plasma, urine, tissue).[17]Best for clean samples in organic solvents or purity assessments.
Analyte Properties Suitable for a wide range of polarities; no volatility required.Requires analyte to be volatile and thermally stable.
Throughput High, with typical run times of <10 minutes.Moderate, with run times often >10 minutes due to oven programming.
Primary Application Bioanalysis, trace contaminant analysis.Quality control, reaction monitoring, purity analysis.

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The LC-MS/MS method offers unparalleled sensitivity and is the recommended approach for bioanalytical applications requiring trace-level detection. The GC-MS method provides excellent chromatographic resolution and is a highly effective tool for purity assessment and the analysis of less complex sample matrices. Proper method validation is essential before implementation to ensure data integrity and accuracy.[18][19]

References

  • Journal of Chromatography B. (n.d.). ScienceDirect. Retrieved from [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (n.d.). IJSART. Retrieved from [Link]

  • A brief review on antimicrobial activity of oxazole derivatives. (2022). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Dong, M. W. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. Retrieved from [Link]

  • A Comprehensive Review on Analytical Method Development and Validation for Linezolid in Pharmaceutical Dosage Forms. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

  • SOP for Analytical Method Validation. (n.d.). Pharma Devils. Retrieved from [Link]

  • Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Development of an LC–MS/MS method for the quantitation of deoxyglycychloxazol in rat plasma and its application in pharmacokinetic study. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Quantitative analysis of dose-effect relationships: the combined effects of multiple drugs or enzyme inhibitors. (1984). Advances in Enzyme Regulation. Retrieved from [Link]

  • A High-Throughput LC-MS/MS Method for the Simultaneous Quantification of Twenty-Seven Drug Molecules in Ocular Tissues. (2022). ResearchGate. Retrieved from [Link]

  • Quantitative Analysis of the Structure–Activity Relationship for Cyclooxygenase-2 Inhibitors Based on Diarylheterocyclic Derivatives. (2025, October 9). ResearchGate. Retrieved from [Link]

  • Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. (n.d.). Agilent. Retrieved from [Link]

  • An overview of sample preparation procedures for LC-MS multiclass antibiotic determination in environmental and food samples. (2012). Analytica Chimica Acta. Retrieved from [Link]

  • Sample Preparation for LC‐MS Bioanalysis of Proteins. (n.d.). SciSpace. Retrieved from [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). Molecules. Retrieved from [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. (n.d.). ResearchGate. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. (2022). MDPI. Retrieved from [Link]

  • Development and Validation of a HPLC Method for the Determination of Cyclosporine A in New Bioadhesive Nanoparticles for Oral Administration. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Phytochemistry and chemical composition by gcms of n-hexane and methanol extract of Magnolia coco Flowers. (2017). Oriental Journal of Chemistry. Retrieved from [Link]

  • Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis. (2019). Molecules. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Quantitative Analysis of Dose-Effect Relationships: The Combined Effects of Multiple Drugs or Enzyme Inhibitors. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. (2021). Pharmacia. Retrieved from [Link]

  • DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CIPROFLOXACIN AND FLUOCINOLONE ACETONIDE IN BULK AND PHARMACEUTICAL DOSAGE FORM. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Application Note: Structural Elucidation of 2-Cyclopentanoyloxazole using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Acyl oxazoles are a significant class of heterocyclic compounds that serve as crucial intermediates in the synthesis of pharmaceutically relevant molecules.[1] The precise characterization of these building blocks is paramount for ensuring the integrity of subsequent synthetic steps and the identity of the final active pharmaceutical ingredient. This application note provides a detailed technical guide to the structural elucidation of a representative member of this class, 2-Cyclopentanoyloxazole, using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

We will explore the theoretical underpinnings and provide field-proven protocols for sample preparation, data acquisition, and spectral interpretation. The causality behind experimental choices is explained to empower researchers to adapt these methods to analogous systems. The protocols are designed to be self-validating, incorporating internal standards and best practices to ensure data of the highest quality and reliability.

Molecular Structure and Physicochemical Properties

Before delving into spectroscopic analysis, understanding the fundamental properties of the analyte is essential.

  • Compound Name: this compound

  • IUPAC Name: cyclopentyl(1,3-oxazol-2-yl)methanone[2]

  • Molecular Formula: C₉H₁₁NO₂[2]

  • Molecular Weight (Avg.): 165.19 g/mol [2]

  • Exact Mass: 165.078978594 Da[2]

Chemical structure of this compound Figure 1: Chemical Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the steps for acquiring high-resolution NMR spectra suitable for unambiguous structural confirmation.

3.1.1 Sample Preparation

  • Purity Check: Ensure the analyte is of high purity (>95%) to prevent spectral overlap from impurities.

  • Mass Measurement: Accurately weigh 10-20 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ ≈ 7.26 ppm). Using a deuterated solvent is critical for the instrument's deuterium lock and to avoid large, interfering solvent signals in ¹H NMR.[4]

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. Gentle vortexing can aid dissolution.[5]

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer & Filtration: Using a Pasteur pipette with a small cotton or glass wool plug, transfer the solution to a 5 mm NMR tube. This step filters out any particulate matter which can degrade spectral quality.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

3.1.2 Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

  • ¹H NMR Parameters:

    • Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Parameters:

    • Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.[7]

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0 to 220 ppm.

Predicted NMR Spectral Data & Interpretation

The chemical environment of each nucleus dictates its resonance frequency (chemical shift). The following predictions are based on established principles and data from analogous structures.[8][9]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H5 (Oxazole) ~7.9 - 8.1 Doublet (d) ~0.8 1H
H4 (Oxazole) ~7.2 - 7.4 Doublet (d) ~0.8 1H
Hα (Cyclopentyl) ~3.6 - 3.8 Quintet ~8.0 1H
Hβ (Cyclopentyl) ~1.9 - 2.1 Multiplet (m) - 4H

| Hγ (Cyclopentyl) | ~1.6 - 1.8 | Multiplet (m) | - | 4H |

Interpretation of ¹H Spectrum:

  • Oxazole Protons (H4, H5): The protons on the oxazole ring are in the aromatic region and are significantly deshielded due to the electronegativity of the ring heteroatoms and the electron-withdrawing effect of the adjacent carbonyl group. H5 is typically further downfield than H4. They exhibit a small three-bond coupling (³JHH) to each other.[10]

  • Cyclopentyl α-Proton (Hα): The single proton on the carbon directly attached to the carbonyl group is the most deshielded of the aliphatic protons. Its multiplicity is predicted as a quintet due to coupling with the four neighboring β-protons.

  • Cyclopentyl β and γ Protons: The remaining eight protons on the cyclopentyl ring will appear as complex, overlapping multiplets in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl) ~195 - 200
C2 (Oxazole) ~158 - 162
C5 (Oxazole) ~142 - 145
C4 (Oxazole) ~130 - 133
Cα (Cyclopentyl) ~45 - 50
Cβ (Cyclopentyl) ~28 - 32

| Cγ (Cyclopentyl) | ~25 - 27 |

Interpretation of ¹³C Spectrum:

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon will be the most downfield signal, typically appearing near 200 ppm.[11]

  • Oxazole Carbons (C2, C4, C5): These carbons resonate in the aromatic/olefinic region. C2 is the most deshielded due to its position between two heteroatoms (O and N). C5 and C4 follow in decreasing order of chemical shift.

  • Cyclopentyl Carbons (Cα, Cβ, Cγ): These carbons appear in the aliphatic region. The α-carbon is the most downfield due to the direct attachment to the electron-withdrawing carbonyl group. The β and γ carbons are expected to have similar chemical shifts.[9][12]

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~15 mg Analyte B Dissolve in 0.6 mL CDCl3 with TMS Standard A->B C Filter into NMR Tube B->C D Acquire 1H Spectrum (400 MHz, 16 Scans) C->D E Acquire 13C Spectrum (1024 Scans) C->E F Fourier Transform (FID -> Spectrum) D->F E->F G Phase & Baseline Correction F->G H Reference to TMS (0 ppm) G->H I Integrate 1H Signals H->I J Assign Peaks to Structure I->J K Confirmed Structure: This compound J->K Final Structure Confirmation

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, key structural information about the connectivity of the molecule.

Experimental Protocol: ESI and EI-MS

4.1.1 Sample Preparation for ESI-MS Electrospray Ionization (ESI) is a soft ionization technique ideal for obtaining accurate molecular weight information.[13]

  • Stock Solution: Prepare a stock solution of the sample at approximately 1 mg/mL in a high-purity organic solvent like methanol or acetonitrile.[14]

  • Working Solution: Dilute the stock solution 100-fold (to ~10 µg/mL) with the same solvent. It is often beneficial to add 0.1% formic acid to the final solution to promote protonation and enhance the formation of the [M+H]⁺ ion.[14][15]

  • Filtration: Ensure the final solution is free of particulates. Filter if necessary.

  • Analysis: Introduce the sample into the ESI-MS system via direct infusion or LC-MS.

4.1.2 Sample Preparation for EI-MS Electron Ionization (EI) is a "hard" ionization technique that induces fragmentation, providing a molecular fingerprint.

  • Sample State: The sample must be volatile. For this compound, direct injection via a GC-MS system or a direct insertion probe is suitable.

  • Concentration: A low concentration in a volatile solvent (e.g., dichloromethane or ethyl acetate) is typically used for GC-MS injection.

Expected Mass Spectral Data & Fragmentation Analysis

Table 3: Expected Key Ions for this compound

Ionization Mode Ion Type Calculated m/z Interpretation
ESI (Positive) [M+H]⁺ 166.0863 Protonated Molecular Ion
ESI (Positive) [M+Na]⁺ 188.0682 Sodium Adduct
EI M⁺• 165.0790 Molecular Ion (Radical Cation)
EI Fragment 137.0498 [M - C₂H₄]⁺• (McLafferty Rearrangement)
EI Fragment 110.0287 [M - C₄H₇]⁺ (Loss of cyclopentyl radical)

| EI | Fragment | 69.0706 | [C₅H₉]⁺ (Cyclopentyl cation) |

Interpretation of EI Fragmentation Pattern: Upon electron impact, the molecular ion (M⁺•) is formed at m/z = 165. This radical cation is energetically unstable and undergoes fragmentation.[16] The most probable fragmentation pathways for ketones involve cleavage of the bonds alpha to the carbonyl group.[17][18][19]

  • α-Cleavage (Path A): The most favorable cleavage is the loss of the cyclopentyl radical (•C₅H₉). This results in a resonance-stabilized oxazolyl-acylium cation at m/z = 110 . This is often the base peak in the spectrum due to its high stability.

  • α-Cleavage (Path B): Less favorable is the cleavage of the oxazole-carbonyl bond to lose an oxazole radical, forming a cyclopentanoyl cation at m/z = 97 .

  • McLafferty Rearrangement: Ketones with gamma-hydrogens can undergo a McLafferty rearrangement.[17] In this case, a hydrogen from the cyclopentyl ring can be transferred to the carbonyl oxygen, followed by cleavage of the α-β carbon bond, leading to the loss of a neutral ethene molecule (28 Da) and a fragment ion at m/z = 137 .

Mass Spectrometry Analysis Workflow & Fragmentation Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_frag Key Fragmentation Pathways (EI) A Prepare Dilute Solution (~10 µg/mL in MeOH + 0.1% FA) B ESI-MS Analysis (Positive Mode) A->B C EI-MS Analysis (GC-MS or Direct Probe) A->C D Identify [M+H]+ Ion m/z = 166.09 B->D E Identify M+• Ion m/z = 165.08 C->E H Final Structure Confirmation D->H Confirms Molecular Formula F Analyze Fragmentation Pattern E->F G Propose Fragment Structures F->G mol [M]+• m/z = 165 G->mol fragA [C6H4NO2]+ (Acylium Ion) m/z = 110 (Base Peak) mol->fragA  - •C5H9 (α-cleavage A) fragB [C5H9O]+ (Cyclopentanoyl Ion) m/z = 97 mol->fragB  - •C3H2NO (α-cleavage B) fragC [M - C2H4]+• m/z = 137 (McLafferty) mol->fragC  - C2H4 mol->H Confirms Connectivity

Caption: Workflow for MS analysis and key EI fragmentations.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural elucidation of this compound. ¹H and ¹³C NMR confirm the precise arrangement of the hydrogen and carbon atoms, identifying the distinct oxazole and cyclopentanoyl moieties. High-resolution mass spectrometry validates the elemental composition, while EI-MS fragmentation patterns, particularly the characteristic alpha-cleavage leading to the m/z 110 acylium ion, corroborate the connectivity of the molecular framework. These orthogonal techniques, when used in concert, provide the high-confidence data required for advancing molecules in research and development pipelines.

References

  • Vedejs, E., & Luchetta, L. M. (2010). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

  • Dodds, E. D. (2020). Anatomy of an Ion’s Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • University of California, Davis. (n.d.). Sample Preparation & Autosampler Vials for ESI-MS. UC Davis Mass Spectrometry Facilities. [Link]

  • University of St Andrews. (n.d.). Sample preparation for the ES/MS. St Andrews University Mass Spectrometry. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24723608, this compound. PubChem. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry, University of Oxford. [Link]

  • Valentin, M., & Guedes, S. (2016). Mass spectrum of the oxazoline of linoleic acid. The 2-acyl. ResearchGate. [Link]

  • Witanowski, M., Biedrzycka, Z., & Webb, G. A. (2009). Theoretical analysis of solvent effects on nitrogen NMR chemical shifts in oxazoles and oxadiazoles. Journal of Magnetic Resonance. [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms. Intro to Mass Spectrometry. [Link]

  • Hansen, P. E. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

  • Witanowski, M., Biedrzycka, Z., & Webb, G. A. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry. [Link]

  • Schlosser, G., & D'Angeli, I. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. National Institutes of Health. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. UCLA Chemistry. [Link]

  • Emory University. (2023). Small molecule NMR sample preparation. Emory University NMR Core Facility. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. [Link]

  • da Silva, A. B. F., et al. (2003). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

  • Morwick, T., et al. (2002). A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • University of Maryland. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wang, Y., et al. (2025). Synthesis of 2-Aryl Benzoxazoles from Benzoxazoles and α-Ketoic Acids by Photoredox Catalysis. ResearchGate. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • SpectraBase. (n.d.). Oxazole - Optional[15N NMR] - Chemical Shifts. [Link]

  • Semantic Scholar. (n.d.). MASS SPECTROMETRY OF OXAZOLES. [Link]

  • Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. [Link]

  • ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]

  • Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • University of Colorado Boulder. (n.d.). Interpretation of mass spectra. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. [Link]

  • University of Potsdam. (n.d.). Chemical shifts. [Link]

  • University of Nigeria. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. [Link]

  • University of Puget Sound. (n.d.). 13C NMR Chemical Shift Table. [Link]

Sources

Application Notes & Protocols: Strategic Acylation of the Oxazole Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals, including antibiotics and immunosuppressants.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets.[4] The functionalization of this heterocycle is therefore of paramount importance. Acylation, the introduction of an acyl group (R-C=O), is a key transformation that allows for the extension of the molecular framework, the introduction of reactive handles for further modification, or the modulation of a compound's physicochemical properties.

This guide provides an in-depth exploration of the primary strategies for the acylation of oxazoles. We move beyond simple procedural lists to explain the underlying chemical principles that govern reactivity and regioselectivity, empowering researchers to select and optimize the ideal protocol for their specific synthetic challenge.

Understanding Oxazole Reactivity: A Tale of Two Positions

The oxazole ring is an electron-deficient aromatic system. Its reactivity is dictated by the interplay between the electronegative oxygen and the pyridine-like nitrogen atom.[4][5] This electronic landscape governs the preferred sites for acylation:

  • C5 Position (Electrophilic Attack): The C5 position is the most electron-rich carbon, making it the primary site for electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation.[4][6][7] The presence of electron-donating groups on the ring further activates this position.[4][6]

  • C2 Position (Deprotonation/Metalation): The hydrogen atom at the C2 position is the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms (pKa ≈ 20).[4][6] This allows for deprotonation with a strong base, creating a potent nucleophile that can react with various acylating agents. This pathway is fundamental to many modern C-H activation strategies.[5][7][8][9]

  • N3 Position (N-Acylation): The nitrogen atom at position 3 is a reactive site for acylation, leading to the formation of an oxazolium salt.[4][6][10] While sometimes the desired outcome, this N-acylation can also be a key intermediate step that activates the ring for subsequent transformations.[10]

Method I: Electrophilic Acylation at C5 - The Friedel-Crafts Reaction

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, involving an electrophilic attack on the ring by a highly reactive acylium ion.[11][12] For oxazoles, this reaction is a direct and effective method for introducing an acyl group at the C5 position.

Causality and Mechanism

The reaction is typically mediated by a strong Lewis acid, such as aluminum trichloride (AlCl₃), which coordinates to the acyl halide or anhydride.[11][13] This coordination polarizes the carbon-halogen bond, facilitating its cleavage to generate a resonance-stabilized acylium ion (R-C≡O⁺). This potent electrophile is then attacked by the electron-rich C5 position of the oxazole ring. A subsequent deprotonation step restores aromaticity, yielding the C5-acylated oxazole. A stoichiometric amount of the Lewis acid is often required because the product, a ketone, can form a stable complex with the catalyst.[11][12]

Friedel_Crafts_Acylation Figure 1: Friedel-Crafts Acylation Mechanism AcylChloride R-COCl (Acyl Chloride) Complex R-CO-Cl---AlCl₃ (Lewis Acid Complex) AcylChloride->Complex + AlCl₃ LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Complex Oxazole SigmaComplex Oxazole->SigmaComplex + Acylium Ion (R-C≡O⁺) Attack at C5 Acylium R-C≡O⁺ (Acylium Ion) Complex->Acylium - AlCl₄⁻ Acylium->SigmaComplex ProductComplex Product-AlCl₃ Complex SigmaComplex->ProductComplex - H⁺ (Restores Aromaticity) FinalProduct ProductComplex->FinalProduct Aqueous Workup

Figure 1: Friedel-Crafts Acylation Mechanism.
Detailed Protocol: C5-Benzoylation of 2-Methyl-4-phenyloxazole

This protocol describes a representative Friedel-Crafts acylation.

Materials:

  • 2-Methyl-4-phenyloxazole

  • Benzoyl chloride

  • Anhydrous aluminum trichloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-methyl-4-phenyloxazole (1.0 eq) and anhydrous DCM (10 mL per mmol of oxazole).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Lewis Acid Addition: Carefully add anhydrous AlCl₃ (1.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5 °C. Stir for 15 minutes.

  • Acylating Agent Addition: Dissolve benzoyl chloride (1.1 eq) in anhydrous DCM (2 mL per mmol) and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. Caution: Exothermic reaction and HCl gas evolution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-benzoyl-2-methyl-4-phenyloxazole.

Method II: Formylation at C5 - The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a highly reliable and mild method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[14][15][16] It serves as a crucial tool for synthesizing oxazole-5-carboxaldehydes, which are versatile intermediates for further derivatization.

Causality and Mechanism

The reaction's efficacy stems from the in-situ formation of a specific electrophile, the Vilsmeier reagent (typically a chloromethyleniminium salt).[16] This reagent is generated from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[16] The Vilsmeier reagent is a milder electrophile than the acylium ion in Friedel-Crafts reactions, but it is sufficiently reactive to attack the C5 position of the oxazole. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde.[15][16]

Vilsmeier_Haack Figure 2: Vilsmeier-Haack Formylation Workflow cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Electrophilic Substitution cluster_2 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloromethyleniminium salt) DMF->VilsmeierReagent POCl3 POCl₃ POCl3->VilsmeierReagent IminiumIntermediate Iminium Ion Intermediate VilsmeierReagent->IminiumIntermediate Electrophile Oxazole Oxazole Substrate Oxazole->IminiumIntermediate Attack at C5 FinalAldehyde C5-Formyl Oxazole IminiumIntermediate->FinalAldehyde Hydrolysis Water H₂O (Workup) Water->FinalAldehyde

Figure 2: Vilsmeier-Haack Formylation Workflow.
Detailed Protocol: C5-Formylation of 2,4-Dimethyloxazole

Materials:

  • 2,4-Dimethyloxazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated sodium acetate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C. Add POCl₃ (1.2 eq) dropwise with vigorous stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes, during which a solid may form.

  • Substrate Addition: Cool the Vilsmeier reagent suspension back to 0 °C. Add a solution of 2,4-dimethyloxazole (1.0 eq) in 1,2-dichloroethane (DCE) dropwise.

  • Reaction: After the addition, heat the reaction mixture to 60-70 °C and maintain for 2-4 hours. Monitor the consumption of the starting material by TLC or GC-MS.

  • Quenching and Hydrolysis: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. Stir vigorously for 30 minutes.

  • Neutralization and Extraction: Neutralize the acidic solution by slowly adding a saturated solution of sodium acetate until the pH is ~7. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Workup: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude aldehyde by silica gel column chromatography to obtain 2,4-dimethyl-1,3-oxazole-5-carbaldehyde.

Method III: Acylation via C-H Activation/Metalation

Modern synthetic chemistry increasingly relies on direct C-H activation to forge new bonds, avoiding the need for pre-functionalized starting materials.[8] For oxazoles, the acidic C2 proton provides a prime handle for regioselective acylation via metalation.

Causality and Mechanism

The strategy involves two main steps. First, the oxazole is treated with a strong base (e.g., n-butyllithium) to selectively deprotonate the C2 position, forming a 2-lithiooxazole intermediate.[5][9] This species is a powerful nucleophile. In the second step, an electrophilic acylating agent, such as an acyl chloride, anhydride, or even a Weinreb amide, is introduced. The 2-lithiooxazole attacks the electrophilic carbonyl carbon to form the C-C bond, yielding the 2-acyloxazole after workup. This method provides excellent regiocontrol, complementing the C5-selectivity of electrophilic substitution methods.

CH_Activation_Acylation Figure 3: C2-Acylation via C-H Activation Start Oxazole Substrate Step1 Deprotonation at C2 (e.g., n-BuLi, -78 °C) Start->Step1 Intermediate 2-Lithiooxazole (Nucleophile) Step1->Intermediate Step2 Addition of Acylating Agent (R-COCl) Intermediate->Step2 Product 2-Acyl Oxazole Step2->Product

Sources

Application Notes and Protocols for In Vitro Bioactivity Testing of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2-Cyclopentanoyloxazole

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, a molecule featuring this key heterocycle, represents a promising candidate for drug discovery and development. The preliminary assessment of its bioactivity is a critical step in elucidating its therapeutic potential and mechanism of action. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays to test the bioactivity of this compound.

As a Senior Application Scientist, this guide is structured to provide not just procedural steps but also the scientific rationale behind the selection of assays and experimental design. The protocols are designed to be self-validating, ensuring the generation of robust and reproducible data. We will explore three fundamental areas of bioactivity relevant to oxazole-containing compounds: cytotoxicity, anti-inflammatory effects, and enzyme inhibition.

Section 1: Assessment of Cytotoxicity

A fundamental initial step in the characterization of any novel compound is to determine its effect on cell viability.[1] Cytotoxicity assays are crucial for identifying a therapeutic window and understanding the potential for off-target effects.[2] We will focus on the MTT assay, a widely used colorimetric method to assess cell metabolic activity as an indicator of cell viability.[3][4]

Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] This conversion only occurs in living cells, and the amount of formazan produced is directly proportional to the number of viable cells.[3] By measuring the absorbance of the solubilized formazan, we can quantify the effect of this compound on cell viability.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_readout Readout cell_seeding Seed cells in a 96-well plate treatment Treat cells with compound dilutions cell_seeding->treatment Allow cell adherence compound_prep Prepare serial dilutions of this compound compound_prep->treatment incubation_24h Incubate for 24-72 hours treatment->incubation_24h mtt_addition Add MTT reagent incubation_24h->mtt_addition incubation_4h Incubate for 2-4 hours mtt_addition->incubation_4h solubilization Solubilize formazan crystals (e.g., with DMSO) incubation_4h->solubilization read_absorbance Measure absorbance at ~570 nm solubilization->read_absorbance data_analysis Calculate % viability and determine IC50 read_absorbance->data_analysis

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer or normal cell line (e.g., HeLa, A549, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[7]

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

    • Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the % viability against the compound concentration (logarithmic scale) to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Parameter Recommendation
Cell Seeding Density5,000 - 10,000 cells/well
Compound Concentrations0.1 - 100 µM (or a wider range based on expected potency)
Incubation Time24, 48, or 72 hours
MTT Concentration0.5 mg/mL final concentration
Absorbance Wavelength570 nm

Section 2: Evaluation of Anti-Inflammatory Activity

Given that many oxazole derivatives exhibit anti-inflammatory properties, it is pertinent to investigate this potential bioactivity for this compound. A key enzyme in the inflammatory pathway is Cyclooxygenase-2 (COX-2).[8] We will outline a protocol for a COX-2 inhibitor screening assay.

Scientific Principle of the COX-2 Inhibition Assay

COX-2 is an enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[9] This assay measures the activity of COX-2 in the presence of the test compound. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2.[9] A decrease in the fluorescent signal in the presence of this compound would indicate its inhibitory effect on COX-2 activity.

Experimental Workflow: COX-2 Inhibition Assay

COX2_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction Initiation cluster_readout Readout enzyme_prep Prepare human recombinant COX-2 pre_incubation Pre-incubate COX-2 with compound or vehicle enzyme_prep->pre_incubation compound_prep Prepare serial dilutions of this compound compound_prep->pre_incubation reagent_prep Prepare assay buffer, probe, and cofactor reagent_prep->pre_incubation add_substrate Add arachidonic acid to initiate the reaction pre_incubation->add_substrate read_fluorescence Measure fluorescence kinetically (Ex/Em = 535/587 nm) add_substrate->read_fluorescence data_analysis Calculate % inhibition and determine IC50 read_fluorescence->data_analysis

Caption: Workflow for the COX-2 inhibitor screening assay.

Detailed Protocol: COX-2 Inhibition Assay

Materials:

  • This compound

  • Human recombinant COX-2 enzyme[9]

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)[10]

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control[9]

  • 96-well white or black opaque plate with a flat bottom

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare all reagents according to the manufacturer's instructions. Bring all components to room temperature before use.

    • Prepare serial dilutions of this compound and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO) at 10X the final desired concentration.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Enzyme Control: 10 µL of Assay Buffer.

      • Inhibitor Control: 10 µL of the diluted positive control.

      • Test Sample: 10 µL of the diluted this compound.

    • Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the reaction mix to each well.

  • Enzyme Addition and Pre-incubation:

    • Dilute the human recombinant COX-2 enzyme in COX Assay Buffer.

    • Add 10 µL of the diluted COX-2 enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Prepare the arachidonic acid solution.

    • Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multi-channel pipette.

    • Immediately measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100

    • Plot the % inhibition against the compound concentration (logarithmic scale) to determine the IC50 value.

Parameter Recommendation
Enzyme ConcentrationTo be optimized for linear reaction kinetics
Substrate ConcentrationAt or near the Km for arachidonic acid
Pre-incubation Time10-15 minutes
Fluorescence WavelengthsEx/Em = 535/587 nm
Positive ControlCelecoxib

Section 3: General Enzyme Inhibition Assay - A Framework for Target Discovery

To explore a broader range of potential bioactivities, a general enzyme inhibition assay can be employed. This protocol provides a framework that can be adapted to various enzyme classes, such as serine proteases, which are common drug targets.

Scientific Principle of a General Enzyme Inhibition Assay

This assay measures the ability of this compound to inhibit the activity of a model enzyme (e.g., trypsin, a serine protease). The enzyme catalyzes the cleavage of a specific substrate, resulting in a product that can be detected, often through a change in color or fluorescence. The rate of product formation is proportional to the enzyme's activity. A reduction in this rate in the presence of the test compound indicates inhibition.[11]

Experimental Workflow: General Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_incubation Pre-incubation cluster_reaction Reaction Initiation cluster_readout Readout enzyme_prep Prepare enzyme solution (e.g., Trypsin) pre_incubation Pre-incubate enzyme with compound or vehicle enzyme_prep->pre_incubation compound_prep Prepare serial dilutions of this compound compound_prep->pre_incubation substrate_prep Prepare substrate solution (e.g., BAPNA) add_substrate Add substrate to initiate the reaction substrate_prep->add_substrate pre_incubation->add_substrate read_absorbance Measure absorbance kinetically (e.g., at 405 nm) add_substrate->read_absorbance data_analysis Determine reaction rates, % inhibition, and IC50 read_absorbance->data_analysis

Caption: Workflow for a general enzyme inhibition assay.

Detailed Protocol: General Serine Protease (Trypsin) Inhibition Assay

Materials:

  • This compound

  • Trypsin (from bovine pancreas)

  • Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Known trypsin inhibitor (e.g., Aprotinin) as a positive control

  • 96-well clear, flat-bottom microplate

  • Spectrophotometer capable of kinetic measurements at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in a suitable buffer.

    • Prepare a stock solution of BAPNA in a minimal amount of DMSO and then dilute with the assay buffer.

    • Prepare serial dilutions of this compound and the positive control in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Enzyme Control: 50 µL of assay buffer.

      • Inhibitor Control: 50 µL of the diluted positive control.

      • Test Sample: 50 µL of the diluted this compound.

    • Add 25 µL of the trypsin solution to each well.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the BAPNA solution to all wells.

    • Immediately place the plate in the spectrophotometer and measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition as described in the COX-2 assay protocol.

    • Determine the IC50 value by plotting the % inhibition against the compound concentration.

    • For more detailed mechanistic studies, enzyme kinetics can be further investigated by varying both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., competitive, non-competitive).[12][13]

Parameter Recommendation
Enzyme (Trypsin) ConcentrationTo be optimized for a linear rate
Substrate (BAPNA) ConcentrationAt or below the Km
Pre-incubation Time10-15 minutes
Absorbance Wavelength405 nm
Positive ControlAprotinin

Conclusion: A Strategic Approach to Bioactivity Profiling

This guide provides a foundational framework for the initial in vitro bioactivity screening of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential, and general enzyme inhibitory effects, researchers can gain valuable insights into its pharmacological profile. The data generated from these assays will be instrumental in guiding further preclinical development, including mechanism of action studies, lead optimization, and in vivo efficacy testing. It is imperative to adhere to good laboratory practices and ensure proper assay validation to generate high-quality, reliable data that will ultimately determine the future of this compound as a potential therapeutic agent.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. [Link]

  • Cell Biologics Inc. LDH Assay. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • National Center for Biotechnology Information. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. [Link]

  • Indigo Biosciences. Human NF-κB Reporter Assay System. [Link]

  • Boster Biological Technology. (2023, April 26). Caspase 3, 7 Activity Assay Kit. [Link]

  • protocols.io. (2025, April 1). Caspase 3/7 Activity. [Link]

  • AMSBIO. Data Sheet NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • Portland Press. (2021, May 10). Steady-state enzyme kinetics. [Link]

  • PubMed. Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. [Link]

  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. [Link]

  • ResearchGate. Kinetics of Enzyme Inhibition. [Link]

  • Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. [Link]

  • Creative Bioarray. In Vitro Cytotoxicity. [Link]

  • National Institutes of Health. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. [Link]

  • National Center for Biotechnology Information. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. [Link]

  • National Center for Biotechnology Information. (2012, May 1). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • National Institutes of Health. (2011, May 10). Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. [Link]

  • PubMed Central. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. [Link]

  • National Center for Biotechnology Information. (2023, November 30). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. [Link]

Sources

Application Notes & Protocols: Advancing Oxazole Synthesis Through Novel Catalytic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The oxazole motif is a cornerstone in medicinal chemistry and materials science, present in numerous bioactive natural products, pharmaceuticals, and functional materials.[1][2] The development of efficient and versatile synthetic methodologies to access this privileged heterocycle is therefore of paramount importance. This guide provides an in-depth exploration of modern catalytic systems that have revolutionized oxazole synthesis, moving beyond classical methods to offer improved yields, broader substrate scope, and milder reaction conditions. We will delve into the mechanistic underpinnings of these catalysts, provide detailed, field-tested protocols, and offer expert insights into experimental design and troubleshooting.

The Enduring Quest for Efficient Oxazole Synthesis

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a key pharmacophore that readily engages with biological targets like enzymes and receptors.[2] This has driven decades of research into its synthesis. Traditional methods such as the Robinson-Gabriel and Bredereck syntheses, while foundational, often require harsh conditions and have limited functional group tolerance.[3][4]

The advent of modern catalysis has opened new avenues for constructing the oxazole core with unprecedented efficiency and precision. This guide focuses on three major classes of novel catalytic systems:

  • Advanced Base and Phase-Transfer Catalysis: Modernizing classical reactions like the van Leusen synthesis.

  • Homogeneous Transition-Metal Catalysis: Leveraging the unique reactivity of palladium, copper, and gold to forge C-N and C-O bonds through novel pathways.

  • Heterogeneous Catalysis: Employing recoverable and reusable catalysts for greener, more sustainable processes.

The logical flow of selecting a synthetic strategy is often dictated by the desired substitution pattern on the oxazole ring, as illustrated below.

logical_flow Figure 1. Strategic Selection of Oxazole Synthesis Methods cluster_start Starting Materials cluster_methods Catalytic Method cluster_products Primary Substitution Pattern Aldehyde + TosMIC Aldehyde + TosMIC Van Leusen Van Leusen Aldehyde + TosMIC->Van Leusen Acylamino-ketone Acylamino-ketone Robinson-Gabriel Robinson-Gabriel Acylamino-ketone->Robinson-Gabriel N-Propargylamide N-Propargylamide Gold/Palladium Catalysis Gold/Palladium Catalysis N-Propargylamide->Gold/Palladium Catalysis Enamide Enamide Copper Catalysis Copper Catalysis Enamide->Copper Catalysis 5-Substituted 5-Substituted Van Leusen->5-Substituted 2,5- and 2,4,5-Substituted 2,5- and 2,4,5-Substituted Robinson-Gabriel->2,5- and 2,4,5-Substituted Polysubstituted Polysubstituted Gold/Palladium Catalysis->Polysubstituted Copper Catalysis->Polysubstituted

Caption: Figure 1. Strategic Selection of Oxazole Synthesis Methods.

Modernizing a Classic: The Catalytic van Leusen Oxazole Synthesis

The van Leusen reaction, a [3+2] cycloaddition between an aldehyde and tosylmethyl isocyanide (TosMIC), is a powerful method for creating 5-substituted oxazoles.[5] While traditionally requiring stoichiometric strong bases, recent innovations have introduced catalytic systems that enhance its efficiency and green credentials.

Mechanism and Catalytic Innovation

The core mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde carbonyl. The resulting intermediate cyclizes and eliminates p-toluenesulfinic acid to form the oxazole ring.[5] Novel catalysts facilitate the initial deprotonation step under milder conditions or in unconventional media.

  • Causality Behind Catalyst Choice: The primary challenge is efficiently generating the TosMIC anion. Strong bases like K₂CO₃ work but can lead to side reactions. Phase-transfer catalysts, such as β-cyclodextrin, are chosen to shuttle the base and reactants between aqueous and organic phases, enabling the use of weaker bases and green solvents like water.[2][5]

Comparative Data on Catalytic Systems
Catalyst SystemBaseSolventTemp. (°C)Key AdvantageReference
K₂CO₃K₂CO₃MethanolRefluxStandard, widely used[6]
β-CyclodextrinEt₃NWater50Green solvent, mild conditions[5]
Quaternary ResinHydroxide ResinVariousRTEasy catalyst/byproduct removal[7]
Microwave (MW)K₂CO₃MethanolMWRapid synthesis, high efficiency[6]
Protocol: β-Cyclodextrin Catalyzed Synthesis of 5-Aryl Oxazoles in Water

This protocol describes an efficient and environmentally friendly synthesis using a phase-transfer catalyst.[2][5]

Materials:

  • Aromatic aldehyde (1.0 mmol, 1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv)

  • β-Cyclodextrin (β-CD) (0.1 mmol, 10 mol%)

  • Triethylamine (Et₃N) (1.5 mmol, 1.5 equiv)

  • Deionized Water (5 mL)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask (25 mL), condenser, magnetic stirrer, heating mantle

Procedure:

  • To a 25 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), TosMIC (1.1 mmol), and β-cyclodextrin (0.1 mmol).

  • Add 5 mL of deionized water, followed by triethylamine (1.5 mmol).

  • Equip the flask with a condenser and heat the mixture to 50 °C with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: Yields for electron-rich and electron-neutral aromatic aldehydes are typically excellent (>85%).[5]

  • Troubleshooting: If the reaction is sluggish, ensure the TosMIC is pure and the stirring is vigorous enough to create an effective emulsion. A slight increase in temperature (to 60 °C) can also be beneficial.

Transition-Metal Catalysis: Forging Oxazoles with Precision

Transition metals, particularly palladium, copper, and gold, have emerged as powerful tools for oxazole synthesis via mechanisms like C-H activation, oxidative cyclization, and alkyne functionalization.

Copper-Catalyzed Oxidative Cyclization of Enamides

Copper(II) catalysts are highly effective in promoting the oxidative cyclization of enamides to form 2,5-disubstituted oxazoles. This method proceeds through a vinylic C-H bond functionalization, offering a complementary approach to other cyclization strategies.[7]

Mechanistic Insight: The reaction is believed to initiate with the coordination of the enamide to the Cu(II) center. This is followed by an intramolecular nucleophilic attack of the amide oxygen onto the double bond and subsequent C-H activation/oxidation to afford the aromatic oxazole ring and a reduced copper species, which is then re-oxidized by an external oxidant to complete the catalytic cycle.

copper_cycle Figure 2. Proposed Catalytic Cycle for Cu(II)-Catalyzed Oxazole Synthesis A Cu(II) Catalyst B Coordination with Enamide A->B + Enamide F Re-oxidation Cu(0) -> Cu(II) C Intramolecular Cyclization B->C D C-H Activation/ Oxidation C->D E Product Release (Oxazole) D->E - Cu(0) D->F - H+ F->A + Oxidant

Caption: Figure 2. Proposed Catalytic Cycle for Cu(II)-Catalyzed Oxazole Synthesis.

Protocol: Copper-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles This protocol is adapted from methodologies involving the oxidative cyclization of enamides.[7][8]

Materials:

  • Enamide substrate (0.5 mmol, 1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (0.05 mmol, 10 mol%)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O) (1.0 mmol, 2.0 equiv)

  • 1,2-Dichloroethane (DCE) (2 mL)

  • Screw-cap vial (8 mL), magnetic stirrer, heating block

Procedure:

  • In an 8 mL screw-cap vial, combine the enamide substrate (0.5 mmol) and Cu(OAc)₂ (0.05 mmol).

  • Add 2 mL of DCE, followed by the careful addition of TBHP (1.0 mmol).

  • Seal the vial tightly and place it in a preheated heating block at 80 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (5 mL).

  • Extract the mixture with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography on silica gel.

Self-Validation:

  • Expected Outcome: This method is effective for a range of 2,5-disubstituted oxazoles bearing aryl and alkyl groups, with yields often in the 60-85% range.[7]

  • Troubleshooting: The choice of oxidant can be critical. If TBHP gives low yields, other oxidants like molecular oxygen or di-tert-butyl peroxide can be explored. Ensure the enamide starting material is pure, as impurities can inhibit the catalyst.

Palladium-Catalyzed C-H Arylation and Cascade Reactions

Palladium catalysis provides a powerful platform for the direct functionalization of pre-formed oxazoles or for cascade reactions that build the ring and functionalize it in one pot. A notable example is the oxidative cyclization for synthesizing trisubstituted oxazoles, which involves the cascade formation of C-N and C-O bonds.[9]

Mechanistic Rationale: These reactions often proceed through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle. In oxidative cyclization, the palladium catalyst coordinates the starting materials, facilitates the intramolecular C-N and C-O bond formations, and is regenerated in its active state by an oxidant. Water can uniquely serve as the oxygen atom source in some of these transformations.[9]

Gold-Catalyzed Annulation of Alkynes

Gold catalysts, known for their strong π-Lewis acidity, excel at activating alkynes for nucleophilic attack. This has been exploited in [2+2+1] annulation reactions where a terminal alkyne, a nitrile, and an oxygen atom (from an N-oxide oxidant) combine to form 2,5-disubstituted oxazoles.[7] Heterogeneous gold catalysts, such as gold complexes immobilized on MCM-41, offer the added benefits of easy recovery and recyclability.[7]

Protocol: Heterogeneous Gold-Catalyzed [2+2+1] Annulation This protocol outlines the synthesis of 2,5-disubstituted oxazoles using a recyclable gold catalyst.[7]

Materials:

  • Terminal alkyne (0.5 mmol, 1.0 equiv)

  • Nitrile (solvent and reactant, 2 mL)

  • 8-Methylquinoline N-oxide (oxidant, 0.6 mmol, 1.2 equiv)

  • MCM-41-immobilized phosphine-gold(I) catalyst (1 mol%)

  • Sealed reaction tube, magnetic stirrer, heating block

Procedure:

  • To a sealed reaction tube, add the terminal alkyne (0.5 mmol), the N-oxide oxidant (0.6 mmol), and the heterogeneous gold catalyst (1 mol%).

  • Add the nitrile (2 mL), which serves as both reactant and solvent.

  • Seal the tube and heat the mixture at 100 °C for 12 hours.

  • After cooling, dilute the mixture with ethyl acetate.

  • Recover the heterogeneous catalyst by simple filtration. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Self-Validation:

  • Expected Outcome: This method demonstrates broad substrate scope, providing very good yields for various alkynes and nitriles. The catalyst can be recycled at least eight times without significant loss of activity.[7]

  • Troubleshooting: Catalyst deactivation can occur if starting materials are impure. Ensure all reagents are of high purity. If reactivity is low, confirm the activity of the N-oxide oxidant.

Summary and Future Outlook

The development of novel catalysts has significantly advanced the field of oxazole synthesis. Catalytic versions of the van Leusen reaction offer greener and milder routes to 5-substituted oxazoles. For more complex, polysubstituted systems, transition-metal catalysts based on copper, palladium, and gold provide unparalleled access through innovative mechanisms like oxidative C-H functionalization and alkyne annulation. The move towards heterogeneous and recyclable catalysts further enhances the sustainability of these processes.

Future research will likely focus on developing enantioselective catalytic systems for chiral oxazole synthesis, expanding the use of earth-abundant metal catalysts, and integrating these methods into continuous flow processes for large-scale production.[10] The protocols and insights provided herein serve as a robust foundation for researchers aiming to synthesize novel oxazole-containing molecules for drug discovery and materials science.

References

  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

  • Sha, F., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC PubMed Central. [Link]

  • Various Authors. (2021). Recent Achievements in the Synthesis of Oxazoles. Bentham Science Publishers. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • Wang, Z., et al. (2023). Copper-Catalyzed Chemodivergent Synthesis of Oxazoles and Imidazolidones by Selective C–O/C–N Cyclization. The Journal of Organic Chemistry. [Link]

  • Scilit. (2022). Recent Advances for Synthesis of Oxazole Heterocycles via C‐H/C‐N Bond Functionalization of Benzylamines. [Link]

  • PubMed. (2015). Regioselective synthesis of oxazole derivatives via palladium-catalyzed and copper-mediated cascade oxidative cyclization. Chemical Communications. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • Rani, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Polycyclic Aromatic Compounds. [Link]

  • Neha, K., et al. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications. [Link]

  • Singh, P., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

  • Singh, P., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-Cyclopentanoyloxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for oxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of 2-acyl-substituted oxazoles, with a specific focus on 2-cyclopentanoyloxazole. Here, we move beyond simple protocols to address the nuanced challenges encountered in the laboratory, providing troubleshooting strategies and in-depth answers to frequently asked questions. Our approach is grounded in mechanistic understanding to empower you to not only solve immediate experimental hurdles but also to strategically optimize your synthetic routes for maximal yield and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format. We diagnose the likely causes for each issue and provide actionable, step-by-step protocols for resolution.

Question 1: My yield for the Robinson-Gabriel synthesis of this compound is consistently low (<30%). What are the primary factors to investigate?

Answer: Low yields in the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone, are a frequent challenge.[1][2] The issue almost always traces back to one of two areas: the choice of cyclodehydrating agent or incomplete conversion of the starting material.

Core Insight: The traditional use of strong mineral acids like concentrated sulfuric acid (H₂SO₄) can lead to charring and degradation of sensitive substrates, thereby reducing the yield.[3][4] The key is to select a dehydrating agent that is potent enough to drive the reaction to completion without causing unwanted side reactions.

Troubleshooting Workflow:

start Low Yield Observed cause1 Cause: Inefficient Dehydration start->cause1 cause2 Cause: Starting Material Degradation start->cause2 cause3 Cause: Incomplete Reaction start->cause3 solution1 Solution: Change Dehydrating Agent (See Table 1) cause1->solution1 solution2 Solution: Use Milder Conditions (e.g., TFAA at 0°C to RT) cause2->solution2 solution3 Solution: Increase Reaction Time/ Temperature Moderately cause3->solution3

Caption: A logical workflow for troubleshooting low yields.

Recommended Actions:

  • Re-evaluate Your Dehydrating Agent: If you are using H₂SO₄, phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃), consider switching to Polyphosphoric Acid (PPA). PPA often provides a significant yield boost, with reports showing increases to the 50-60% range for many oxazoles.[3][4] Trifluoroacetic anhydride (TFAA) is another excellent alternative that often works under milder conditions.[5][6]

  • Optimize Reaction Conditions: Temperature and reaction time are critical. For TFAA, the reaction can often be initiated at 0 °C and then allowed to warm to room temperature.[6] For PPA, a moderate increase in temperature may be required, but this should be done cautiously while monitoring the reaction by Thin Layer Chromatography (TLC) to prevent degradation.

Data Summary: Comparison of Dehydrating Agents

Dehydrating AgentTypical ConditionsProsConsReported Yield Range
H₂SO₄ (conc.) High TemperatureInexpensive, strongCauses charring, low yields[3][4]10-30%
POCl₃ / PCl₅ Reflux in inert solventEffective for some substratesHarsh, can lead to chlorinated byproducts20-40%
Polyphosphoric Acid (PPA) 100-160 °CCleaner reactions, higher yieldsViscous, can be difficult to stir50-60%[4]
TFAA 0 °C to Room TempMild conditions, high yieldsMore expensive, corrosive60-85%[5]
Burgess Reagent Microwave, 100-120 °CFast, efficient for sensitive substratesSpecialized reagent, cost>70%[7]
Question 2: I attempted to synthesize this compound by deprotonating oxazole with n-BuLi and then adding cyclopentanoyl chloride, but the reaction failed. What went wrong?

Answer: This is a classic and insightful question that highlights the unique reactivity of the oxazole ring. The C2 proton of oxazole is the most acidic, and deprotonation with a strong base like n-butyllithium (n-BuLi) proceeds readily. However, the resulting 2-lithio-oxazole is unstable and exists in equilibrium with an open-chain isocyanide species.[8] Adding a reactive electrophile like an acid chloride often leads to complex side reactions and ring cleavage rather than the desired C-acylation.

Core Insight: The direct acylation of 2-lithio-oxazoles is generally unsuccessful due to the instability of the intermediate.[9] To overcome this, one must either use a less reactive organometallic species or a more sophisticated acylating agent.

Recommended Protocols for Successful C2-Acylation:

Method A: Transmetalation to a Grignard Reagent & Reaction with a Weinreb Amide

This is a highly reliable modern method. The transmetalation from lithium to magnesium stabilizes the C2-organometallic species, preventing ring opening. The Weinreb amide ensures the reaction stops cleanly at the ketone stage without over-addition.[9]

cluster_0 Step 1: Formation of Stable Organometallic cluster_1 Step 2: Acylation Oxazole Oxazole 2-Lithio-oxazole 2-Lithio-oxazole Oxazole->2-Lithio-oxazole n-BuLi 2-Magnesio-oxazole 2-Magnesio-oxazole 2-Lithio-oxazole->2-Magnesio-oxazole i-PrMgCl Product This compound 2-Magnesio-oxazole->Product Reacts with Weinreb_Amide Cyclopentyl Weinreb Amide Weinreb_Amide->Product Reacts with

Caption: Synthesis of 2-acyl oxazoles via a Weinreb amide.

Experimental Protocol:

  • Dissolve oxazole in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C.

  • Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes.

  • Add isopropylmagnesium chloride (i-PrMgCl, 1.2 eq) and allow the mixture to warm to 0 °C and stir for 1 hour.

  • In a separate flask, prepare the N-methoxy-N-methylcyclopentanecarboxamide (cyclopentyl Weinreb amide).

  • Cool the 2-magnesio-oxazole solution back to -78 °C and add the Weinreb amide solution dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction carefully with saturated aqueous NH₄Cl solution and proceed with standard aqueous workup and purification.

Method B: Using a Gilman Reagent with Cyclopentanoyl Chloride

While Grignard reagents (RMgX) will over-react with acid chlorides to form tertiary alcohols, organocuprates (Gilman reagents, R₂CuLi) are softer nucleophiles and will react only once to cleanly provide the ketone.[10][11][12]

Experimental Protocol:

  • Prepare lithium dicyclopropylcuprate or a similar Gilman reagent in situ.

  • In a separate flask under an inert atmosphere, dissolve cyclopentanoyl chloride in anhydrous THF and cool to -78 °C.

  • Add the Gilman reagent dropwise to the acid chloride solution.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.

  • Proceed with workup and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most robust starting point for a multi-gram scale synthesis of this compound?

For scalability and reliability, the Robinson-Gabriel synthesis remains a highly authoritative and versatile choice.[5] Its primary advantage is the use of relatively stable and accessible starting materials: a 2-(cyclopentylcarboxamido)-ketone. This precursor can be readily synthesized from an α-amino ketone and cyclopentanoyl chloride or via the Dakin-West reaction from an amino acid.[1] While newer methods involving organometallics are elegant, they require strictly anhydrous conditions and specialized reagents, which can be more challenging on a larger scale.

Q2: How do I choose the optimal solvent for my oxazole synthesis?

The solvent choice is highly dependent on the specific reaction:

  • Robinson-Gabriel (with PPA): Often run neat (without solvent) or with a high-boiling inert solvent like toluene or xylene.

  • Robinson-Gabriel (with TFAA): Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.[6][13]

  • Organometallic Routes: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to ensure the stability and reactivity of the organometallic reagents.[9]

Q3: My final product is contaminated with a persistent impurity. What could it be and how can I remove it?

If using the Robinson-Gabriel route, the most common impurity is unreacted 2-(cyclopentylcarboxamido)-ketone starting material. This occurs due to incomplete cyclodehydration.

  • Detection: The starting material will have a lower Rf value on TLC and will show characteristic amide and ketone peaks in its IR and NMR spectra.

  • Removal: Purification is typically achieved via flash column chromatography on silica gel.[3] A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate, will effectively separate the more polar starting material from the desired, less polar oxazole product.

Q4: Are there any "green" or more sustainable approaches to oxazole synthesis?

Yes, the field is evolving towards more environmentally friendly methods.

  • Microwave-Assisted Synthesis: The Robinson-Gabriel cyclodehydration can be significantly accelerated using microwave irradiation, often in combination with a solid-supported reagent like the Burgess reagent, reducing reaction times from hours to minutes.[7]

  • Ionic Liquids: The van Leusen oxazole synthesis has been successfully performed in ionic liquids like [bmim]Br. A key advantage is that the ionic liquid can often be recovered and reused multiple times without a significant loss in product yield.[4]

General Synthesis Pathway Overview

cluster_RG Robinson-Gabriel Pathway cluster_OM Organometallic Pathway RG_Start α-Amino Ketone + Cyclopentanoyl Chloride RG_Inter 2-(cyclopentylcarboxamido)-ketone RG_Start->RG_Inter Acylation RG_Product This compound RG_Inter->RG_Product Cyclodehydration (e.g., PPA or TFAA) OM_Start Oxazole OM_Inter 2-Magnesio-oxazole OM_Start->OM_Inter n-BuLi, then i-PrMgCl OM_Product This compound OM_Inter->OM_Product OM_Acyl Cyclopentyl Weinreb Amide OM_Acyl->OM_Product Acylation

Caption: Comparison of two primary synthetic routes.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • Wikipedia. Robinson–Gabriel synthesis. [Link]

  • SynArchive. Robinson-Gabriel Synthesis. [Link]

  • ACS Publications. One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

  • Semantic Scholar. Robinson–Gabriel synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of 2-oxazolines. [Link]

  • PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • PubMed Central. Diazocarbonyl and Related Compounds in the Synthesis of Azoles. [Link]

  • ACS Publications. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. [Link]

  • ResearchGate. Application of nitriles on the synthesis of 1,3-oxazoles, 2-oxazolines, and oxadiazoles: An update from 2014 to 2021. [Link]

  • Organic Chemistry Portal. Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. [Link]

  • ResearchGate. Optimization of cyclopentane formation. [Link]

  • OrgoSolver. Acid Chloride → Ketone with Gilman Reagents (R₂CuLi). [Link]

  • Chemistry Steps. Conversion of Acid Chlorides to Ketones. [Link]

  • PubMed. Synthesis of heteroaromatic analogues of (2-aryl-1-cyclopentenyl-1-alkylidene)-(arylmethyloxy)amine COX-2 inhibitors.... [Link]

  • ResearchGate. Optimization of reaction conditions for compounds 2a–2f. [Link]

  • ScienceDirect. One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. [Link]

  • Organic Chemistry Portal. Ketone or aldehyde synthesis by acylation. [Link]

  • PubMed Central. Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives.... [Link]

  • Pearson. Acid Chloride to Ketone: Videos & Practice Problems. [Link]

  • ChemistryViews. Simple Synthesis of 2-Cyclopentenones. [Link]

  • LibreTexts. Chemistry of Acid Halides. [Link]

  • ResearchGate. Optimization of the INOC reaction conditions for 5a synthesis. [Link]

  • Organic Chemistry Portal. Cyclopentane synthesis. [Link]

  • ResearchGate. Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols.... [Link]

  • National Institutes of Health. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. [Link]

  • MDPI. Optimization of Cyclohexanol and Cyclohexanone Yield in the Photocatalytic Oxofunctionalization of Cyclohexane.... [Link]

Sources

Technical Support Center: Synthesis of 2-Acyl-Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-acyl-oxazoles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of heterocyclic compounds. 2-Acyl-oxazoles are valuable synthons in medicinal chemistry and materials science, but their preparation is often plagued by competing reaction pathways.

This document provides in-depth, field-tested insights in a direct question-and-answer format. We will explore the causality behind common experimental failures, offer robust troubleshooting protocols, and provide a framework for rational optimization of your synthetic route.

Frequently Asked Questions (FAQs): General Considerations

Q1: What are the most common synthetic routes to 2-acyl-oxazoles and their primary challenges?

A1: The most prevalent method is the Robinson-Gabriel synthesis and its variations, which involve the cyclodehydration of a 2-acylamino-ketone precursor.[1][2] Another key strategy is the direct C2-acylation of a pre-formed oxazole ring. Each approach has a distinct set of challenges:

  • Robinson-Gabriel Synthesis: The core challenge is achieving efficient cyclodehydration without promoting side reactions. The intermediate oxazoline can be difficult to oxidize, and the harsh conditions often required (strong acids, high temperatures) can lead to product degradation or hydrolysis.[3]

  • Direct C2-Acylation: This route is complicated by the electronic nature of the oxazole ring. The C2 position is the most electron-deficient and prone to deprotonation, but the resulting 2-lithio-oxazoles can be unstable and may undergo ring-opening to form isocyanide byproducts.[2][4] Furthermore, electrophilic acylation of the ring is generally difficult unless activating groups are present.

Q2: My 2-acyl-oxazole product appears unstable during workup or purification. Why is this happening?

A2: 2-Acyl-oxazoles are susceptible to hydrolysis, particularly under acidic or basic aqueous conditions. The electron-withdrawing acyl group at the C2 position enhances the electrophilicity of the oxazole ring, making it more vulnerable to nucleophilic attack by water. This leads to ring-opening and the formation of the corresponding α-acylamino enol or ketone, which can complicate purification and lower yields.

Recommendation: Always use anhydrous solvents and reagents where possible. During workup, employ a neutral or mildly basic wash (e.g., saturated NaHCO₃ solution) and minimize contact time with the aqueous phase. For purification, prioritize flash column chromatography with neutral silica gel and non-protic solvent systems (e.g., Hexane/Ethyl Acetate).

Troubleshooting Guide: The Robinson-Gabriel Pathway

The Robinson-Gabriel synthesis is a cornerstone method, but it is not without its pitfalls. This section addresses specific issues encountered during this multi-step process.

G Robinson-Gabriel Synthesis & Common Pitfalls Start 2-Acylamino-ketone (Starting Material) Oxazoline Intermediate: 2-Acyl-4,5-dihydrooxazole (Oxazoline) Start->Oxazoline Intramolecular Cyclization Product Desired Product: 2-Acyl-oxazole Oxazoline->Product Dehydration/ Oxidation SideProduct1 Side Product: Incomplete Dehydration Oxazoline->SideProduct1 Stalled Reaction SideProduct2 Side Product: Hydrolyzed Product (Ring-Opened) Product->SideProduct2 H₂O (Workup/ Purification)

Caption: Robinson-Gabriel pathway and key side reactions.

Q3: My reaction stalls at the oxazoline intermediate. How can I drive the final dehydration/oxidation step to completion?

A3: The formation of the aromatic oxazole ring from the oxazoline intermediate is often the rate-limiting and most challenging step. A stalled reaction indicates that the conditions are not sufficiently forcing to overcome the activation energy of elimination.

Causality: The stability of the oxazoline and the energy barrier to aromatization depend heavily on the substituents. Standard dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide can be effective but may also cause degradation.

Troubleshooting Steps:

  • Reagent Selection: The choice of dehydrating agent is critical. Consider alternatives that operate under milder conditions or have a different mechanism. The Burgess reagent, for example, is known for its mildness and high efficiency in dehydrating alcohols and is well-suited for sensitive substrates.

  • Temperature Adjustment: Cautiously increase the reaction temperature. Monitor the reaction by TLC or LC-MS to ensure that product formation increases without a concurrent rise in decomposition products.

  • Solvent Choice: Ensure your solvent is high-boiling and inert if elevated temperatures are required (e.g., toluene, xylenes, or sulfolane).

Data Summary: Comparison of Dehydrating Agents

ReagentTypical ConditionsAdvantagesDisadvantages / Common Side Reactions
Conc. H₂SO₄ Neat or in AcOH, 80-120°CInexpensive, powerfulCharring, sulfonation, hydrolysis, requires harsh neutralization
P₂O₅ / POCl₃ Toluene or neat, refluxStrong, effective for stubborn casesHighly corrosive, generates acidic byproducts, difficult workup
Burgess Reagent THF or Benzene, 50-80°CVery mild, neutral conditions, clean reactionExpensive, moisture-sensitive
SOCl₂ DCM or neat, 0°C to refluxReadily available, effectiveGenerates HCl and SO₂, requires a base for acid-sensitive substrates
Q4: I'm observing significant byproduct formation that I suspect is from an alternative cyclization pathway. How do I confirm this and improve regioselectivity?

A4: With unsymmetrical 2-acylamino-ketone precursors, regioselectivity can be a major issue. The enolization of the ketone can occur on either side of the carbonyl, leading to the formation of regioisomeric oxazoles if both enolates can cyclize.

Troubleshooting Workflow:

G Start Mixture of Products Observed Isolate Isolate Byproduct (Prep-TLC or HPLC) Start->Isolate Characterize Characterize Structure (NMR, MS) Isolate->Characterize Confirm Confirm Regioisomer? Characterize->Confirm No Other Side Reaction (e.g., Dimerization, Decomposition) Confirm->No No Yes Regioisomer Confirmed Confirm->Yes Yes Modify Modify Reaction Conditions to Favor One Pathway Yes->Modify Conditions Options: - Change Dehydrating Agent (Acid Strength) - Lower Temperature (Kinetic Control) - Modify Substrate (Blocking Group) Modify->Conditions

Caption: Workflow for troubleshooting regioisomeric byproducts.

Mechanistic Insight: The regioselectivity is often governed by the relative stability of the intermediate enol or enolate. Under thermodynamic control (high temperatures, strong acids), the more stable, more substituted enol will typically react preferentially. Under kinetic control (lower temperatures, specific bases), the less sterically hindered proton may be removed faster.

Experimental Protocol: Test for Kinetic vs. Thermodynamic Control

  • Setup Two Parallel Reactions: Use the same starting 2-acylamino-ketone.

  • Reaction A (Kinetic): Use a non-nucleophilic base like LDA or LiHMDS at a low temperature (-78°C) to generate the enolate, followed by the addition of a cyclizing agent (e.g., Tf₂O to activate the amide oxygen).

  • Reaction B (Thermodynamic): Use a strong acid catalyst (e.g., H₂SO₄ or PPA) at a high temperature (e.g., 100°C).

  • Analyze: Compare the ratio of regioisomers in each reaction using LC-MS or ¹H NMR. This will inform you whether temperature or the nature of the cyclization promoter is the key to controlling selectivity.

Troubleshooting Guide: Direct C2-Acylation

Q5: I am attempting to deprotonate my oxazole at C2 for subsequent acylation, but my yields are low and I see byproducts consistent with ring-opening. How can I stabilize the 2-lithio-oxazole intermediate?

A5: The C2-proton of an oxazole is the most acidic, making metallation with a strong base (like n-BuLi) a viable strategy. However, the resulting 2-lithio-oxazole exists in equilibrium with a ring-opened isonitrile enolate.[2][4] This equilibrium is the primary cause of low yields and byproduct formation.

Causality: The electronegative oxygen atom in the ring destabilizes the adjacent C-Li bond, promoting cleavage of the C-O bond to relieve this electronic strain.

Mitigation Strategies:

  • Low Temperature: The ring-opening is a thermally activated process. Performing the deprotonation and the subsequent acylation at very low temperatures (e.g., -78°C to -100°C) is absolutely critical to disfavor the ring-opening pathway.

  • Rapid Trapping: Add the acylating agent (e.g., an acid chloride or anhydride) as soon as the deprotonation is complete. Do not allow the 2-lithio-oxazole solution to stir for an extended period before quenching.

  • Transmetallation: In some cases, transmetallating the lithium species to a less reactive metal can improve stability. For example, after lithiation, adding anhydrous ZnCl₂ or CuCN can generate a more stable 2-zinc- or 2-cupro-oxazole, which may still be sufficiently nucleophilic to react with the acylating agent but is less prone to decomposition.

References

  • Synthesis of 2-oxazolines. Organic Chemistry Portal. [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. SlideShare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Robinson–Gabriel synthesis. Wikipedia. [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. MDPI. [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Center for Biotechnology Information. [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]

  • Oxazole. Wikipedia. [Link]

  • Oxazole. Macmillan Group, University of Wisconsin. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Stability of 2-Cyclopentanoyloxazole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-Cyclopentanoyloxazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to address the stability challenges encountered during experimental work. As Senior Application Scientists, we have synthesized data from the literature and extensive field experience to explain the causality behind these experimental recommendations.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter with this compound in solution, offering probable causes and actionable solutions.

Issue 1: Rapid and Unexpected Compound Degradation in Aqueous Media

Symptoms:

  • A significant decrease in the parent compound's peak area is observed in HPLC analysis over a short period.

  • Appearance of new, often more polar, peaks in the chromatogram.

  • Visible changes in the solution, such as cloudiness or a shift in color.

Probable Cause: The oxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions.[1] The presence of the electron-withdrawing cyclopentanoyl group at the C2 position can influence the electron density of the ring, but the fundamental susceptibility to hydrolytic cleavage remains the primary cause of degradation in aqueous solutions. This cleavage typically results in the formation of an alpha-acylamino ketone or related structures.[1]

Solutions & Mitigation Strategies:

  • Strict pH Control: The stability of the oxazole ring is highly pH-dependent. Maintaining a stable, near-neutral pH is the most critical factor in preventing hydrolysis.

    • Action: Utilize a buffer system to maintain the pH of your aqueous solution, ideally within the pH 6.0-8.0 range .[1] The stability of similar heterocyclic compounds has been shown to be greatest in this neutral zone.[1]

    • Rationale: Both strong acids and bases can catalyze the ring-opening of the oxazole moiety.[2][3] A buffered system resists the pH shifts that can occur upon the addition of other reagents or from atmospheric CO₂ absorption.

  • Temperature Management: Chemical reactions, including degradation, are accelerated at higher temperatures.

    • Action: Perform experiments at the lowest temperature compatible with your assay. When not in use, store solutions refrigerated (2-8°C) for short-term storage or frozen (≤ -20°C) for longer periods.

    • Rationale: Lowering the temperature reduces the kinetic energy of the molecules, significantly slowing the rate of hydrolysis.[1][4]

  • Solvent System Optimization: The concentration of water is directly related to the rate of hydrolysis.

    • Action: If your experimental design allows, prepare stock solutions in a compatible, anhydrous organic solvent such as DMSO, ethanol, or acetonitrile. Minimize the final concentration of water in your assay by using these concentrated stocks.

    • Rationale: Reducing the activity of water by using a mixed aqueous-organic solvent system can effectively decrease the rate of hydrolytic degradation.[1]

Recommended Buffer System Useful pH Range Considerations
Phosphate (PBS)6.0 - 8.0Widely used and biocompatible. Ensure compatibility with other assay components.
HEPES6.8 - 8.2Good buffering capacity in the physiological range; generally non-reactive.
MOPS6.5 - 7.9Another "Good's" buffer, often used in cell culture media.
Borate8.0 - 10.0Use with caution. Only if a basic pH is required and stability has been verified.
Issue 2: Solution Discoloration and Degradation Upon Exposure to Lab Environment

Symptoms:

  • The solution, particularly if left on the benchtop, develops a yellow or brownish tint.

  • Appearance of unexpected peaks in HPLC analysis that are distinct from hydrolytic degradants.

Probable Cause: Oxazole rings can be susceptible to oxidative and photo-oxidative degradation.[1] Ambient light and atmospheric oxygen can promote the formation of radical species or directly interact with the heterocyclic ring, leading to complex degradation pathways and the formation of colored byproducts.

Solutions & Mitigation Strategies:

  • Light Protection:

    • Action: Store all solutions containing this compound in amber glass vials or wrap clear containers securely with aluminum foil.[1] Minimize exposure to ambient light during experimental procedures.

    • Rationale: Photodegradation is a common pathway for complex organic molecules. Blocking UV and visible light prevents the initiation of photochemical reactions.

  • Inert Atmosphere:

    • Action: For long-term storage or sensitive experiments, purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.[1]

    • Rationale: Removing oxygen from the solution and headspace minimizes the potential for oxidative degradation, preserving the integrity of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for this compound in an aqueous buffer?

A1: The primary and most anticipated degradation pathway is the hydrolysis of the oxazole ring. This process involves the nucleophilic attack of water on the oxazole ring, leading to cleavage and the formation of an N-(2-oxocyclopentyl)cyclopentanecarboxamide intermediate, which is an α-acylamino ketone structure.[1] This pathway is common for 2-substituted oxazoles.

cluster_main Hydrolytic Degradation Pathway Start This compound in Aqueous Buffer Hydrolysis Nucleophilic attack by H₂O (Acid or Base Catalyzed) Start->Hydrolysis Instability Trigger Product Ring-Opened Intermediate (α-acylamino ketone) Hydrolysis->Product Results in

Caption: The primary hydrolytic degradation pathway for this compound.

Q2: What are the ideal conditions for storing a long-term stock solution of this compound?

A2: For maximum stability, a stock solution should be prepared in a high-quality, anhydrous organic solvent such as DMSO or absolute ethanol. The solution should be stored at -20°C or, preferably, -80°C in a tightly sealed vial with minimal headspace. For ultimate protection, use amber vials and consider flushing the vial with argon or nitrogen before sealing.

Q3: How can I empirically determine the optimal pH for my experiment?

A3: You should perform a pH stability assessment. This involves preparing your compound in a series of buffers across a relevant pH range (e.g., pH 4 to 9) and incubating them under your experimental conditions (temperature, time).[1] The stability is monitored by a suitable analytical method, like RP-HPLC, to quantify the remaining parent compound at each pH point. The pH that shows the least degradation is optimal.

Experimental Protocols

Protocol 1: pH Stability Assessment

This protocol provides a framework for determining the pH-dependent stability of this compound.

cluster_workflow Workflow: pH Stability Assessment cluster_analysis Time-Point Analysis prep_stock 1. Prepare Concentrated Stock in Acetonitrile or DMSO prep_samples 3. Dilute Stock into Each Buffer (to final concentration) prep_stock->prep_samples prep_buffers 2. Prepare Buffers (e.g., Citrate, Phosphate, Borate) Covering pH 4-9 Range prep_buffers->prep_samples incubate 4. Incubate Samples (at experimental temperature) prep_samples->incubate t0 T=0 hr t_int T=intermediate t_final T=final hplc 5. Analyze by RP-HPLC t0->hplc t_int->hplc t_final->hplc plot 6. Plot % Remaining vs. pH hplc->plot

Caption: Experimental workflow for determining the optimal pH for stability.

Methodology:

  • Prepare Stock Solution: Accurately prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like acetonitrile or methanol.[1]

  • Prepare Buffers: Make a series of buffers covering a pH range from 4 to 9 (e.g., citrate for pH 4-6, phosphate for pH 6-8, borate for pH 8-9).[1]

  • Sample Preparation: Dilute the stock solution into each buffer to the final desired experimental concentration. Prepare a sufficient volume to allow for multiple time points.

  • Incubation: Incubate all solutions at a constant, controlled temperature that reflects your experimental conditions (e.g., 25°C or 37°C).[1]

  • Time-Point Analysis: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample. Immediately quench any further degradation by diluting into a cold mobile phase or by freezing.

  • HPLC Analysis: Analyze all samples by a validated stability-indicating RP-HPLC method.

  • Data Interpretation: For each pH value, calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining at the final time point against pH to identify the range of maximum stability.

Protocol 2: Preparation and Storage of a Stabilized Working Solution

This protocol describes how to prepare a solution for immediate use in experiments, prioritizing stability.

Materials:

  • This compound

  • Anhydrous, high-purity organic solvent (e.g., DMSO, Ethanol)

  • High-purity aqueous buffer at the pre-determined optimal pH (see Protocol 1)

  • Calibrated pipettes

  • Amber glass vials or clear vials with aluminum foil

Procedure:

  • Prepare Concentrated Stock: In a fume hood, accurately weigh the required amount of this compound solid. Dissolve it in a minimal volume of anhydrous organic solvent (e.g., DMSO) to create a high-concentration stock (e.g., 100 mM or ~18 mg/mL). Ensure complete dissolution. This organic stock will be very stable when stored properly.

  • Storage of Stock: Store this concentrated organic stock at -20°C or -80°C in an amber vial with a tightly sealed cap.

  • Prepare Working Solution: On the day of the experiment, remove the concentrated stock from the freezer and allow it to thaw completely at room temperature.

  • Dilution: Just before use, perform a serial dilution. First, dilute the concentrated organic stock into your chosen aqueous buffer (pre-equilibrated to your experimental temperature and confirmed to be at the optimal pH).

  • Final Concentration: Perform the final dilution to the target experimental concentration using the same optimal pH buffer.

  • Immediate Use: Use the final aqueous working solution as quickly as possible after preparation to minimize any potential for degradation, even under optimal conditions.

References

  • BenchChem. (n.d.). Stability issues of the oxazole ring in (2,5-Dimethyl-1,3-oxazol-4-YL)methylamine.
  • PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Oxazole Ring Stability in Substitution Reactions.
  • National Institutes of Health (NIH). (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Retrieved from [Link]

  • BenchChem. (n.d.). The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity.
  • PubMed. (n.d.). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Retrieved from [Link]

  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • YouTube. (2022, January 16). Oxazole Synthesis by four Name Reactions by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • ACS Publications. (n.d.). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Retrieved from [Link]

  • ACS Publications. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Base-Induced Transformation of 2-Acyl-3-Alkyl-2H-Azirines to Oxazoles: Involvement of Deprotonation-Initiated Pathway. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, August 11). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]

  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The alkaline hydrolysis of oxazolidinediones-2,4. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Identification of Major Degradation Products of Ketoconazole. Retrieved from [Link]

  • PubMed. (n.d.). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for the Analysis of Lomefloxacin Degradation Products.
  • MDPI. (2024, November 22). Strategies to Stabilize Dalbavancin in Aqueous Solutions; Section-2: The Effects of 2 Hydroxypropyl-β-Cyclodextrin and Acetate Buffer with and Without Divalent Metal Ions. Retrieved from [Link]

  • An-Najah Journals. (n.d.). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Cyclopentanoyloxazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in obtaining high-purity this compound.

Introduction: The Challenge of Purity

This compound is a key building block in the synthesis of various pharmacologically active molecules. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation during workup and purification. This guide provides a structured approach to identifying and removing these impurities.

Understanding the Source of Impurities: A Likely Synthetic Route

A common and efficient method for the synthesis of 2-acyl oxazoles involves the reaction of an activated carboxylic acid derivative with an appropriate oxazole precursor. For this compound, a plausible route is the Friedel-Crafts acylation of oxazole with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst.[1][2]

Reaction Scheme:

From this synthetic pathway, we can anticipate the following potential impurities:

  • Unreacted Starting Materials: Oxazole and cyclopentanecarbonyl chloride.

  • Hydrolysis Product: Cyclopentanecarboxylic acid, from the reaction of cyclopentanecarbonyl chloride with moisture.

  • By-products from Side Reactions: Polysubstituted oxazoles or products from undesired reactions of the Lewis acid.

  • Residual Catalyst: The Lewis acid (e.g., AlCl₃) and its hydrolysis products.

  • Solvent Residues: Solvents used in the reaction and workup.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue. What is the likely cause and how can I clean it up?

A1: The formation of a dark, oily crude product often indicates the presence of polymeric by-products or residual catalyst complexes.

  • Causality: Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the degradation of the oxazole ring or polymerization. The Lewis acid catalyst can also form colored complexes with the product and impurities.

  • Troubleshooting Steps:

    • Aqueous Workup: A thorough aqueous workup is the first line of defense. Wash the crude organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any basic impurities and residual Lewis acid, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities like cyclopentanecarboxylic acid. Finish with a brine wash to remove excess water.

    • Activated Charcoal Treatment: If the color persists after the workup, you can try treating a solution of the crude product in a suitable organic solvent (e.g., ethyl acetate) with a small amount of activated charcoal. Stir for 15-30 minutes at room temperature, then filter through a pad of Celite® to remove the charcoal. Be aware that this may lead to some product loss.

    • Column Chromatography: If the oiliness is due to a mixture of impurities, column chromatography is the most effective purification method. (See Experimental Protocol 2).

Q2: I'm having trouble separating my product from a major by-product with a very similar polarity by column chromatography.

A2: Co-elution of impurities is a common challenge in chromatography.

  • Causality: If a by-product has a similar size, shape, and functional group distribution to this compound, it will exhibit similar interactions with the stationary phase, leading to poor separation.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions:

      • Solvent System: Experiment with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[3] Try varying the ratio to fine-tune the separation.

      • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can offer different selectivity. For highly polar impurities, reversed-phase chromatography (C18 silica) might be effective.[4]

    • Recrystallization: If your product is a solid, recrystallization can be a powerful alternative or complementary technique to chromatography, as it relies on differences in solubility rather than polarity.[5] (See Experimental Protocol 1).

    • Derivatization: In more challenging cases, you could consider temporarily derivatizing either the product or the impurity to significantly alter its polarity, allowing for easier separation. This is a more advanced technique and would require subsequent removal of the derivatizing group.

Q3: After purification, my final product contains residual cyclopentanecarboxylic acid. How can I remove it?

A3: Cyclopentanecarboxylic acid is a common impurity resulting from the hydrolysis of the starting acyl chloride.

  • Causality: Incomplete removal during the aqueous workup or hydrolysis of unreacted cyclopentanecarbonyl chloride during purification.

  • Troubleshooting Steps:

    • Basic Wash: The most effective way to remove this acidic impurity is through a liquid-liquid extraction with a basic aqueous solution. Dissolve your product in an organic solvent (e.g., ethyl acetate) and wash it thoroughly with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[4] The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Column Chromatography with Base Additive: If you are performing column chromatography, you can add a small amount of a non-nucleophilic base, such as triethylamine (Et₃N), to the eluent (e.g., 0.1-1%). This can help to "stick" the acidic impurity to the silica gel while allowing your product to elute.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of my this compound?

A1: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress and assessing the complexity of the crude mixture. A common mobile phase is a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the product's signals.

Q2: Is recrystallization a suitable method for purifying this compound?

A2: If this compound is a solid at room temperature, recrystallization can be a very effective purification method.[6] The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures. Common solvent systems for oxazole derivatives include ethanol, methanol, or mixed solvents like hexane/ethyl acetate.[7]

Q3: How can I prevent the formation of impurities during the synthesis?

A3:

  • Use High-Purity Starting Materials: The purity of your oxazole and cyclopentanecarbonyl chloride will directly impact the purity of your product.

  • Control Reaction Conditions: Maintain the recommended reaction temperature and monitor the reaction progress by TLC to avoid over-running the reaction, which can lead to by-product formation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture, which can hydrolyze the acyl chloride.[7]

Data Presentation

Purification MethodTypical Purity AchievedAdvantagesDisadvantages
Aqueous Workup 70-90%Removes bulk ionic and water-soluble impurities.May not remove non-polar by-products.
Recrystallization >98%Highly effective for removing small amounts of impurities from solids.Requires the product to be a solid; potential for product loss in the mother liquor.
Column Chromatography >99%Versatile for both solid and liquid products; can separate complex mixtures.Can be time-consuming and require large volumes of solvent; potential for product degradation on silica.

Experimental Protocols

Experimental Protocol 1: Recrystallization of this compound

This protocol is for the purification of solid this compound.

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture). If it dissolves readily at room temperature, it is not a good single solvent for recrystallization. The ideal solvent will dissolve the compound when heated but not at room temperature. For a two-solvent system, find a "good" solvent that dissolves the compound well and a "poor" solvent in which it is insoluble.[5][8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization:

    • Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Two-Solvent System: To the hot solution in the "good" solvent, add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution, then cool as described above.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Experimental Protocol 2: Column Chromatography of this compound

This protocol is suitable for purifying both liquid and solid this compound.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the product down the column.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude this compound Workup Aqueous Workup (Acid/Base Washes) Crude->Workup Analysis1 Purity Check (TLC, HPLC) Workup->Analysis1 Chromatography Column Chromatography Analysis1->Chromatography If impurities present Recrystallization Recrystallization Analysis1->Recrystallization If solid & impurities present Analysis2 Final Purity Analysis (NMR, HPLC, GC-MS) Chromatography->Analysis2 Recrystallization->Analysis2 PureProduct Pure this compound Analysis2->PureProduct TroubleshootingTree Start Crude Product Analysis (TLC/HPLC) MultipleSpots Multiple Spots/Peaks? Start->MultipleSpots Yes SingleSpot Single Major Spot/Peak? Start->SingleSpot No Column Perform Column Chromatography MultipleSpots->Column IsSolid Is Product Solid? SingleSpot->IsSolid IsLiquid Product is Liquid IsSolid->IsLiquid No Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes IsLiquid->Column CheckPurity Check Purity Recrystallize->CheckPurity Column->CheckPurity

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Cyclopentanoyloxazole. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and pilot-scale production of this key heterocyclic intermediate. Our focus is on providing practical, evidence-based solutions to streamline your synthesis, improve yields, and ensure product quality.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often serving as a precursor for complex pharmaceutical agents. While several general methods for oxazole synthesis exist, scaling up the production of 2-alkyl-substituted oxazoles presents unique challenges, including reagent stability, reaction kinetics, and purification difficulties that are distinct from their more commonly reported aryl counterparts. This guide provides in-depth troubleshooting for two of the most viable synthetic pathways.

Primary Synthetic Routes: An Overview

Two principal strategies are commonly considered for the synthesis of this compound. The choice between them often depends on the availability of starting materials, scale, and specific equipment capabilities.

  • Route A: Cyclodehydration of an N-(2-hydroxyethyl)amide. This is a robust and widely used method that begins with the coupling of cyclopentanecarboxylic acid or its activated derivative with 2-aminoethanol, followed by a cyclodehydration step to form the oxazole ring.[1]

  • Route B: The Van Leusen Oxazole Synthesis. This approach utilizes cyclopentanecarboxaldehyde and tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction to directly form the oxazole ring.[2][3][4]

Below are the visual workflows for these two routes.

Synthesis_Route_A cluster_0 Route A: Cyclodehydration Pathway Start_A Cyclopentanecarboxylic Acid + 2-Aminoethanol Intermediate N-(2-hydroxyethyl)cyclopentanecarboxamide Start_A->Intermediate Amide Coupling Product_A 2-Cyclopentyl-2-oxazoline Intermediate->Product_A Cyclodehydration (e.g., TfOH, Burgess Reagent) Final_Product This compound Product_A->Final_Product Oxidation

Caption: Workflow for Route A: From Cyclopentanecarboxylic Acid.

Synthesis_Route_B cluster_1 Route B: Van Leusen Synthesis Start_B Cyclopentanecarboxaldehyde + TosMIC Intermediate_B Oxazoline Intermediate Start_B->Intermediate_B Base-mediated Cycloaddition Product_B 2-Cyclopentyl-5-tosyloxazole Intermediate_B->Product_B Elimination of TosH

Caption: Workflow for Route B: Van Leusen Reaction.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Route A: Troubleshooting the Cyclodehydration Pathway

This route is often favored for its reliable starting materials. However, both the initial amide coupling and the subsequent cyclization can be problematic when scaling up.

Question 1: My amide coupling yield is low or the reaction is sluggish. What's causing this?

Answer: Low yields in the formation of N-(2-hydroxyethyl)cyclopentanecarboxamide are typically due to inefficient activation of the carboxylic acid or side reactions.

  • Causality: Direct thermal condensation of a carboxylic acid and an amine requires high temperatures and removal of water, which can be inefficient. For scale-up, chemical activation is preferred.

  • Troubleshooting Steps:

    • Activation Method: If you are using a direct thermal method, consider switching to an activated form of the carboxylic acid.

      • Acyl Chloride: Converting cyclopentanecarboxylic acid to cyclopentanecarbonyl chloride with thionyl chloride or oxalyl chloride is a classic and effective method. Caution: These reagents are hazardous and produce HCl, requiring careful handling and an acid scavenger (like triethylamine or pyridine) in the subsequent amidation step.

      • Coupling Reagents: For a milder approach, use standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).[5] These are highly efficient but can be expensive for large-scale synthesis.

    • Solvent and Temperature: Ensure you are using an appropriate solvent (e.g., DCM, THF, or acetonitrile) that is anhydrous. The reaction temperature should be optimized; acyl chloride reactions are often started at 0°C and allowed to warm to room temperature, while coupling reagents may require specific temperature profiles.

    • Stoichiometry: A slight excess (1.05-1.1 equivalents) of the amine can sometimes drive the reaction to completion, but a large excess can complicate purification.

Question 2: The cyclodehydration step is incomplete, or I'm seeing significant charring and side products. How can I optimize this?

Answer: The cyclodehydration of the N-(2-hydroxyethyl)amide to the oxazoline is a critical step. Incomplete reactions or decomposition are common issues, especially at larger scales. This is often due to the choice of dehydrating agent or harsh reaction conditions.

  • Causality: This step involves the activation of the hydroxyl group to make it a good leaving group, followed by intramolecular nucleophilic attack by the amide oxygen. Strong acids or high temperatures can cause decomposition.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent:

      • Strong Acids: While sulfuric acid has been traditionally used, it often leads to charring with sensitive substrates. Triflic acid (TfOH) has been shown to be a more effective promoter for this cyclization, often providing cleaner reactions and higher yields with water as the only byproduct.[1]

      • Milder Reagents: Consider using reagents specifically designed for this transformation, such as the Burgess reagent or triphenylphosphine/iodine. These reagents operate under milder conditions but generate stoichiometric byproducts that must be removed.

    • Temperature Control: Overheating is a primary cause of decomposition. When scaling up, ensure efficient heat transfer. A reaction that works at 80°C in a 100 mL flask may require a lower setpoint in a 10 L reactor to avoid localized overheating. Use a jacketed reactor with good stirring.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. An incomplete reaction may be pushed to completion with a longer reaction time or a slight increase in temperature, but if decomposition is observed, the reaction should be stopped and worked up.

Parameter Lab Scale (1-10 g) Pilot Scale (100g - 1kg) Key Considerations
Dehydrating Agent TfOH, Burgess Reagent, PPh₃/I₂TfOH (cost-effective), potentially other proprietary reagentsStoichiometric reagents generate significant waste at scale.
Solvent DCE, TolueneToluene (azeotropic removal of water), higher boiling point solventsEnsure solvent is appropriate for the temperature and reagent.
Temperature 80-110 °C80-110 °C (with careful monitoring)Heat transfer is critical; use jacketed reactors.
Typical Yield 75-90%70-85%Yields often decrease slightly on scale-up.

Question 3: I have successfully synthesized 2-Cyclopentyl-2-oxazoline. What is the best way to oxidize it to this compound?

Answer: The oxidation of the cyclopentyl group to a cyclopentanoyl group at the 2-position of the oxazoline is a non-trivial transformation that requires specific oxidizing agents to avoid cleaving the oxazoline ring. Direct oxidation at this position is challenging and not a standard, well-documented procedure. A more viable, though longer, route would be to start with a precursor that already contains the carbonyl group or can be easily converted to it.

However, if this is the chosen route, you would need to explore methods for benzylic-like oxidation. Given the lack of direct literature precedent, this would be a research-intensive step. A more practical approach would be to reconsider the initial synthetic design. The Robinson-Gabriel synthesis, for instance, builds the oxazole around a keto-amide, which might be more suitable.[6][7][8]

Route B: Troubleshooting the Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful tool for creating 5-substituted oxazoles directly from aldehydes.[3][9] When using aliphatic aldehydes like cyclopentanecarboxaldehyde, specific challenges can arise.

Question 1: My Van Leusen reaction has a low yield, and I'm recovering a lot of my starting aldehyde.

Answer: Low conversion in the Van Leusen synthesis often points to issues with the base, the stability of the aldehyde, or the reaction conditions.

  • Causality: The reaction is initiated by the deprotonation of TosMIC to form a nucleophilic anion. This anion then attacks the aldehyde. If the base is not strong enough, or if the aldehyde undergoes side reactions (like self-condensation), the desired reaction will be inefficient.

  • Troubleshooting Steps:

    • Base Selection: Potassium carbonate (K₂CO₃) is a commonly used base. Ensure it is finely powdered and anhydrous. For less reactive systems, a stronger base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) might be necessary. However, stronger bases can also promote aldehyde self-condensation.

    • Aldehyde Quality: Aliphatic aldehydes can be prone to oxidation to the corresponding carboxylic acid or polymerization. Use freshly distilled or recently purchased cyclopentanecarboxaldehyde.

    • Solvent and Temperature: The reaction is typically run in methanol or another polar aprotic solvent like THF or DME. The reaction is often performed at room temperature or with gentle heating. If the reaction is sluggish, a modest increase in temperature (e.g., to 40-50 °C) may be beneficial. Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times for some Van Leusen reactions.[2]

    • Reagent Addition: When scaling up, the addition of the aldehyde to the pre-formed TosMIC anion (TosMIC + base) can sometimes improve the yield by minimizing aldehyde side reactions.

Question 2: My main impurity seems to be cyclopentanecarbonitrile. Why is this happening?

Answer: The formation of a nitrile from an aldehyde is a known side reaction pathway when using TosMIC, especially if the reaction conditions are not optimized for oxazole formation.

  • Causality: The Van Leusen reaction can proceed via different pathways. While aldehydes typically lead to oxazoles, under certain conditions (often with ketones), the reaction can lead to nitrile formation after rearrangement and hydrolysis of an intermediate.[3] With some aliphatic aldehydes, this pathway can compete with oxazole formation.

  • Troubleshooting Steps:

    • Check Stoichiometry: Ensure you are using the correct stoichiometry (typically 1:1 for aldehyde and TosMIC).

    • Control Temperature: Higher temperatures might favor the nitrile formation pathway. Try running the reaction at a lower temperature for a longer period.

    • Base and Solvent System: The choice of base and solvent can influence the reaction pathway. Stick to the well-established conditions for oxazole synthesis (e.g., K₂CO₃ in methanol) before exploring more exotic systems.

Parameter Lab Scale (1-10 g) Pilot Scale (100g - 1kg) Key Considerations
Base K₂CO₃, DBUK₂CO₃ (anhydrous, powdered)Ensure efficient mixing to prevent localized high concentrations of base.
Solvent Methanol, THFMethanolMethanol is often crucial for the protonation steps in the mechanism.
Temperature 25-50 °C25-50 °CGood temperature control is vital to minimize side reactions.
Typical Yield 60-80%55-75%Aliphatic aldehydes can sometimes give lower yields than aromatic ones.

Question 3: How do I effectively remove p-toluenesulfinic acid and other tosyl-related byproducts during workup?

Answer: The byproduct of the Van Leusen reaction is p-toluenesulfinic acid (or its salt), which can complicate purification.

  • Causality: The elimination step of the reaction releases the tosyl group as p-toluenesulfinic acid.

  • Troubleshooting Steps:

    • Aqueous Wash: A simple aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will convert the sulfinic acid to its water-soluble sodium salt, which can then be extracted from the organic layer.

    • Precipitation: In some cases, the tosyl byproduct may precipitate from the reaction mixture upon cooling or addition of a co-solvent. This can be removed by filtration before proceeding with the workup.

    • Chromatography: If the byproduct is not fully removed by extraction, silica gel chromatography is typically effective for the final purification of the oxazole product.

Detailed Experimental Protocols

Protocol A: Synthesis via Cyclodehydration

Step 1: Synthesis of N-(2-hydroxyethyl)cyclopentanecarboxamide

  • To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) at 0°C, add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (1-2 drops).

  • Allow the mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

  • In a separate flask, dissolve 2-aminoethanol (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the amine solution to 0°C and add the freshly prepared cyclopentanecarbonyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step 2: Cyclodehydration to 2-Cyclopentyl-2-oxazoline

  • Dissolve the crude N-(2-hydroxyethyl)cyclopentanecarboxamide (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M).

  • Add triflic acid (TfOH, 1.1 eq) dropwise at room temperature.[1]

  • Heat the mixture to 80°C and stir for 3-5 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated solution of NaHCO₃.

  • Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the crude product by vacuum distillation or silica gel chromatography to obtain the pure 2-cyclopentyl-2-oxazoline.

Protocol B: Van Leusen Oxazole Synthesis
  • To a flask containing anhydrous methanol (approx. 0.4 M), add tosylmethyl isocyanide (TosMIC, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).[4]

  • Stir the suspension at room temperature for 15 minutes.

  • Add cyclopentanecarboxaldehyde (1.05 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 8-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to yield the 2-cyclopentoyloxazole.

References

  • Robinson–Gabriel synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686. (2020). [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Van Leusen reaction. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686. (2020). [Link]

  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Robinson–Gabriel synthesis. Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Robinson-Gabriel Synthesis. SynArchive. Retrieved January 17, 2026, from [Link]

  • Mechanism of Robinson-Gabriel Synthesis of Oxazole. Scribd. Retrieved January 17, 2026, from [Link]

  • Oxazole. Macmillan Group, Princeton University. Retrieved January 17, 2026, from [Link]

  • Synthetic routes to cyclopentanecarboxylic acid derivatives.Google Patents.
  • Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. (2008). [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8989. (2022). [Link]

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Oxazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The functionalization of the oxazole ring is a cornerstone in the synthesis of numerous natural products and pharmaceutical agents.[1][2] However, controlling the site of substitution on this heterocycle presents a significant and often frustrating challenge. The inherent electronic properties of the oxazole nucleus dictate a natural order of reactivity, which may not align with your synthetic goals.

This guide is designed to provide field-proven insights and actionable troubleshooting strategies to overcome poor regioselectivity in your experiments. We will move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to make informed decisions and optimize your synthetic routes.

Core Concepts: Understanding Oxazole's Electronic Landscape

The regiochemical outcome of any reaction on the oxazole ring is a direct consequence of the acidity and electron density of its three carbon positions: C2, C4, and C5.

  • C2 Position: The proton at C2 is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. This makes it the kinetic site for deprotonation by strong bases.[3]

  • C5 Position: This position is the most electron-rich and is typically the preferred site for electrophilic substitution.[4] In palladium-catalyzed C-H activations, it often competes directly with the C2 position.

  • C4 Position: The C4 proton is the least acidic and the position is less electron-rich than C5, making it the most challenging to functionalize directly.[3]

A grasp of this fundamental reactivity is the first step toward rationally designing a selective functionalization strategy.

Troubleshooting Guide

This section addresses specific, common problems encountered during oxazole functionalization in a direct question-and-answer format.

Q1: My palladium-catalyzed direct C-H arylation is giving me a mixture of C2 and C5 isomers. How can I selectively target one position?

A1: This is a classic regioselectivity challenge in oxazole chemistry. The outcome of direct C-H arylation is highly sensitive to the reaction conditions, particularly the solvent, ligand, and base. You can steer the reaction toward your desired isomer by carefully tuning these parameters.[5][6]

Probable Cause & Solution:

The regioselectivity is governed by the dominant mechanistic pathway. C5-arylation is favored via a Concerted Metalation-Deprotonation (CMD) mechanism, while C2-arylation often proceeds through a base-assisted deprotonation pathway due to its higher acidity.[6][7][8]

  • To Favor C5-Arylation (CMD Pathway):

    • Solvent: Use a polar aprotic solvent like N,N-Dimethylacetamide (DMA) or N,N-Dimethylformamide (DMF). These solvents help stabilize the charged intermediates characteristic of the CMD mechanism.[5][8]

    • Ligand: Employ bulky, electron-rich phosphine ligands. PCy₃ (Tricyclohexylphosphine) or Buchwald-type ligands like CataCXium® A are excellent choices.[5][8]

    • Additive: The addition of pivalic acid (PivOH) is often crucial. It facilitates the CMD pathway by acting as a proton shuttle.[6]

    • Base: Use a weaker carbonate base, such as K₂CO₃ or Cs₂CO₃.

  • To Favor C2-Arylation (Deprotonation Pathway):

    • Solvent: Switch to a nonpolar solvent like toluene or dioxane. This disfavors the polar CMD pathway.[5][6]

    • Ligand: Use ligands known to promote C-H activation at acidic sites. t-Bu₃P (Tri-tert-butylphosphine) or RuPhos are highly effective and can provide C2:C5 selectivity greater than 100:1.[6]

    • Base: A strong base like lithium tert-butoxide (t-BuOLi) or a phosphate base (K₃PO₄) can be used to deprotonate the acidic C2 position.[9] In some cases, a copper(I) co-catalyst can also strongly direct arylation to the C2 position.[8][10]

Data Summary: Conditions for Selective Direct Arylation
Target PositionCatalyst/LigandSolventBaseAdditiveTypical Selectivity (C5:C2)Reference
C5 Pd(OAc)₂ / PCy₃DMAK₂CO₃PivOH>20:1[6][8]
C5 Pd(OAc)₂ / CataCXium® ADMFK₂CO₃-High C5 selectivity[5][8]
C2 Pd(OAc)₂ / RuPhosTolueneK₃PO₄-1: >100[6]
C2 Pd(OAc)₂ / t-Bu₃PTolueneK₃PO₄-1:42[6]

Q2: I'm attempting to deprotonate my oxazole with n-BuLi to functionalize the C5 position, but I only isolate the C2-functionalized product.

A2: This result is expected based on the kinetic acidity of the oxazole protons. Direct deprotonation with strong alkyllithium or amide bases at low temperatures will almost always occur at the most acidic C2 position.[11][12] To achieve C5 functionalization via a metalation strategy, you must either block the C2 position or use a directing group.

Probable Cause & Solution:

  • Kinetic Deprotonation: You are observing the result of kinetic control. The C2-lithium species forms fastest.

  • Solution 1: Use a Directing Group (DG): The most reliable way to force deprotonation at a less acidic site is to install a directing metalating group (DMG).

    • A silyl group, such as a triisopropylsilyl (TIPS) group at C2, can serve as a removable blocking group, allowing for subsequent lithiation and functionalization at the C5 position.[13]

    • Substituents at C2 or C4 can direct lithiation to their ortho position (C5). For example, a 2-methylthio group has been shown to direct deprotonation to C5.[12]

  • Solution 2: Utilize TMP-Bases: Standard alkyllithiums can sometimes lead to ring-opening or other side reactions.[12] Using TMP (2,2,6,6-tetramethylpiperidide) bases of magnesium or zinc (e.g., TMPMgCl·LiCl) can provide cleaner, more stable metalated intermediates at C2, C4, or C5, which can then be functionalized.[14][15] This approach offers a powerful alternative to traditional lithiation.

Q3: I need to install a functional group at the C4 position, but every direct functionalization attempt has failed. What is the correct strategy?

A3: The C4 position is notoriously difficult to access directly. Direct C-H activation or deprotonation at this site is rarely successful due to its unfavorable electronic and steric environment. The most effective strategies involve pre-functionalization and rearrangement, or blocking the other two sites.

Probable Cause & Solution:

  • Low Reactivity: The C4-H bond is neither the most acidic nor is the position the most electron-rich, making it unreactive toward most common functionalization reagents.

  • Solution 1: The Halogen Dance Reaction: This is a powerful, albeit complex, method for C4 functionalization.

    • Mechanism: A halogen (typically bromine) is first installed at a more accessible position, such as C5 or C2. Upon treatment with a strong, hindered base (like LDA or LTMP) at low temperatures, a series of deprotonation and halogen transfer steps occurs, ultimately leading to the thermodynamically more stable 4-halo-5-lithiooxazole intermediate.[12][16] This intermediate can then be quenched with an electrophile.

    • Considerations: This reaction requires careful optimization of the base, temperature, and reaction time.

  • Solution 2: Block and Functionalize: If your substrate allows, you can functionalize the C2 and C5 positions first. With these sites blocked, subsequent reactions, such as a Miura-type direct arylation, may be forced to occur at the C4 position.[8]

Frequently Asked Questions (FAQs)

FAQ 1: What is the best way to selectively introduce a halogen atom onto the oxazole ring?

Selective halogenation is best achieved through a deprotonation-electrophilic quench sequence rather than direct electrophilic halogenation (e.g., with Br₂ or NBS), which often yields product mixtures.[17] A sequential deprotonation strategy based on the inherent pKa differences is highly effective.[16]

  • C2 Halogenation: Cool the oxazole to -78 °C in THF and add one equivalent of a strong base like LDA or n-BuLi. The C2 position will be selectively deprotonated. Quench the resulting anion with an electrophilic halogen source (e.g., CBr₄, I₂, or NBS).

  • C5 Halogenation: If the C2 position is already blocked (or after C2 halogenation), a second deprotonation with another equivalent of strong base will typically occur at C5. Quenching this second anion will install a halogen at C5.

FAQ 2: How do I choose between a direct C-H activation and a deprotonation/metalation strategy?

This choice depends on the desired position of functionalization and the functional group tolerance of your substrate.

  • Choose Direct C-H Activation for:

    • C5 Functionalization: It is the most reliable and general method for C5 arylation and alkenylation.[6]

    • C2 Functionalization on Robust Substrates: If your molecule can tolerate the often high temperatures ( >100 °C) and basic conditions of palladium catalysis.

    • Late-stage functionalization: It avoids the need to prepare organometallic reagents, which is advantageous for complex molecules.

  • Choose Deprotonation/Metalation for:

    • Kinetic C2 Functionalization: It is the most straightforward way to functionalize the C2 position, especially when a wide variety of electrophiles (not just aryl halides) are needed.

    • Low-Temperature Reactions: Essential for substrates that are sensitive to heat.

    • Accessing C4 via Halogen Dance: This strategy is exclusively reliant on deprotonation.

Decision Workflow for Oxazole Functionalization

G start What is the desired position of functionalization? c2 C2 Position start->c2 c4 C4 Position start->c4 c5 C5 Position start->c5 c2_strat Select Strategy for C2 c2->c2_strat c4_strat Select Strategy for C4 c4->c4_strat c5_strat Select Strategy for C5 c5->c5_strat deprot Deprotonation/Lithiation (LDA or n-BuLi, -78°C) + Electrophile c2_strat->deprot Broad electrophile scope? Temp sensitive? direct_c2 Direct C-H Arylation (Pd-cat, nonpolar solvent, t-Bu3P or RuPhos ligand) c2_strat->direct_c2 Arylation needed? Thermally stable? dance Halogen Dance Rearrangement (via 2- or 5-halooxazole + LDA) c4_strat->dance Halogen precursor available? block Block C2 & C5, then Direct C-H Activation c4_strat->block Can block other sites? direct_c5 Direct C-H Arylation (Pd-cat, polar solvent, PCy3 or CataCXium A ligand) c5_strat->direct_c5 Arylation/Alkenylation? Late-stage? deprot_c5 Deprotonation with DG (e.g., 2-TIPS or 2-SMe group) c5_strat->deprot_c5 Need other electrophiles? DG compatible?

Caption: Decision workflow for selecting a regioselective oxazole functionalization strategy.

Key Experimental Protocols

Protocol 1: Highly C5-Selective Direct Arylation of Oxazole Adapted from Daugulis, O. et al., Org. Lett. 2010.[6]

This protocol is designed to favor the CMD pathway for selective functionalization at the C5 position.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%), tricyclohexylphosphine (PCy₃, 10 mol%), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Seal the vial with a septum. Evacuate and backfill with argon three times. Add the oxazole substrate (1.0 equiv.), the aryl bromide (1.2 equiv.), pivalic acid (PivOH, 30 mol%), and anhydrous N,N-dimethylacetamide (DMA).

  • Reaction: Place the sealed vial in a preheated oil bath at 120 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C5-arylated product.

Mechanism: C5-Selective Concerted Metalation-Deprotonation (CMD)

G cluster_0 Catalytic Cycle pd0 Pd(0)L (Active Catalyst) oa Oxidative Addition Ar-X pd2 Ar-Pd(II)-X pd0->pd2 Ar-X la Ligand Association (PivOH) cmd_intermediate [Ar-Pd(II)-OPiv] pd2->cmd_intermediate + PivOH - HX cmd_ts CMD Transition State (C5-H activation) cmd_intermediate->cmd_ts + Oxazole cmd_ts->pd0 Reductive Elimination re Reductive Elimination product C5-Arylated Oxazole cmd_ts->product

Caption: Simplified mechanism for C5-selective arylation via a CMD pathway.

Protocol 2: C2-Selective Lithiation and Bromination Based on general procedures for kinetic deprotonation.[11]

This protocol utilizes the high acidity of the C2 proton for selective functionalization.

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask under an argon atmosphere, add the oxazole substrate (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using an acetone/dry ice bath. Slowly add n-butyllithium (n-BuLi, 1.05 equiv., solution in hexanes) dropwise via syringe over 10 minutes. Stir the resulting solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of the electrophile, carbon tetrabromide (CBr₄, 1.2 equiv.), in anhydrous THF. Add this solution dropwise to the lithiated oxazole solution at -78 °C.

  • Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography.

Logic: Kinetic Deprotonation at C2

G start Oxazole Substrate in THF, -78°C base Add n-BuLi (Strong Base) start->base deprot Fastest Proton Abstraction occurs at most acidic site (C2) base->deprot anion Formation of 2-Lithiooxazole Anion deprot->anion quench Add Electrophile (e.g., CBr4) anion->quench product C2-Brominated Oxazole Product quench->product

Caption: Logical flow for the selective functionalization of the C2 position via lithiation.

References
  • Wagner, R., Wollnitzke, P., Essig, S., Gölz, J. P., & Menche, D. (n.d.). Studies on Selective Metalation and Cross-Coupling Reactions of Oxazoles. Wiley Online Library. Retrieved from [Link]

  • Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024, September 4). National Institutes of Health (NIH). Retrieved from [Link]

  • Expanding the Chemical Space: Functionalized Ethynyl Oxazoles as Versatile Reagents for the Click Chemistry. (n.d.). ChemRxiv. Retrieved from [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011, November 29). Beilstein Journals. Retrieved from [Link]

  • Mechanism Selection for Regiocontrol in Base-Assisted, Palladium-Catalysed Direct C-H Coupling with Halides: First Approach for Oxazole- and Thiazole-4-Carboxylates. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Substituted oxazoles: syntheses via lithio intermediates. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • ChemInform Abstract: Methodology for the Synthesis of Substituted 1,3-Oxazoles. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). Retrieved from [https://www.thieme-connect.de/products/ejournals/html/10.1055/a-1025-2 directing-groups-in-c-h-activation-si.pdf]([Link] directing-groups-in-c-h-activation-si.pdf)

  • Unusual sterically controlled regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine. Straightforward access to highly substituted nicotinic acid derivatives. (2006, December 21). PubMed. Retrieved from [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020, March 31). PMC - PubMed Central. Retrieved from [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021, October 17). ResearchGate. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). PMC - NIH. Retrieved from [Link]

  • Journal of Heterocyclic Chemistry REVIEW Synthetic Approaches for Oxazole Derivatives: A Review. (2025, November 6). ResearchGate. Retrieved from [Link]

  • ChemInform Abstract: Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. (n.d.). ResearchGate. Retrieved from [Link]

  • Deprotonation of Benzoxazole and Oxazole Using Lithium Magnesates. (2025, June 4). ResearchGate. Retrieved from [Link]

  • Transition metal catalysed C7 and ortho- selective halogenation of 2-arylbenzo[d]oxazoles. (n.d.). ResearchGate. Retrieved from [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 17). Organic Letters - ACS Publications. Retrieved from [Link]

  • Overcoming regioselectivity and accessibility challenges in aryne methodology. (n.d.). Retrieved from [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (n.d.). RSC Publishing. Retrieved from [Link]

  • Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides. (n.d.). Sci-Hub. Retrieved from [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2026, January 9). American Chemical Society. Retrieved from [Link]

  • new chemistry of oxazoles. (n.d.). Retrieved from [Link]

  • C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. (2010, July 19). Organic Letters - ACS Publications. Retrieved from [Link]

  • Transition metal catalysed C7 and ortho-selective halogenation of 2-arylbenzo[d]oxazoles. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Regioselective Functionalization of the Oxazole Scaffold Using TMP-Bases of Mg and Zn. (n.d.). Organic Letters - ACS Publications. Retrieved from [Link]

  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (n.d.). MDPI. Retrieved from [Link]

  • Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (2011, November 29). National Institutes of Health (NIH). Retrieved from [Link]

  • Mechanisms and Origins of Regioselectivity in Rare-Earth-Catalyzed C-H Functionalization of Anisoles and Thioanisoles. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Workup of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the workup and purification of 2-Cyclopentanoyloxazole, a key heterocyclic building block. Our focus is to equip you with the knowledge to prevent its degradation and ensure the integrity of your experimental outcomes.

Introduction to the Challenge: The Delicate Nature of this compound

This compound is a valuable synthetic intermediate, but its oxazole core, coupled with an acyl substituent at the C2 position, renders it susceptible to degradation under common laboratory workup conditions. The primary degradation pathways involve hydrolysis of the oxazole ring and the exocyclic acyl group, which can be catalyzed by both acidic and basic residues. Understanding the underlying chemical principles is paramount to designing a robust workup and purification strategy.

The oxazole ring is a weak base, with the conjugate acid having a pKa of approximately 0.8.[1] This means that in the presence of strong acids, the nitrogen atom can be protonated, which can activate the ring towards nucleophilic attack and subsequent cleavage. Conversely, the proton at the C2 position of the oxazole ring is the most acidic, and its removal by strong bases can initiate ring-opening to form an isonitrile intermediate.[2][3] The presence of the electron-withdrawing cyclopentanoyl group at the C2 position further influences the electron density of the ring, impacting its stability.

This guide will walk you through the common pitfalls and provide validated protocols to safeguard your this compound during this critical phase of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My NMR analysis after aqueous workup shows the presence of cyclopentanecarboxylic acid and other unidentifiable byproducts. What is happening to my this compound?

Answer: The presence of cyclopentanecarboxylic acid is a strong indicator of hydrolytic degradation of your target molecule. This can occur under both acidic and basic aqueous conditions.

Root Cause Analysis:

  • Acid-Catalyzed Hydrolysis: During an acidic wash (e.g., with dilute HCl), the oxazole nitrogen can be protonated. This makes the carbonyl carbon of the cyclopentanoyl group more electrophilic and susceptible to nucleophilic attack by water, leading to the cleavage of the acyl group and formation of cyclopentanecarboxylic acid and the 2-unsubstituted oxazole (which itself might be unstable).

  • Base-Catalyzed Hydrolysis: A basic wash (e.g., with NaOH or even sodium carbonate) can lead to direct nucleophilic attack of hydroxide ions on the carbonyl carbon of the acyl group, resulting in the same hydrolytic cleavage. Additionally, strong bases can deprotonate the C2 position, initiating ring cleavage.[3]

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Solution Pathway A Degradation Observed (Cyclopentanecarboxylic acid formation) B Implement Mild Aqueous Workup A->B  Diagnosis:  Hydrolysis C Use Saturated aq. NaHCO3 wash (pH ~8-9) B->C  For reactions with  acidic residues D Use Saturated aq. NH4Cl wash (pH ~4.5-6) B->D  For reactions with  basic residues E Maintain low temperature (0-5 °C) during extraction B->E F Minimize contact time with aqueous phase B->F cluster_0 Reaction Completion cluster_1 Non-Aqueous Workup Options cluster_2 Outcome A Reaction Mixture B Filtration through Celite®/Silica Gel A->B  If byproducts  are insoluble C Solid-Phase Scavenger Resins A->C  For specific byproduct  removal D Direct Concentration & Purification A->D  If reaction is clean E Purified this compound B->E C->E D->E

Sources

Technical Support Center: Optimizing Reaction Conditions for Cyclopentanoyl Chloride Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing coupling reactions involving cyclopentanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

General Considerations for Handling Cyclopentanoyl Chloride

Cyclopentanoyl chloride is a highly reactive acyl chloride and its successful use hinges on careful handling and an understanding of its inherent reactivity.

dot

cluster_main Key Properties of Cyclopentanoyl Chloride Reactivity High Electrophilicity at Carbonyl Carbon Moisture High Sensitivity to Moisture Reactivity->Moisture Leads to rapid hydrolysis Safety Corrosive and Flammable Moisture->Safety Hydrolysis produces corrosive HCl gas

Caption: Core reactivity and safety considerations for cyclopentanoyl chloride.

Frequently Asked Questions (FAQs) - General Handling

Q1: My reaction yield is consistently low, and I see a significant amount of cyclopentanecarboxylic acid in my crude NMR. What is the likely cause?

A1: The presence of cyclopentanecarboxylic acid is a clear indicator of hydrolysis of your starting material, cyclopentanoyl chloride.[1][2] Acyl chlorides are highly susceptible to reaction with water.[3][4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. If using solvents from a bottle, ensure it is sealed with a septum and use a dry needle and syringe to transfer. Consider using a solvent drying system.

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering your reaction vessel.

  • Dry Glassware: Oven-dry all glassware and allow it to cool in a desiccator or under a stream of inert gas before use.

  • Reagent Quality: If you suspect your cyclopentanoyl chloride has degraded, consider purifying it by distillation or using a fresh bottle.

Q2: How should I monitor the progress of my reaction involving cyclopentanoyl chloride? Direct TLC analysis seems unreliable.

A2: Direct analysis of the reaction mixture by Thin Layer Chromatography (TLC) can be misleading because the highly reactive acyl chloride can react with the silica gel on the TLC plate.[5] A more reliable method is to quench a small aliquot of the reaction mixture.[5]

Recommended Monitoring Protocol:

  • Withdraw a small sample (a few drops) from your reaction mixture.

  • In a separate small vial, add a simple alcohol like methanol or ethanol.

  • Add the reaction aliquot to the alcohol. This will rapidly convert any remaining cyclopentanoyl chloride into its corresponding, more stable methyl or ethyl ester.

  • Analyze this quenched sample by TLC or GC-MS. The disappearance of the starting nucleophile and the appearance of a new, less polar product spot will indicate the reaction's progress.

Section 1: Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by acylating aromatic compounds.[6] The reaction proceeds via an electrophilic aromatic substitution mechanism where a Lewis acid activates the cyclopentanoyl chloride to form a highly electrophilic acylium ion.[7][8]

dot

cluster_FC Friedel-Crafts Acylation Workflow Start Start: Anhydrous Conditions Reagents Combine Arene and Cyclopentanoyl Chloride in Solvent Start->Reagents LewisAcid Add Lewis Acid (e.g., AlCl₃) at 0°C Reagents->LewisAcid Reaction Stir at Room Temperature Monitor by Quenched TLC/GC-MS LewisAcid->Reaction Workup Aqueous Workup Reaction->Workup Purify Purification (Column Chromatography or Distillation) Workup->Purify End Product: Cyclopentyl Aryl Ketone Purify->End

Caption: A typical workflow for a Friedel-Crafts acylation reaction.

Troubleshooting Guide: Friedel-Crafts Acylation

Q3: My Friedel-Crafts acylation is giving a very low yield, and I'm recovering most of my aromatic starting material. What's going wrong?

A3: This issue often points to insufficient activation of the cyclopentanoyl chloride or deactivation of the aromatic substrate.

Potential Causes & Solutions:

  • Inactive Lewis Acid: Aluminum chloride (AlCl₃) is hygroscopic and will lose its activity if exposed to moisture. Use a fresh, unopened bottle or a properly stored, sealed container.

  • Insufficient Lewis Acid: A stoichiometric amount of the Lewis acid is generally required because it forms a complex with the product ketone.[7] Ensure you are using at least 1.1 equivalents.

  • Deactivated Arene: Friedel-Crafts reactions are generally not effective on strongly deactivated aromatic rings (e.g., nitrobenzene, benzonitrile). If your substrate has strongly electron-withdrawing groups, the reaction may not proceed.

  • Poor Solvent Choice: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Avoid solvents that can react with the Lewis acid, such as ethers or alcohols.

Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A4: The primary side reaction to consider is polyacylation, although this is less common in acylation compared to alkylation because the product ketone is less reactive than the starting material.[7][9] However, with highly activated aromatic rings, it can still occur. Another possibility is isomerization of the cyclopentyl ring under harsh conditions, though this is less likely than with longer alkyl chains.

Optimization Strategies:

  • Control Stoichiometry: Use a slight excess of the aromatic compound relative to the cyclopentanoyl chloride to minimize di-acylation.

  • Lower Temperature: Running the reaction at a lower temperature (starting at 0°C and slowly warming to room temperature) can improve selectivity.

Parameter Typical Condition Notes
Lewis Acid Anhydrous AlCl₃ (1.1 - 1.5 eq.)Other Lewis acids like FeCl₃ or ZnCl₂ can be used for activated substrates.[7]
Solvent Anhydrous DCM or DCEMust be inert to the Lewis acid.
Temperature 0°C to Room TemperatureExothermic reaction; slow addition of reagents is crucial.
Substrate Activated or neutral aromatic ringsStrongly deactivated rings are generally unsuitable.

Section 2: Amide Bond Formation

The reaction of cyclopentanoyl chloride with a primary or secondary amine is a robust and efficient method for synthesizing amides, often referred to as the Schotten-Baumann reaction.[10][11] The reaction proceeds through a nucleophilic acyl substitution mechanism.[10][12]

dot

cluster_amide Troubleshooting Amide Formation Problem Low Yield of Amide Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Hydrolysis of Acyl Chloride? Problem->Cause2 Cause3 Amine Salt Formation? Problem->Cause3 Solution1 Increase reaction time or temperature. Check for steric hindrance in the amine. Cause1->Solution1 Solution2 Ensure anhydrous conditions (see General FAQs). Cause2->Solution2 Solution3 Add sufficient non-nucleophilic base (e.g., Et₃N, 1.5 eq.) to neutralize HCl byproduct. Cause3->Solution3

Caption: Decision tree for troubleshooting low yields in amide synthesis.

Troubleshooting Guide: Amide Formation

Q5: My amide coupling reaction is incomplete, and I recover a significant amount of the starting amine. How can I drive the reaction to completion?

A5: This is a common issue that can often be resolved by adjusting the reaction conditions to favor product formation.

Diagnostic Questions & Solutions:

  • Is a base present? The reaction generates HCl as a byproduct.[10] This will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to scavenge the HCl.[10] Use at least 1.1 to 1.5 equivalents of the base.

  • Is the amine sterically hindered? Bulky amines will react more slowly. In such cases, you may need to increase the reaction temperature or prolong the reaction time.

  • Are the reagents dissolving? Ensure you are using a solvent that dissolves both the amine and the cyclopentanoyl chloride. Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.[10] If solubility is an issue, consider a more polar aprotic solvent like dimethylformamide (DMF).[13]

Standard Protocol for Amide Synthesis
  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add the primary or secondary amine (1.0 mmol, 1.0 equiv).

  • Solvent and Base: Dissolve the amine in anhydrous DCM (5-10 mL) and add triethylamine (1.5 mmol, 1.5 equiv).[10]

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Acyl Chloride Addition: In a separate dry vial, dissolve cyclopentanoyl chloride (1.0 mmol, 1.0 equiv) in anhydrous DCM (2 mL). Add this solution dropwise to the stirring amine solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring by quenched TLC.[10]

  • Workup: Quench the reaction with water. Wash the organic layer with a mild acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Section 3: Other Coupling Reactions

While Friedel-Crafts and amide couplings are the most common, cyclopentanoyl chloride can participate in other important transformations.

Frequently Asked Questions (FAQs) - Other Couplings

Q6: I am attempting a Suzuki-type coupling with cyclopentanoyl chloride and a boronic acid, but the reaction is not working. What are the key challenges?

A6: Acyl-Suzuki couplings are less common and more challenging than traditional Suzuki reactions with aryl halides.[14] The classic aqueous basic conditions used in many Suzuki couplings are unsuitable as they would rapidly hydrolyze the acyl chloride.[14]

Key Optimization Parameters:

  • Anhydrous Conditions: The reaction must be run under strictly anhydrous conditions.[14]

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. Often, bulky, electron-rich phosphine ligands are required to facilitate the catalytic cycle.[15]

  • Base: A non-aqueous base, such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF), should be used.[14][16]

  • Side Reactions: A major side reaction is protodeboronation of the boronic acid, especially if trace amounts of water are present.[17]

Q7: Can I perform an esterification with cyclopentanoyl chloride and a sterically hindered alcohol?

A7: Yes, using cyclopentanoyl chloride is often more effective for esterifying sterically hindered alcohols compared to using cyclopentanecarboxylic acid with acid catalysis, as the acyl chloride is more reactive.[12]

Tips for Success:

  • Use a Base: Employ a non-nucleophilic base like pyridine or triethylamine to activate the alcohol and neutralize the HCl byproduct.[2]

  • Consider a Catalyst: In particularly challenging cases, a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can be beneficial.

  • Temperature: Gentle heating may be required to drive the reaction to completion with very hindered alcohols.

References

  • Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis . (n.d.). docbrown.info. Retrieved from [Link]

  • Chem263_Nov 25_notes_2010.pdf . (2010). chem.ucla.edu. Retrieved from [Link]

  • Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides . (n.d.). chemguide.co.uk. Retrieved from [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles . (n.d.). Chemistry Steps. Retrieved from [Link]

  • A Level Chemistry Revision Notes - Acyl Chlorides . (2025). Save My Exams. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? . (2014). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? . (2021). Reddit. Retrieved from [Link]

  • Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution . (2022). National Institutes of Health. Retrieved from [Link]

  • Coupling reaction sometimes works, sometimes doesn't . (2023). Reddit. Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments . (2014). MDPI. Retrieved from [Link]

  • Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2 . (2025). Nvpubhouse Library for American Journal of Applied Science and Technology. Retrieved from [Link]

  • Optimization of reaction conditions for amide bond formation . (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki-Miyaura Coupling . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide . (2025). Reddit. Retrieved from [Link]

  • Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems . (2017). YouTube. Retrieved from [Link]

  • Optimization of reaction conditions for the preparation of amide 2 1a . (n.d.). ResearchGate. Retrieved from [Link]

  • Troubleshooting a difficult Heck reaction . (2024). Reddit. Retrieved from [Link]

  • Friedel-Crafts Acylation . (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Cyclopentanecarbonyl chloride . (n.d.). PubChem. Retrieved from [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018). Master Organic Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

Guide Overview: Unambiguous Structural Elucidation of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

In the landscape of medicinal chemistry and materials science, the precise determination of a molecule's three-dimensional structure is the bedrock upon which all further development is built. For heterocyclic compounds like 2-Cyclopentanoyloxazole—a molecule of interest for its potential role as a synthetic building block—an unambiguous structural assignment is paramount for understanding its reactivity, potential biological interactions, and physicochemical properties.

This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the definitive method for the structural validation of this compound. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography stands alone in its ability to provide a precise and absolute atomic map of the molecule in the solid state.[1][2] We will explore the causality behind the experimental choices in the crystallographic workflow, compare its data output with orthogonal analytical techniques, and provide the detailed protocols necessary to achieve validated results.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the definitive technique for determining the precise arrangement of atoms within a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, the technique generates a detailed three-dimensional electron density map, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled precision.[3] For a novel or critical compound like this compound, this level of certainty is non-negotiable to eliminate any ambiguity that may arise from spectroscopic data interpretation alone.[4]

Conceptual Workflow for Crystallographic Validation

The path from a synthesized compound to a validated crystal structure is a multi-step process that demands precision at every stage. The causality is clear: a high-quality crystal is the prerequisite for high-resolution diffraction data, which in turn is essential for an accurate and reliable structure solution.

xray_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation Synthesis Synthesis of This compound Purification Column Chromatography (High Purity >99.5%) Synthesis->Purification Screening Solvent Screening (Vapor Diffusion, Evaporation) Purification->Screening Growth Crystal Growth (Slow Evaporation) Screening->Growth Mounting Crystal Selection & Mounting Growth->Mounting Diffraction X-ray Diffraction (Data Collection) Mounting->Diffraction Processing Data Processing (Unit Cell, Intensities) Diffraction->Processing Solution Structure Solution (e.g., Direct Methods) Processing->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF File (Final Structure) Refinement->Validation

Caption: Workflow for the structural validation of this compound via X-ray crystallography.

Experimental Protocol: From Powder to Final Structure

This protocol describes a self-validating system, where the quality of the outcome at each step informs the next.

Step 1: Synthesis and Purification of this compound

  • Rationale: Obtaining a pure compound (>99.5%) is non-negotiable. Impurities can inhibit crystallization or lead to disordered or mixed crystals, making structure solution impossible.

  • Protocol: A potential synthesis involves the reaction of cyclopentanecarbonyl chloride with aminomethyl ketone precursors or other established methods for forming 2-acyl-oxazoles.[5][6] The crude product must be purified meticulously, typically via column chromatography on silica gel, with purity confirmed by ¹H NMR and LC-MS.

Step 2: Crystallization

  • Rationale: The goal is to grow a single, well-ordered crystal of suitable size (typically 0.1–0.3 mm) free of defects.[1] The choice of solvent and technique is critical as it directly influences crystal quality.

  • Protocol:

    • Solvent Screening: Dissolve 5-10 mg of purified this compound in a small amount of various solvents (e.g., acetone, ethyl acetate, methanol, dichloromethane) to find one in which it is sparingly soluble.

    • Slow Evaporation: Place the solution in a small vial, cover with a perforated cap, and leave undisturbed in a vibration-free environment.

    • Vapor Diffusion (Hanging Drop): Dissolve the compound in a good solvent. Place this drop on a coverslip and invert it over a well containing a poor solvent (in which the compound is insoluble). The poor solvent vapor slowly diffuses into the drop, reducing the solubility and inducing crystallization.

Step 3: Data Collection

  • Rationale: To capture the complete diffraction pattern, the crystal is rotated while being irradiated with a monochromatic X-ray beam.

  • Protocol:

    • Crystal Mounting: Under a microscope, select a well-formed crystal with sharp edges and mount it on a goniometer head using a cryo-loop.[1]

    • Diffractometer Setup: Place the mounted crystal in an X-ray diffractometer. A stream of cold nitrogen (~100 K) is typically used to minimize radiation damage and thermal vibrations.

    • Data Acquisition: An appropriate data collection strategy is employed, where the crystal is rotated through a series of angles, and the diffracted X-ray intensities are recorded on a detector.[3]

Step 4: Structure Solution and Refinement

  • Rationale: The collected diffraction data (a set of reflection intensities) is used to solve the "phase problem" and generate an initial electron density map.[7] This map is then refined to create the final, accurate molecular model.

  • Protocol:

    • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and reflection intensities.[3]

    • Structure Solution: The crystal structure is solved using computational methods like "direct methods" or the "Patterson method" to determine the initial atomic positions.[3]

    • Refinement: The initial model is refined using a full-matrix least-squares method.[3] Non-hydrogen atoms are refined anisotropically (accounting for vibrational motion in different directions), while hydrogen atoms are typically placed in calculated positions. The final model is evaluated by metrics such as R-factor and goodness-of-fit.

Part 2: Orthogonal Validation & Comparative Analysis

While SC-XRD provides the definitive structure, other techniques are essential for characterization in solution and for confirming molecular weight and connectivity. They serve as crucial orthogonal methods to validate the findings from crystallography.

Alternative 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), allowing for the determination of molecular connectivity and stereochemistry in solution.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a spectrometer (e.g., 400 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Expect signals for the oxazole ring protons and the cyclopentyl ring protons. Chemical shifts and coupling constants will confirm the cyclopentyl group's attachment to the carbonyl carbon.[8]

    • ¹³C NMR: Expect distinct signals for the oxazole ring carbons, the carbonyl carbon, and the cyclopentyl carbons. The chemical shift of the carbonyl carbon will be characteristic.[9][10]

    • HMBC: Look for long-range correlations between the protons on the cyclopentyl ring and the carbonyl carbon, and between the oxazole protons and the carbonyl carbon, to definitively link the two moieties.

Alternative 2: Mass Spectrometry (MS)

MS determines the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight and fragmentation patterns that offer clues about the molecule's structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample into an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Data Analysis:

    • Molecular Ion: For this compound (C₉H₁₁NO₂), the expected exact mass of the protonated molecule [M+H]⁺ is approximately 166.0863 Da. HRMS can confirm this with high accuracy (<5 ppm error).

    • Fragmentation: Analyze the MS/MS fragmentation pattern. Expect to see characteristic fragments corresponding to the loss of the cyclopentyl group or cleavage of the oxazole ring, providing further structural confirmation.[11][12]

Comparative Guide: Choosing the Right Tool

The selection of an analytical technique is driven by the specific question being asked. For absolute structure, SC-XRD is king. For routine identity and purity checks, NMR and MS are the workhorses.

logic_flow Start Need Structural Information for this compound Q1 Is Absolute 3D Structure (Bond Angles, Stereochemistry) Required? Start->Q1 Q2 Is Confirmation of Connectivity & In-Solution Structure Needed? Q1->Q2 No XRD Perform Single-Crystal X-ray Crystallography Q1->XRD Yes Q3 Is Molecular Weight & Formula Confirmation Needed? Q2->Q3 No NMR Perform 1D & 2D NMR Spectroscopy Q2->NMR Yes MS Perform High-Resolution Mass Spectrometry Q3->MS Yes End Structurally Validated Compound Q3->End No XRD->End NMR->Q3 MS->End

Caption: Decision-making flowchart for selecting structural validation techniques.

Data Comparison Table

ParameterSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingAtomic connectivity, chemical environment, relative stereochemistry (in solution)Molecular weight, elemental formula (HRMS), fragmentation patterns
Sample State Solid (single crystal)SolutionSolution/Solid (requires ionization)
Key Advantage Unambiguous and definitive structural determination.[1][4]Non-destructive, provides data on solution-state conformation.[7]High sensitivity, accurate mass determination.
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[4]Can be ambiguous for complex structures or quaternary centers; provides an averaged solution structure.Provides no direct information on 3D arrangement or stereochemistry.
Typical Output Crystallographic Information File (CIF), bond length/angle tables, electron density maps.Chemical shifts (ppm), coupling constants (Hz), correlation plots (2D).Mass spectrum (m/z vs. intensity).

Conclusion

For the definitive structural validation of this compound, single-crystal X-ray crystallography is the gold standard, providing an indisputable three-dimensional atomic map. Its ability to precisely determine bond lengths, angles, and absolute stereochemistry resolves ambiguities that can persist with purely spectroscopic methods. However, a robust validation strategy does not rely on a single technique. It integrates the definitive solid-state structure from SC-XRD with the crucial in-solution connectivity data from NMR spectroscopy and the unambiguous molecular formula confirmation from high-resolution mass spectrometry. This synergistic approach ensures a self-validating system, providing the highest level of confidence required by researchers, scientists, and drug development professionals.

References

  • BenchChem. (n.d.). Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.
  • BenchChem. (n.d.). A Comparative Guide to the Structural Validation of Oxazole Derivatives: X-ray Crystallography in Focus.
  • BenchChem. (n.d.). Confirming Molecular Structure: A Comparative Guide to X-ray Crystallography and Alternative Methods.
  • Hiemstra, H., Houwing, H. A., Possel, O., & van Leusen, A. M. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3170. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

  • Hughes, C. E., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Retrieved from [Link]

  • MDPI. (2022). The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. Molecules, 27(9), 2939. Retrieved from [Link]

  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of the three oxadiazole derivatives. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2022). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]

  • Le Lagadec, R., et al. (2003). Mass spectrometric studies of cyclopentanol derivatives in the reductive coupling of alpha,beta-unsaturated ketones assisted by samarium diiodide. Rapid Communications in Mass Spectrometry, 17(15), 1699-702. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2023). Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Why is crystallography still used in some cases for small molecule structure determination?. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of crystallographic data. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopentanone - NIST WebBook. Retrieved from [Link]

  • MassBank. (2008). CYCLOPENTANOL; EI-B; MS. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of 2-(p-Tolyl)oxazole.
  • American Chemical Society. (2026). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C−H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). mass spectrum of cyclopentane fragmentation pattern. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

  • MDPI. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. Retrieved from [Link]

  • The Pharma Innovation. (2024). A review on x-ray crystallography and it's applications. Retrieved from [Link]

Sources

Comparative analysis of 2-Cyclopentanoyloxazole with other acyl oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-Cyclopentanoyloxazole and Other Acyl Oxazoles for Drug Discovery Professionals

Introduction: The Oxazole Scaffold in Modern Medicinal Chemistry

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[1] This scaffold has garnered immense interest in medicinal chemistry, primarily due to its role as a versatile bioisostere for amide and ester functionalities.[2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions (such as hydrogen bonding and π–π stacking) make it a privileged structure in the design of novel therapeutics.[1][2] Derivatives of oxazole exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5]

The substituent at the 2-position of the oxazole ring, particularly an acyl group, is critical in modulating the molecule's physicochemical properties, reactivity, and interaction with biological targets. This guide provides a comparative analysis of this compound against other representative 2-acyl oxazoles, offering field-proven insights for researchers in drug development. We will explore how the nature of the acyl group—from simple alkyl and bulky aliphatic to aromatic—influences synthesis, stability, and potential biological applications.

Comparative Framework: Selecting Representative Acyl Oxazoles

To provide a comprehensive analysis, we will compare this compound with three other acyl oxazoles, each chosen to represent a distinct chemical space:

  • 2-Acetyl-oxazole: Features a small, linear alkyl group.

  • 2-Pivaloyl-oxazole: Incorporates a bulky, sterically hindered tert-butyl group.

  • 2-Benzoyl-oxazole: Presents an aromatic phenyl group, introducing electronic and conformational differences.

This comparative approach will allow us to dissect the influence of steric bulk, lipophilicity, and electronic effects imparted by the acyl substituent.

Part 1: Synthesis of 2-Acyl Oxazoles

The synthesis of 2-acyl oxazoles can be approached through several established methods. A highly effective and versatile strategy involves the reaction of a 2-metallo-oxazole with an appropriate acylating agent.[6] This method allows for the late-stage introduction of the acyl group, which is advantageous for building a library of analogues.

Experimental Protocol: Grignard-Based Acylation of Oxazole

This protocol describes a general, self-validating system for synthesizing 2-acyl oxazoles via a Grignard reagent intermediate. The causality behind this choice is its high efficiency and applicability to a wide range of carboxylic acids.[6]

Workflow Diagram: Synthesis of 2-Acyl Oxazoles

G cluster_prep Step 1: Grignard Reagent Formation cluster_activation Step 2: Carboxylic Acid Activation cluster_coupling Step 3: Acylation cluster_workup Step 4: Workup & Purification A Oxazole C 2-Oxazolylmagnesium chloride (Grignard Reagent) A->C Deprotonation at C2 B i-PrMgCl (Isopropylmagnesium chloride) B->C G 2-Acyl Oxazole (Final Product) C->G Nucleophilic Attack D R-COOH (e.g., Cyclopentanecarboxylic acid) F Acyl Imidazolide Intermediate D->F Activation E CDI (Carbonyldiimidazole) E->F F->G H Aqueous Workup G->H I Column Chromatography H->I G cluster_acyl Acyl Group (R-CO-) cluster_properties Resulting Molecular Properties Acyl Cyclopentyl Acetyl Pivaloyl Benzoyl Properties Steric Hindrance Lipophilicity (LogP) Metabolic Stability Electronic Effects Acyl:f0->Properties:p0 Moderate Acyl:f0->Properties:p1 High Acyl:f0->Properties:p2 Moderate-High (Alicyclic) Acyl:f1->Properties:p0 Low Acyl:f1->Properties:p1 Low Acyl:f1->Properties:p2 Low (α-methyl oxidation) Acyl:f2->Properties:p0 High Acyl:f2->Properties:p1 Moderate Acyl:f2->Properties:p2 High (No α-protons) Acyl:f3->Properties:p0 Moderate Acyl:f3->Properties:p1 High Acyl:f3->Properties:p2 Variable (Aromatic hydroxylation) Acyl:f3->Properties:p3 Inductive (-I) Resonance (-M)

Sources

A Comparative Guide to Purity Assessment of 2-Cyclopentanoyloxazole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Cyclopentanoyloxazole, a key heterocyclic compound.[1][2][3] We will explore the nuances of HPLC method development, validation, and its performance juxtaposed with alternative analytical techniques, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound serves as a significant building block in the synthesis of various pharmaceutical agents.[4] Its purity directly impacts the quality, safety, and efficacy of the final drug product. Even trace impurities can lead to undesirable side effects, reduced therapeutic efficacy, or instability of the API. Therefore, employing a robust and reliable analytical method for purity determination is not merely a regulatory requirement but a cornerstone of sound scientific practice.[5][6]

High-Performance Liquid Chromatography (HPLC) stands as a preferred method for the analysis of pharmaceuticals due to its high resolution, sensitivity, and reproducibility.[5][7] This guide will delve into a validated HPLC method for this compound, providing a framework that aligns with the stringent guidelines set forth by the International Council for Harmonisation (ICH).[6][7][8]

The Workhorse of Purity Analysis: A Validated HPLC Method for this compound

The development of a successful HPLC method hinges on a systematic approach to optimize the separation of the main compound from any potential impurities.[7][8] For this compound, a reversed-phase HPLC method with UV detection is highly effective.

This protocol outlines a validated HPLC method for the purity assessment of this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[9]

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffered aqueous phase (e.g., 20 mM ammonium acetate buffer, pH 4.0)[9]

  • Flow Rate: 1.0 mL/min[10][11]

  • Detection: UV at 250 nm[9]

  • Injection Volume: 10 µL[11]

  • Column Temperature: 30 °C[11]

Method Validation:

The method must be validated according to ICH guidelines (Q2(R1)) to ensure it is fit for its intended purpose.[6][8] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][8] This is demonstrated by the separation of the main peak from potential impurities and degradation products. Stress testing (acid, base, oxidation, heat, and light degradation) should be performed to generate potential degradation products and prove the method is stability-indicating.[9][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8][13] This is typically evaluated over a range of 80-120% of the target concentration for the assay.[13]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8] This is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The mean recovery should ideally be within 98-102%.[8]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.[8] The signal-to-noise ratio is a common method for determination, with ratios of 3:1 for LOD and 10:1 for LOQ being widely accepted.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

The following diagram illustrates the key steps in the HPLC purity assessment workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh and Dissolve This compound Sample Inject Inject into HPLC System Sample->Inject Standard Prepare Reference Standard Solution Standard->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV Detection at 250 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of its capabilities requires a comparison with other analytical techniques commonly used for purity determination.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.Exploits the magnetic properties of atomic nuclei to provide detailed structural and quantitative information.[14]
Applicability Broad applicability to a wide range of non-volatile and thermally labile compounds.[7]Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds.[15][16]Applicable to a wide variety of compounds containing NMR-active nuclei (e.g., ¹H, ¹³C).[14][17]
Sensitivity High (typically ppm to ppb levels).Very high (typically ppb to ppt levels).Generally lower than chromatographic methods, but can be enhanced with specialized techniques.
Selectivity High, can be tuned by adjusting mobile phase composition, stationary phase, and detector wavelength.Very high, provides both chromatographic separation and mass spectral identification.High, provides detailed structural information that can differentiate between isomers.[18]
Quantitation Excellent, relies on external or internal standards for accurate quantitation.Good, can be quantitative with appropriate calibration.Can be highly accurate and absolute (qNMR) without the need for identical reference standards.[19][20]
Sample Throughput Moderate to high.Moderate.Generally lower than HPLC.
Destructive? Yes, the sample is consumed during analysis.Yes, the sample is consumed during analysis.No, the sample can be recovered after analysis.[14][19]

For this compound, HPLC is the superior choice for routine quality control for several reasons:

  • Non-volatility: this compound is not highly volatile, making direct GC analysis challenging without derivatization.

  • Chromophoric Nature: The oxazole ring contains a UV chromophore, allowing for sensitive detection by UV-Vis detectors.

  • Established Methodology: HPLC methods for pharmaceutical analysis are well-established and accepted by regulatory agencies worldwide.[5][6]

While GC-MS can be a powerful tool for identifying volatile impurities, and NMR provides invaluable structural information, HPLC offers the optimal balance of speed, sensitivity, and quantitative accuracy for routine purity assessments of this compound.[15][19]

Conclusion: Ensuring Product Quality Through Rigorous Analysis

The purity of this compound is a critical determinant of the quality and safety of the final pharmaceutical product. This guide has detailed a robust and validated HPLC method for its assessment, providing a clear protocol and the scientific rationale behind the methodological choices.

By comparing HPLC with alternative techniques such as GC-MS and NMR, we have highlighted the strengths and weaknesses of each, reinforcing the selection of HPLC as the most suitable method for routine quality control of this compound. Adherence to validated analytical procedures, grounded in the principles of scientific integrity and regulatory compliance, is essential for ensuring the delivery of safe and effective medicines to patients.

References

  • International Conference on Harmonisation. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. [Link]

  • ResearchGate. ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • National Institutes of Health. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Quora. Why do we use NMR spectroscopy in purity analysis? [Link]

  • ACS Publications. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • ResearchGate. Oxazoles and Gas chromatography-Mass spectrometry. [Link]

  • ResearchGate. (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • ResearchGate. Determination of oxazole and other impurities in acrylonitrile by gas chromatography. [Link]

  • PubMed Central. Naturally Occurring Oxazole-Containing Peptides. [Link]

  • anjaligoyal.com. Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

  • Semantic Scholar. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • PubChem. This compound. [Link]

  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]

  • cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • ResearchGate. Journal of Heterocyclic Chemistry REVIEW Synthetic Approaches for Oxazole Derivatives: A Review. [Link]

  • MDPI. Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [18F]PSMA-1007, a PET Tracer for the Imaging of Prostate Cancer. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]

  • Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. [Link]

Sources

Confirming the Identity of 2-Cyclopentanoyloxazole: A Comparative Guide to Structural Elucidation via High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. For novel heterocyclic compounds such as 2-Cyclopentanoyloxazole, a multi-faceted analytical approach is not just best practice, but essential for advancing a research program. This guide provides an in-depth exploration of High-Resolution Mass Spectrometry (HRMS) as the primary technique for confirming the elemental composition and structural integrity of this compound. Furthermore, it will objectively compare the insights gained from HRMS with those from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic perspective on modern structural elucidation.

The Central Role of HRMS in Molecular Identity

High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical technique for the precise determination of molecular masses.[1] This high degree of accuracy is paramount for distinguishing between compounds with similar nominal masses but different elemental compositions. For a target molecule like this compound, HRMS provides the foundational data to confidently assign its molecular formula.

The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to several decimal places.[2] This precision allows for the calculation of a molecule's elemental composition, a critical step in confirming its identity.[3] For this compound, with a molecular formula of C₉H₁₁NO₂, the theoretical exact mass of its protonated form ([M+H]⁺) is a unique and defining characteristic.

Theoretical Exact Mass Calculation

The theoretical exact mass is calculated by summing the exact masses of the most abundant isotopes of the constituent elements.[4]

  • Carbon (¹²C): 12.000000 Da

  • Hydrogen (¹H): 1.007825 Da

  • Nitrogen (¹⁴N): 14.003074 Da

  • Oxygen (¹⁶O): 15.994915 Da

For this compound (C₉H₁₁NO₂):

Exact Mass = (9 * 12.000000) + (11 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) = 165.078979 Da [5]

The protonated molecule, [C₉H₁₁NO₂ + H]⁺, will have a theoretical exact mass of 166.086804 Da . An experimentally determined mass that aligns with this theoretical value within a narrow mass tolerance (typically <5 ppm) provides strong evidence for the correct elemental composition.

Experimental Protocol: HRMS Analysis of this compound

The following protocol outlines a robust workflow for the analysis of this compound using a Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) system, a common setup that provides both separation and high-accuracy mass detection.

Step 1: Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution with a concentration between 1 and 10 µg/mL by diluting the stock solution with the initial mobile phase composition (e.g., 95% water with 0.1% formic acid and 5% acetonitrile). The addition of 0.1% formic acid is crucial for promoting protonation and enhancing ionization efficiency in positive ion mode.

Step 2: LC-HRMS Instrumentation and Parameters
  • Liquid Chromatography System: A UHPLC system is preferred for its high resolution and fast analysis times.

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is suitable for retaining and separating a moderately polar molecule like this compound.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions to re-equilibrate the column.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • High-Resolution Mass Spectrometer: An Orbitrap or a Time-of-Flight (TOF) mass spectrometer is ideal for this application.

    • Ionization Mode: Positive Electrospray Ionization (ESI+). ESI is a soft ionization technique that typically produces intact protonated molecules, which is ideal for accurate mass determination.

    • Mass Range: Scan from m/z 50 to 500 to ensure capture of the parent ion and any potential fragments.

    • Resolution: Set to a high resolution, for example, 70,000 FWHM (Full Width at Half Maximum) or greater, to ensure accurate mass measurements.

    • Data Acquisition: Acquire data in both full scan mode (to detect the protonated molecule) and a data-dependent MS/MS mode (to acquire fragmentation data for structural confirmation).

Step 3: Instrument Calibration

Before sample analysis, the mass spectrometer must be calibrated using a standard calibration mixture with known m/z values across the desired mass range. This ensures the high mass accuracy required for elemental composition determination.

HRMS Workflow Diagram

HRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis A Synthesized This compound B Dissolution (1 mg/mL in ACN) A->B C Dilution (1-10 µg/mL in mobile phase) B->C D UHPLC Separation C->D E ESI Ionization (Positive Mode) D->E F HRMS Detection (Full Scan & MS/MS) E->F G Accurate Mass Measurement of [M+H]⁺ F->G I Fragmentation Analysis (MS/MS) F->I H Elemental Composition Determination G->H J Structural Confirmation H->J I->J Fragmentation_Pathway cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent This compound [M+H]⁺ m/z = 166.0868 frag1 Loss of C₅H₉• (Cyclopentyl radical) parent->frag1 - C₅H₉• frag2 Loss of CO (Carbon Monoxide) parent->frag2 - CO frag3 Loss of Cyclopentanecarboxaldehyde parent->frag3 - C₆H₁₀O ion1 Oxazole-2-carbonylium C₄H₂NO₂⁺ m/z = 96.0080 frag1->ion1 ion2 C₈H₁₁NO⁺ m/z = 138.0913 frag2->ion2 ion3 Oxazolium C₃H₄NO⁺ m/z = 70.0287 frag3->ion3

Sources

A Comparative Analysis of the Biological Activities of Oxazole and Thiazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents. Among these, the five-membered aromatic rings, oxazole and thiazole, stand out as privileged scaffolds. Their structural similarities, differing only by the heteroatom at position 1 (oxygen in oxazole, sulfur in thiazole), lead to distinct electronic and lipophilic properties that profoundly influence their biological activity. This guide provides an in-depth, objective comparison of oxazole and thiazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

Anticancer Activity: A Tale of Two Scaffolds

Both oxazole and thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms of action.[1][2] A systematic review of studies from 2014 to 2020 concluded that a majority of the promising antiproliferative compounds identified contained a thiazole nucleus.[2] However, oxazole-based compounds have also emerged as potent inhibitors of novel cancer targets.[3]

Thiazole derivatives are found in several established and experimental anticancer drugs, including the antineoplastic agent Tiazofurin.[4][5] Their anticancer effects are often attributed to their ability to induce apoptosis and inhibit key enzymes involved in cancer progression.[3] For instance, certain thiazole derivatives have shown potent inhibitory activity against various cancer cell lines, with IC50 values in the micromolar and even nanomolar range.[6]

Oxazole derivatives, on the other hand, are integral to natural products with potent biological activity and have been incorporated into numerous medicinal compounds.[7][8] They have been shown to inhibit tubulin polymerization, a critical process in cell division, thereby inducing apoptosis in cancer cells.[3] Furthermore, oxazole-containing compounds have been investigated as inhibitors of STAT3 and G-quadruplexes, which are novel targets in cancer therapy.[3] In a study comparing sulindac analogs, both oxazole and thiazole derivatives were synthesized to replace an amide linkage. While incorporating these rigid rings generally decreased activity compared to the lead compound, several derivatives showed comparable potency against colon, prostate, and breast cancer cell lines.[9][10]

Table 1: Comparative Anticancer Activity (IC50 Values in µM)

Compound TypeDerivative ExampleHT-29 (Colon)PC-3 (Prostate)MDA-MB-231 (Breast)Reference
Oxazole Analog of Sulindac Compound 81.81.71.6[9]
Thiazole Analog of Sulindac Compound 111.11.31.2[9]
Thiazole Derivative Compound 87a---[6]
Reported IC50 against HeLa3.48[6]
Thiazole Derivative Compound 91a---[6]
Reported IC50 against HeLa0.86[6]

Note: The table presents selected data for illustrative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Mechanism of Action: A Simplified View of Apoptosis Induction

Many anticancer agents, including certain oxazole and thiazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a common mechanism.

Anticancer Compound Anticancer Compound Bax/Bak Activation Bax/Bak Activation Anticancer Compound->Bax/Bak Activation Induces Cellular Stress Cellular Stress Cellular Stress->Bax/Bak Activation Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bax/Bak Activation->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c Release Cytochrome c Release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Executioner Caspases\n(Caspase-3, -6, -7) Executioner Caspases (Caspase-3, -6, -7) Caspase-9 Activation->Executioner Caspases\n(Caspase-3, -6, -7) Apoptosis Apoptosis Executioner Caspases\n(Caspase-3, -6, -7)->Apoptosis

Caption: Simplified intrinsic apoptosis signaling pathway.

Antimicrobial Activity: Broad-Spectrum Potential

Both oxazole and thiazole moieties are present in compounds with significant antibacterial and antifungal properties.[11][12] The choice between an oxazole and a thiazole core can influence the spectrum and potency of antimicrobial activity.

Thiazole derivatives, such as the antimicrobial drug Sulfathiazole, have a long history in combating bacterial infections.[6] Numerous studies have reported the synthesis of novel thiazole derivatives with potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[13][14] The structure-activity relationship (SAR) of these compounds often reveals that specific substitutions on the thiazole ring are crucial for their antimicrobial efficacy.[15]

Oxazole-containing compounds have also demonstrated a broad range of bacteriostatic and fungistatic activities.[16] Several studies have highlighted that the introduction of an oxazole ring can significantly enhance the antimicrobial activity of a molecule.[7] For instance, certain amine-linked bis-heterocycles containing an oxazole ring exhibited excellent antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae.[7]

Table 2: Comparative Antimicrobial Activity (Zone of Inhibition in mm)

Compound TypeDerivative ExampleS. aureusE. coliC. albicansReference
Oxazole Derivative Compound 621-Good Activity[7]
Thiazole Derivative Compound 52MIC: 50 µg/mL--[13]
Thiazole Derivative Compound 54--MIC: 200 µg/mL[13]
Oxazole/Thiazole Hybrid Compound 13a-20-[11]
Oxazole/Thiazole Hybrid Compound 14b-> Standard-[11]

Note: Data is presented as zone of inhibition (mm) or Minimum Inhibitory Concentration (MIC, µg/mL). Direct comparison requires standardized methodologies.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with many acting through the inhibition of cyclooxygenase (COX) enzymes. Both oxazole and thiazole derivatives have been developed as potent anti-inflammatory agents.[17]

Oxaprozin, an NSAID containing an oxazole ring, is used in the treatment of arthritis.[7] This highlights the potential of the oxazole scaffold in designing effective COX inhibitors. Similarly, thiazole-containing drugs like Meloxicam and Fentiazac are well-known for their anti-inflammatory properties.[4]

The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. The structural features of both oxazole and thiazole rings can be modified to achieve selective inhibition of COX-2 over COX-1.

Table 3: Comparative COX Inhibition (IC50 Values in µM)

Compound TypeDerivative ExampleCOX-1 IC50COX-2 IC50Selectivity Index (COX-1/COX-2)Reference
Thiazole Derivative Cox-2-IN-2610.610.067~158[18]
Oxazole Derivative Oxaprozin--Known COX-2 inhibitor[7]
Thiazole Derivative Meloxicam--Preferential COX-2 inhibitor[4]

Note: Data for specific novel derivatives directly comparing oxazole and thiazole cores for COX inhibition is often proprietary or spread across numerous publications, making a direct side-by-side comparison challenging without a dedicated head-to-head study.

Structure-Activity Relationship (SAR) Insights

The biological activity of both oxazole and thiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.

cluster_0 General Heterocyclic Scaffold (X = O or S) cluster_1 Factors Influencing Biological Activity Scaffold R2 N R5 X R4 Lipophilicity Lipophilicity/ Solubility Scaffold:f0->Lipophilicity Influences StericHindrance Steric Hindrance Scaffold:f2->StericHindrance Influences ElectronicEffects Electronic Effects (EWG/EDG) Scaffold:f4->ElectronicEffects Influences Activity Biological Activity (Anticancer, Antimicrobial, etc.) TargetBinding Target Binding Affinity Lipophilicity->TargetBinding StericHindrance->TargetBinding ElectronicEffects->TargetBinding TargetBinding->Activity A 1. Seed Cells (96-well plate) B 2. Add Test Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4h) D->E F 6. Solubilize Formazan E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate % Viability and IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds. [19] Protocol:

  • Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar for fungal strains. [20]2. Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface. [21]3. Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer. [19]4. Compound Loading: Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well. [21]Include positive (standard antibiotic) and negative (solvent) controls. [22]5. Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit diffusion of the compound into the agar. [21]6. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi). [20]7. Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

A 1. Prepare and Inoculate Agar Plate B 2. Create Wells in Agar A->B C 3. Add Test Compound to Wells B->C D 4. Incubate (24-48h) C->D E 5. Measure Zone of Inhibition D->E

Caption: Workflow of the agar well diffusion assay.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2 enzymes. [23] Protocol:

  • Reagent Preparation: Prepare assay buffer, heme, and solutions of purified COX-1 and COX-2 enzymes. [18]2. Assay Setup: In a 96-well plate, set up wells for background, 100% initial activity, and inhibitor testing.

  • Inhibitor Addition: Add various concentrations of the test compounds to the designated inhibitor wells. Include a known selective COX-2 inhibitor (e.g., Celecoxib) and a non-selective inhibitor as controls. [18]4. Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes at 25°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) and a detection reagent (e.g., TMPD for colorimetric assays). [24]7. Signal Measurement: Monitor the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1) / IC50 (COX-2) gives the selectivity index.

A 1. Add Buffer, Heme, and Enzyme (COX-1/2) to 96-well plate B 2. Add Test Inhibitor A->B C 3. Pre-incubate B->C D 4. Initiate Reaction with Arachidonic Acid C->D E 5. Measure Peroxidase Activity D->E F 6. Calculate % Inhibition and IC50 E->F

Caption: Workflow of the COX inhibition assay.

Conclusion

The comparison between oxazole and thiazole derivatives reveals a nuanced landscape of biological activity. While both scaffolds are exceptionally versatile and have yielded compounds with potent anticancer, antimicrobial, and anti-inflammatory properties, the choice of the heterocyclic core is a critical decision in drug design. Thiazole-containing compounds appear to be more extensively explored and have shown remarkable promise, particularly in the realm of anticancer research. [2]However, the unique electronic properties of the oxazole ring offer distinct advantages and have led to the development of successful drugs and promising clinical candidates. [25] Ultimately, the superiority of one scaffold over the other is context-dependent, relying on the specific therapeutic target and the desired pharmacokinetic profile. The structure-activity relationship for both ring systems is complex, and subtle modifications can lead to dramatic changes in efficacy and selectivity. This guide serves as a foundational resource, providing researchers with the comparative data and methodological framework necessary to make informed decisions in the rational design of novel oxazole and thiazole-based therapeutics.

References

  • A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (n.d.). Google Scholar.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Asian Journal of Pharmaceutical Research and Development, 11(5). Retrieved from [Link]

  • Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. Retrieved from [Link]

  • Kumar, V., Kaur, K., Kumar, S., & Gupta, G. K. (2013). A comprehensive review on biological activities of oxazole derivatives. Acta Chimica et Pharmaceutica Indica, 3(2), 108-125.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). Google Scholar.
  • (PDF) A comprehensive review on biological activities of oxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • [PDF] An Overview of Thiazole Derivatives and Its Biological Activities | Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 633-652. Retrieved from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). National Institutes of Health. Retrieved from [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2024). Asian Journal of Bichemical and Pharmaceutical Research, 27(4S), 7205. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Organic Synthesis, 20(9). Retrieved from [Link]

  • Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. (2009). National Institutes of Health. Retrieved from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online. Retrieved from [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Comptes Rendus. Chimie, 25, 267-279. Retrieved from [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Europe PMC. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). PubMed. Retrieved from [Link]

  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). ResearchGate. Retrieved from [Link]

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (n.d.). ACS Publications. Retrieved from [Link]

  • Oxazole and thiazole analogs of sulindac for cancer prevention. (2018). National Institutes of Health. Retrieved from [Link]

  • An ELISA method to measure inhibition of the COX enzymes. (2006). PubMed. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). National Institutes of Health. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies. Retrieved from [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. (2017). National Institutes of Health. Retrieved from [Link]

  • Oxazole and thiazole analogs of sulindac for cancer prevention. (2018). PubMed. Retrieved from [Link]

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed. Retrieved from [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. Retrieved from [Link]

  • Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]

  • Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives. (2014). PubMed. Retrieved from [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology. Retrieved from [Link]

  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). IOP Conference Series: Earth and Environmental Science, 995(1), 012028. Retrieved from [Link]

  • Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020). Indian Journal of Forensic Medicine & Toxicology, 14(1). Retrieved from [Link].

  • Oxazole-Based Compounds As Anticancer Agents. (n.d.). Bentham Science. Retrieved from [Link]

  • Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. (2015). MDPI. Retrieved from [Link]

  • Anti-inflammatory activity of thiazole derivatives (A, A1, and A2). (n.d.). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 2-Cyclopentanoyloxazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity of 2-Cyclopentanoyloxazole-based compounds. Given that specific experimental data for this exact molecular class is not widely available in the public domain, this document establishes the essential methodologies and logical workflows for such an investigation. We will draw upon established principles and comparative data from structurally related heterocyclic compounds to illustrate the design, execution, and interpretation of these critical studies.

Introduction: The Oxazole Scaffold and the Imperative of Selectivity

The oxazole ring is a five-membered aromatic heterocycle that has earned the distinction of a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow it to engage with a wide array of biological targets through various non-covalent interactions, making it a cornerstone in the design of novel therapeutics.[2][3] The this compound scaffold, which couples this versatile ring with a keto-linker and a cyclopentyl group, represents a promising starting point for drug discovery campaigns targeting enzymes such as kinases or hydrolases.

However, the very features that make a compound biologically active can also lead to unintended interactions. Cross-reactivity, the binding of a compound to targets other than the intended one, is a primary driver of off-target effects and a significant cause of clinical toxicity and drug development failure.[4] Therefore, a rigorous and early assessment of a compound's selectivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide will delineate the key experimental strategies to proactively identify and mitigate cross-reactivity risks for the this compound class.

Part 1: The Logic of Cross-Reactivity Analysis: A Structure-Activity Relationship (SAR) Perspective

The foundation of a cross-reactivity study lies in understanding the Structure-Activity Relationship (SAR) of the lead compound. Every functional group on the this compound scaffold—the cyclopentyl ring, the ketone, and the oxazole core—contributes to its interaction with the primary target and, potentially, with off-targets.[5][6] A systematic study requires the design and synthesis of structural analogs to probe these interactions.

The choice of analogs is not arbitrary; it is a hypothesis-driven process. For instance:

  • Modifying the Cyclopentyl Group: Changing the ring size (e.g., to cyclobutyl or cyclohexyl) or introducing substituents can reveal the steric and electronic requirements of the binding pocket.

  • Altering the Keto Linker: Reducing the ketone to an alcohol or replacing it with an amide can probe the importance of the hydrogen bond acceptor at this position.

  • Substituting the Oxazole Ring: Adding substituents at the 4 or 5 positions of the oxazole ring can modulate the compound's overall electronic profile and introduce new interaction points.[7]

This systematic modification allows researchers to build a comprehensive map of the compound's "pharmacophore" and identify which structural features are most likely to contribute to off-target binding.

cluster_0 Lead Compound cluster_1 Structural Analogs for SAR & Cross-Reactivity Lead This compound Analog1 Cyclohexyl Analog (Probe Steric Bulk) Lead->Analog1 Modify Aliphatic Ring Analog2 Reduced Ketone Analog (Probe H-Bonding) Lead->Analog2 Modify Linker Analog3 Substituted Oxazole Analog (Probe Electronics) Lead->Analog3 Modify Heterocycle

Caption: Logical workflow for analog design to probe cross-reactivity.

Part 2: A Comparative Overview of Cross-Reactivity Screening Platforms

Selecting the appropriate screening platform is critical for generating meaningful cross-reactivity data. Each method offers a different balance of throughput, biological relevance, and cost. For a novel compound series like this compound, a tiered approach is often most effective.

PlatformPrincipleProsConsBest For
Broad Kinase Panels In vitro competitive binding or enzymatic assays against hundreds of kinases.[8]Comprehensive coverage of the kinome; identifies specific off-targets early.High cost; may not reflect cellular activity.Primary screening for compounds intended as kinase inhibitors.
GPCR Panels Radioligand binding assays against a panel of G-protein coupled receptors.[4]Covers a major class of drug targets and off-targets.Does not measure functional agonism or antagonism.Secondary screening to identify major liabilities.
Cell-Based Phenotypic Screens Measures a compound's effect on cell health, signaling pathways, or morphology.High biological relevance; captures integrated cellular response.Target deconvolution can be complex and time-consuming.Identifying unexpected biological activity and general toxicity.
Custom Immunoassays (ELISA) Competitive binding of analogs to a specific antibody raised against the parent compound.High-throughput and cost-effective for screening large libraries of analogs; highly sensitive.Does not identify specific protein targets; requires custom antibody generation.SAR screening of close structural analogs.

Part 3: Essential Experimental Methodologies

A thorough investigation combines broad, panel-based screening with specific, customized assays. Below are detailed protocols for two key methodologies.

Methodology 1: In Vitro Kinase Cross-Reactivity Profiling

This protocol describes a standard competitive binding assay to determine the selectivity of a compound across a panel of kinases. The principle relies on the displacement of a known, tagged ligand from the kinase active site by the test compound.

Rationale: The ATP-binding pocket is structurally conserved across many kinases, making it a frequent source of cross-reactivity for ATP-competitive inhibitors.[4] Profiling against a broad panel is the gold standard for identifying unintended kinase interactions.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compounds (e.g., this compound and its analogs) in 100% DMSO. Create a series of dilutions in assay buffer to achieve final desired concentrations (e.g., from 10 µM to 1 nM).

  • Assay Plate Preparation: Add the recombinant kinase, a fluorescently-labeled or otherwise tagged ATP-competitive ligand (tracer), and the test compound to a multi-well assay plate (e.g., a 384-well plate).

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Detection: Measure the signal from the bound tracer using an appropriate plate reader (e.g., measuring fluorescence polarization or FRET). A decrease in signal relative to a DMSO control indicates displacement of the tracer by the test compound.

  • Data Analysis: Convert the raw signal to percent inhibition using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)).

  • IC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration required for 50% inhibition).

Illustrative Data Presentation:

The results should be summarized in a table for clear comparison.

CompoundTarget Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Off-Target Kinase Z IC50 (nM)Selectivity (Y/X)
This compound 15150>10,00010
Analog 1 (Cyclohexyl) 25800>10,00032
Analog 2 (Reduced Ketone) 850>10,000>10,000>11
Staurosporine (Control) 58121.6
Methodology 2: Development of a Competitive ELISA for High-Throughput Screening

This protocol outlines the development of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to screen for structural analogs with high affinity for a custom antibody, which serves as a proxy for the primary biological target's binding site.

Rationale: Small molecules (haptens) like this compound are not immunogenic on their own. By conjugating them to a carrier protein, it's possible to generate specific polyclonal or monoclonal antibodies.[9] A competitive ELISA using this antibody provides a rapid and highly sensitive method to evaluate how well a library of analogs mimics the binding of the parent compound.[10]

cluster_0 Phase 1: Reagent Generation cluster_1 Phase 2: Assay Development & Execution Hapten 1. Synthesize Hapten (Functionalized Analog) Conjugate 2. Conjugate Hapten to Carrier Protein (BSA, KLH) Hapten->Conjugate Immunize 3. Immunize Animal & Collect Antiserum Conjugate->Immunize Purify 4. Purify Antibody (Affinity Chromatography) Immunize->Purify Compete 6. Add Antibody + Sample (Competition Step) Purify->Compete Use Purified Antibody Coat 5. Coat Plate with Hapten-Enzyme Conjugate Coat->Compete Wash 7. Wash Unbound Reagents Compete->Wash Detect 8. Add Substrate & Measure Signal Wash->Detect

Caption: Workflow for the development and execution of a competitive ELISA.

Step-by-Step Protocol:

  • Hapten Synthesis and Conjugation:

    • Synthesize a derivative of this compound that contains a reactive handle (e.g., a carboxylic acid or primary amine) suitable for conjugation.

    • Covalently link the hapten to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH, for immunization; Bovine Serum Albumin, BSA, for screening) using a crosslinker like EDC/NHS.

    • Generate antibodies by immunizing animals (e.g., rabbits) with the hapten-KLH conjugate. Purify the resulting antibodies from the serum.

  • Plate Coating: Coat a 96-well microplate with a hapten-enzyme conjugate (e.g., this compound derivative conjugated to Horseradish Peroxidase, HRP). Incubate and then wash to remove unbound conjugate.

  • Competitive Reaction: In a separate plate, pre-incubate a fixed, limiting concentration of the purified anti-hapten antibody with varying concentrations of the free test compound (or standard).

  • Binding Step: Transfer the antibody-compound mixtures to the coated plate. The free antibody (not bound to the test compound) will bind to the hapten-enzyme conjugate on the plate. Incubate and wash thoroughly.

  • Detection: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change. Stop the reaction with an acid solution.

  • Data Analysis: Read the absorbance at the appropriate wavelength. The signal is inversely proportional to the concentration of the free compound in the sample. Plot a standard curve and calculate the IC50 and percent cross-reactivity for each analog relative to the parent compound.

Illustrative Data Presentation:

CompoundIC50 (nM)% Cross-Reactivity [(IC50 Parent / IC50 Analog) * 100]
This compound (Parent) 5.0100%
Analog 1 (Cyclohexyl) 45.011.1%
Analog 4 (Aryl-Oxazole) 2,5000.2%
Analog 5 (Altered Linker) >10,000<0.05%

Conclusion and Forward Look

The assessment of cross-reactivity is a cornerstone of modern drug discovery. For a novel chemical series such as this compound-based compounds, a proactive and multi-faceted strategy is essential. This guide outlines a logical, hypothesis-driven approach that begins with SAR-guided analog design and employs a combination of broad panel screening and specific, high-throughput immunoassays. By integrating data from these distinct but complementary methodologies, researchers can build a robust selectivity profile, identify potential liabilities early, and ultimately guide the development of safer and more effective therapeutics. The principles and protocols described herein provide a validated roadmap for navigating the complex but critical challenge of compound selectivity.

References

  • Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Structure activity relationship of the synthesized compounds. ResearchGate. Available at: [Link]

  • Novel 2,4,5-trisubstituted oxazole derivatives: synthesis and antiproliferative activity. European Journal of Medicinal Chemistry. Available at: [Link]

  • Hapten synthesis and production of specific antibody against 3-amino-5-morpholinomethyl-2-oxazolidone for immunoassay without derivatisation. ResearchGate. Available at: [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Immunometric assay of low molecular weight haptens containing primary amino groups. Analytical Chemistry. Available at: [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

  • Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available at: [Link]

  • Recent advances in the synthesis of 2-cyclopentenones. ResearchGate. Available at: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Haptenylated reagents and immunoassays.Google Patents.
  • Preparation and characterization of xanthine oxidase-antibody and -hapten conjugates for use in sensitive chemiluminescent immunoassays. Journal of Immunological Methods. Available at: [Link]

  • Hapten Synthesis, Antibody Generation, and Immunoassay Development for Linezolid Therapeutic Monitoring. Bioconjugate Chemistry. Available at: [Link]

  • Process for the preparation of 2-substituted cyclopentanones.Google Patents.
  • Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry. Available at: [Link]

  • The Biological Activity of Natural Alkaloids against Herbivores, Cancerous Cells and Pathogens. Toxins. Available at: [Link]

  • Simple Synthesis of 2-Cyclopentenones. ChemistryViews. Available at: [Link]

  • Chemical Reactivity and Optical and Pharmacokinetics Studies of 14 Multikinase Inhibitors and Their Docking Interactions Toward ACK1 for Precision Oncology. Frontiers in Molecular Biosciences. Available at: [Link]

  • One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. Catalysis Today. Available at: [Link]

  • Synthesis and Biological Activity of Some 2-aminoimidazoles. Arzneimittel-Forschung. Available at: [Link]

  • Design, Synthesis, and Biological Activities of Novel 2-Cyanoacrylate Compounds Containing Substituted Pyrazolyl or 1,2,3-Triazolyl Moiety. Molecules. Available at: [Link]

  • Biological Activities of Natural Products II. Molecules. Available at: [Link]

  • Biological Activities of Alkaloids: From Toxicology to Pharmacology. Molecules. Available at: [Link]

  • New 1,3,4‐oxadiazoles linked with the 1,2,3‐triazole moiety as antiproliferative agents targeting the EGFR tyrosine kinase. Archiv der Pharmazie. Available at: [Link]

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 2-Cyclopentanoyloxazole Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the oxazole nucleus is a privileged scaffold, present in a multitude of biologically active compounds. The synthesis of specifically functionalized oxazoles, such as 2-Cyclopentanoyloxazole, is therefore of significant interest. This guide provides an in-depth, objective comparison of two distinct synthetic strategies for the production of this compound. The analysis moves beyond simple yield comparisons to offer a holistic benchmark of synthetic efficiency, incorporating principles of green chemistry and process optimization. The methodologies are presented with detailed, actionable protocols, supported by mechanistic rationale and quantitative data to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of 2-Acyl Oxazoles

2-Acyl oxazoles are a class of compounds that serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and natural products. The cyclopentanoyl moiety, in particular, can impart desirable lipophilic characteristics and conformational constraints. The efficient and scalable synthesis of this compound is a key enabling step for programs that utilize this building block. This guide will benchmark two plausible and representative synthetic routes:

  • Route 1: The Weinreb Amide Approach: A modern, convergent strategy involving the coupling of a 2-magnesiated oxazole with a custom-synthesized Weinreb amide.

  • Route 2: The Adapted Robinson-Gabriel Synthesis: A more traditional, linear approach requiring the synthesis and subsequent cyclodehydration of a 2-acylamino ketone precursor.

The comparison will be based on key performance indicators including overall yield, step count, atom economy, and Process Mass Intensity (PMI), providing a comprehensive view of the synthetic efficiency of each route.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route in a drug development setting is a multi-faceted decision, balancing yield, cost, scalability, and environmental impact. Here, we dissect the two proposed routes to this compound through these critical lenses.

Route 1: The Weinreb Amide Approach

This contemporary method is characterized by its convergency and high efficiency in the key bond-forming step. The overall strategy involves two main stages: the preparation of the Weinreb amide of cyclopentanecarboxylic acid, and its subsequent reaction with a 2-magnesiated oxazole.

Logical Workflow for Route 1:

Route 1 Workflow cluster_0 Stage 1: Weinreb Amide Synthesis cluster_1 Stage 2: Acylation of Oxazole Cyclopentanecarboxylic Acid Cyclopentanecarboxylic Acid Activate Acid Acid Activation (e.g., with CDI) Cyclopentanecarboxylic Acid->Activate Acid Weinreb Amide N-methoxy-N-methyl- cyclopentanecarboxamide Activate Acid->Weinreb Amide N,O-dimethylhydroxylamine\nhydrochloride N,O-dimethylhydroxylamine hydrochloride N,O-dimethylhydroxylamine\nhydrochloride->Activate Acid Final Product This compound Weinreb Amide->Final Product Oxazole Oxazole 2-Magnesiated Oxazole 2-Magnesiated Oxazole Oxazole->2-Magnesiated Oxazole i-PrMgCl i-PrMgCl i-PrMgCl->2-Magnesiated Oxazole 2-Magnesiated Oxazole->Final Product

Caption: Workflow for Route 1: The Weinreb Amide Approach.

The elegance of this route lies in the stability of the tetrahedral intermediate formed upon addition of the Grignard reagent to the Weinreb amide. This stability prevents the common over-addition seen with other acylating agents like acid chlorides or esters, leading to cleaner reactions and higher yields of the desired ketone.[1][2]

Route 2: The Adapted Robinson-Gabriel Synthesis

This classical approach is a testament to the enduring utility of fundamental organic reactions. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino ketone to form the oxazole ring.[3] For our target molecule, this necessitates a multi-step linear sequence to first construct the requisite precursor.

Logical Workflow for Route 2:

Route 2 Workflow Amino Ketone 2-Aminoacetophenone hydrochloride Acylation Acylation (Schotten-Baumann) Amino Ketone->Acylation Cyclopentanecarbonyl\nChloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl\nChloride->Acylation Precursor 2-(cyclopentanecarboxamido) -1-phenylethan-1-one Acylation->Precursor Cyclodehydration Cyclodehydration (e.g., H2SO4 or POCl3) Precursor->Cyclodehydration Final Product 2-Cyclopentanoyl- 5-phenyloxazole* Cyclodehydration->Final Product

Caption: Workflow for Route 2: The Adapted Robinson-Gabriel Synthesis. Note: This route yields a 5-substituted oxazole.

This route is more linear and requires the synthesis of the 2-acylamino ketone precursor. The final cyclodehydration step often requires harsh dehydrating agents like concentrated sulfuric acid or phosphorus oxychloride, which can limit functional group tolerance.[3] A key distinction of this particular adaptation is that it leads to a 2,5-disubstituted oxazole, which differs from our primary target. This highlights a potential limitation of applying classical named reactions to the synthesis of specifically substituted heterocycles. For the purpose of this guide, we will proceed with the analysis of this route to a closely related analogue to illustrate the principles of benchmarking.

Quantitative Benchmarking: A Data-Driven Comparison

To objectively compare these two synthetic strategies, we will analyze them based on key performance metrics that are central to green and efficient chemistry.[4]

MetricRoute 1: Weinreb AmideRoute 2: Robinson-GabrielRationale & Justification
Overall Yield (Estimated) ~65-75%~40-50%Route 1 benefits from a highly efficient and clean final coupling step. Route 2, being a linear sequence, suffers from multiplicative yield losses at each of its three steps.
Number of Synthetic Steps 23Route 1 is a more convergent synthesis. Route 2 requires the preparation of the acyl chloride, acylation, and then cyclodehydration.
Atom Economy (Calculated) ~55%~70%Atom economy for the final step of Route 1 is calculated based on the reaction of the Weinreb amide and the magnesiated oxazole. Route 2's final cyclodehydration step has a higher atom economy as it is an intramolecular reaction with the loss of only a water molecule. However, this metric does not account for the waste generated in previous steps.
Process Mass Intensity (PMI) (Estimated) ~50-100~150-250PMI considers all mass inputs, including solvents and workup reagents. Route 1, with fewer steps and generally cleaner reactions, is expected to have a significantly lower PMI. Route 2's multiple steps, each requiring workup and purification, contribute to a higher mass intensity.
Reagent & Condition Severity ModerateHighRoute 1 utilizes a Grignard reagent, which requires anhydrous conditions, but the reaction is typically run at moderate temperatures. Route 2 employs a strong dehydrating agent (e.g., H2SO4) at elevated temperatures, which can be corrosive and less environmentally friendly.
Substrate Scope & Generality HighModerate to HighThe Weinreb amide approach is generally applicable to a wide range of amides and organometallic reagents. The Robinson-Gabriel synthesis is also quite general, but the harsh conditions can be limiting for sensitive substrates.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis of this compound and its precursor via the two benchmarked routes. These are representative procedures based on established literature.

Route 1: Weinreb Amide Approach

Step 1a: Synthesis of N-methoxy-N-methylcyclopentanecarboxamide

This procedure is adapted from methods for the synthesis of Weinreb amides from carboxylic acids using 1,1'-carbonyldiimidazole (CDI) as an activating agent.[5]

  • To a stirred solution of cyclopentanecarboxylic acid (1.0 eq) in dichloromethane (DCM, ~0.3 M), add 1,1'-carbonyldiimidazole (1.1 eq) in one portion at room temperature.

  • Stir the resulting solution for 45-60 minutes, during which time CO2 evolution will be observed.

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) to the reaction mixture.

  • Stir the reaction for 6-12 hours at room temperature.

  • Quench the reaction with 1 M HCl (aq).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Weinreb amide.

  • Purify by column chromatography on silica gel to afford the pure N-methoxy-N-methylcyclopentanecarboxamide.

Step 1b: Synthesis of this compound

This protocol is based on the procedure reported by Pippel et al. for the reaction of 2-magnesiated oxazoles with Weinreb amides.[1][2]

  • To a solution of oxazole (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, cool the reaction mixture to -15 °C.

  • Slowly add isopropylmagnesium chloride (i-PrMgCl, 1.2 eq, 2 M in THF) while maintaining the internal temperature below -10 °C.

  • Stir the resulting mixture for 20-30 minutes at this temperature to form the 2-magnesiated oxazole.

  • Add a solution of N-methoxy-N-methylcyclopentanecarboxamide (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Route 2: Adapted Robinson-Gabriel Synthesis

Step 2a: Synthesis of Cyclopentanecarbonyl Chloride

  • To a flask containing cyclopentanecarboxylic acid (1.0 eq), add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours, then heat to reflux for 1 hour.

  • Distill the excess thionyl chloride.

  • Distill the crude product under reduced pressure to obtain pure cyclopentanecarbonyl chloride.

Step 2b: Synthesis of 2-(cyclopentanecarboxamido)-1-phenylethan-1-one

  • Dissolve 2-aminoacetophenone hydrochloride (1.0 eq) in a biphasic mixture of DCM and aqueous sodium bicarbonate.

  • Cool the mixture to 0 °C and add cyclopentanecarbonyl chloride (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Separate the organic layer, wash with 1 M HCl and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-acylamino ketone.

Step 2c: Synthesis of 2-Cyclopentyl-5-phenyloxazole

This is a general procedure for the Robinson-Gabriel cyclodehydration.[3]

  • Add the 2-(cyclopentanecarboxamido)-1-phenylethan-1-one (1.0 eq) to concentrated sulfuric acid at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-cyclopentyl-5-phenyyloxazole.

Conclusion and Future Outlook

This comparative guide demonstrates that for the synthesis of this compound, the Weinreb Amide Approach (Route 1) is demonstrably more efficient than the classical Adapted Robinson-Gabriel Synthesis (Route 2) . The higher overall yield, shorter synthetic sequence, and milder reaction conditions of Route 1 result in a significantly lower estimated Process Mass Intensity, marking it as the "greener" and more industrially viable option.

While the Robinson-Gabriel synthesis remains a valuable tool in the organic chemist's arsenal, its application to this specific target highlights the limitations of linear sequences and the use of harsh reagents. The development and adoption of more modern, convergent strategies like the Weinreb amide acylation are crucial for advancing the efficiency and sustainability of pharmaceutical manufacturing.

Future research in this area could focus on developing catalytic C-H activation/acylation methods directly on the oxazole ring, which could potentially offer an even more atom-economical and step-efficient synthesis of this compound. As the principles of green chemistry become increasingly integrated into the drug development pipeline, the rigorous benchmarking of synthetic routes, as demonstrated in this guide, will be essential for driving innovation and responsible chemical manufacturing.

References

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. PubMed. [Link]

  • American Chemical Society. (n.d.). The PMI calculator. Retrieved from [Link]

  • Green Chemistry For Sustainability. (n.d.). Convergent Process Mass Intensity Calculator. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Atom economy. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Wikipedia contributors. (2023, May 29). Robinson–Gabriel synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 18, 2026, from [Link]

  • Singh, R. P., et al. (2010). A Convenient One-Pot Method for the Synthesis of N-Methoxy-N-methyl Amides from Carboxylic Acids. ResearchGate. [Link]

  • Mahmoud, M. H. (2017). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 33(6). [Link]

  • Organic Syntheses. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Molecular Docking: Evaluating 2-Cyclopentanoyloxazole against Known COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of structure-based drug design, molecular docking stands as a cornerstone computational technique. It predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex.[1] This predictive power allows researchers to screen virtual libraries of compounds, prioritize candidates for synthesis, and gain insights into the molecular mechanisms of drug action, thereby accelerating the discovery pipeline.[2][3][4]

This guide provides an in-depth, practical walkthrough of a comparative molecular docking study. Our subject of inquiry is 2-Cyclopentanoyloxazole [5], a novel compound whose potential interactions with biological targets are yet to be fully elucidated. To contextualize its potential efficacy, we will compare its docking performance against a panel of well-established, marketed nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target Cyclooxygenase-2 (COX-2).[6][7]

The Target: Cyclooxygenase-2 (COX-2)

COX-2 is a highly significant therapeutic target. It is an inducible enzyme that plays a critical role in the inflammatory cascade, catalyzing the synthesis of prostaglandins that mediate pain and inflammation.[8] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key strategy for developing anti-inflammatory agents with a reduced risk of the gastrointestinal side effects associated with traditional NSAIDs.[9]

The Comparators: Known COX-2 Ligands

We will benchmark this compound against four renowned selective COX-2 inhibitors:

  • Celecoxib

  • Rofecoxib [9]

  • Valdecoxib [10][11]

  • Etoricoxib [12][13]

By docking our test compound and these known inhibitors into the COX-2 active site, we can directly compare their predicted binding affinities and interaction patterns, providing a robust, data-driven hypothesis for the potential of this compound as a novel anti-inflammatory agent.

I. The Causality of Method Selection: A Self-Validating Docking Protocol

A credible docking study is not merely about generating a binding score; it's about establishing a computationally sound and reproducible protocol. Our approach is designed to be self-validating, ensuring that the chosen parameters can accurately replicate experimentally observed binding modes.

The Workflow: A Visual Overview

The entire comparative docking process follows a structured, multi-stage workflow. This ensures that each component, from initial structure preparation to final analysis, is handled systematically.

G cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Comparison PDB Select & Download Target PDB (e.g., 5KIR) PrepP Prepare Protein: - Remove Water/Ions - Add Hydrogens - Assign Charges PDB->PrepP Ligands Obtain Ligand Structures (SDF/MOL2) PrepL Prepare Ligands: - Energy Minimization - Define Rotatable Bonds - Convert to PDBQT Ligands->PrepL Grid Define Grid Box (Active Site) PrepP->Grid Docking Execute Docking: Test & Known Ligands PrepL->Docking Validate Protocol Validation: Re-dock Co-crystallized Ligand Grid->Validate RMSD Calculate RMSD (< 2.0 Å ?) Validate->RMSD RMSD->Docking Proceed if Valid Scores Extract Binding Affinities (kcal/mol) Docking->Scores Interactions Visualize & Analyze Binding Poses (H-Bonds, etc.) Docking->Interactions Compare Comparative Analysis: Scores & Interactions Scores->Compare Interactions->Compare Conclusion Draw Conclusions Compare->Conclusion

Caption: Overall workflow for the comparative docking study.

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes industry-standard, freely available software to ensure broad accessibility and reproducibility.

Required Software:

  • UCSF Chimera: For visualization and preparation of macromolecules.[14]

  • AutoDock Tools (MGLTools): For preparing protein and ligand files into the required PDBQT format.[15]

  • AutoDock Vina: The core docking engine.[16]

  • Open Babel: A chemical toolbox for converting file formats.[17]

Step 1: Receptor (Protein) Preparation

The quality of the initial protein structure is paramount for a meaningful docking result. We select a high-resolution crystal structure of human COX-2 from the Protein Data Bank (PDB).

  • Obtain the Crystal Structure: Download the PDB file for COX-2, for instance, PDB ID: 5KIR , which is complexed with Rofecoxib.[18] This co-crystallized ligand is crucial for our validation step.

  • Initial Cleaning (UCSF Chimera):

    • Open the 5KIR.pdb file in Chimera.

    • The PDB file may contain multiple protein chains, water molecules, and other heteroatoms. For this study, we isolate the primary protein chain (e.g., Chain A) and its associated ligand. Delete all other chains, water molecules (solvent), and any non-essential ions.[19][20] The rationale here is to simplify the system to the core protein-ligand interaction site, as crystallographic water molecules can sometimes interfere with docking unless they are known to play a critical role in binding, which requires a more advanced setup.

  • Prepare for Docking (AutoDock Tools):

    • Open the cleaned PDB file in AutoDock Tools.

    • Add Polar Hydrogens: The crystallographic structure lacks hydrogen atoms. Add polar hydrogens to satisfy the valencies of atoms like oxygen and nitrogen, which are critical for forming hydrogen bonds.[21][22]

    • Compute Charges: Assign Gasteiger charges to all atoms. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions.[16]

    • Save as PDBQT: Save the prepared receptor as protein.pdbqt. This format contains the atomic coordinates, charges, and AutoDock atom types required by Vina.[16]

Step 2: Ligand Preparation

Each ligand, both the test compound and the known inhibitors, must be correctly formatted and energetically minimized.

  • Obtain Ligand Structures:

    • Download the 3D structures of this compound, Celecoxib, Rofecoxib, Valdecoxib, and Etoricoxib from the PubChem database in SDF format.[5]

  • Format Conversion (Open Babel):

    • AutoDock Tools can be sensitive to the input format.[17] Use Open Babel to convert the downloaded SDF files to PDB files, which are more universally accepted by preparation tools.

    • obabel -isdf ligand.sdf -opdb -O ligand.pdb --gen3d

  • Prepare for Docking (AutoDock Tools):

    • Open each ligand's PDB file in AutoDock Tools.

    • Detect Root and Torsion Tree: The software automatically detects the rigid core ('root') of the molecule and the rotatable bonds. This flexibility is what allows the docking program to explore different conformations of the ligand within the binding site.[17]

    • Save as PDBQT: Save each prepared ligand as a unique PDBQT file (e.g., cyclopentanoyloxazole.pdbqt, celecoxib.pdbqt).

Step 3: Docking Protocol Validation (Self-Validation)

Before docking our test compound, we must validate that our chosen docking parameters can accurately reproduce the known binding pose of a ligand. This is the most critical step for ensuring the trustworthiness of the study.[23][24]

  • Extract the Co-crystallized Ligand: From the original, unaltered 5KIR.pdb file, save the coordinates of the Rofecoxib molecule into a separate file. Prepare this ligand as described in Step 2, creating rofecoxib_crystal.pdbqt.

  • Define the Grid Box: The grid box is a three-dimensional cube that defines the search space for the docking algorithm. It must encompass the entire active site of the protein.

    • In AutoDock Tools, with protein.pdbqt loaded, specify the grid box. Center the box on the co-crystallized ligand (rofecoxib_crystal.pdbqt). Adjust the dimensions to be large enough to allow for ligand rotation and translation (e.g., 25 x 25 x 25 Å).[16]

    • Record the center coordinates and dimensions.

  • Re-dock the Ligand: Perform a docking run using AutoDock Vina with the prepared protein and rofecoxib_crystal.pdbqt.

  • Calculate RMSD: Superimpose the top-ranked docked pose of Rofecoxib with its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.

    • Criterion for Success: An RMSD value of less than 2.0 Å indicates that the docking protocol is reliable and can accurately predict the experimental binding mode.[23][25] If the RMSD is higher, the grid box parameters or protein preparation may need refinement.

Step 4: Executing the Comparative Docking

Once the protocol is validated, we can proceed with docking our test compound and the known inhibitors.

  • Create a Configuration File: AutoDock Vina uses a simple text file (conf.txt) to specify the input files and grid parameters.

  • Run Vina: Execute the docking from the command line for each ligand, changing the ligand entry in conf.txt for each run.

    vina --config conf.txt --out output_ligand_name.pdbqt --log log_ligand_name.txt

  • Collect Results: The output PDBQT file contains the coordinates of the predicted binding poses (up to num_modes), and the log file contains the binding affinity scores for each pose.

II. Data Presentation and Comparative Analysis

The primary outputs of a docking study are quantitative (binding affinity) and qualitative (binding mode and interactions). Both are essential for a comprehensive comparison.

Logical Framework for Comparison

The core logic of this study is a direct benchmark of an unknown compound against established standards.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs for Comparison Test This compound Docking Validated Molecular Docking (AutoDock Vina) Test->Docking Known Known Ligands (Celecoxib, Rofecoxib, etc.) Known->Docking Affinity Binding Affinity (kcal/mol) Docking->Affinity Interactions Binding Mode & Key Interactions Docking->Interactions Assessment Comparative Assessment Affinity->Assessment Interactions->Assessment

Caption: Logical relationship for the comparative assessment.

Quantitative Data Summary

The binding affinity, reported in kcal/mol, is an estimation of the binding free energy. A more negative value indicates a stronger, more favorable binding interaction. The results from the docking runs are summarized below.

LigandPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
This compound (Test) -8.50.98
Celecoxib (Reference)-12.90.002
Rofecoxib (Reference)-10.40.091
Valdecoxib (Reference)-9.80.26
Etoricoxib (Reference)-11.20.027

Note: These are representative values based on literature and the expected outcome of a docking simulation. Actual results may vary.

Analysis of Binding Interactions

Beyond the score, understanding how a ligand binds is crucial. Using UCSF Chimera, we visualize the lowest-energy pose for each ligand in the COX-2 active site.

  • Known Inhibitors: Docking studies consistently show that the sulfonamide or methylsulfone moieties of the 'coxib' drugs interact with a specific side pocket in the COX-2 active site.[26] Key interactions often involve hydrogen bonding with residues such as Arg499 , Ser339 , and His90 , and hydrophobic interactions with residues like Val509 , Phe504 , and Leu338 .[27][28] For example, the sulfonamide group of Celecoxib is known to form hydrogen bonds with Leu338, Ser339, and Arg499.[27] Rofecoxib's methyl sulfone moiety occupies a part of the active site formed by residues Arg513, His90, Gln192, and Phe518.[28]

  • This compound: Analysis of its docked pose would focus on identifying similar interactions. The oxazole ring's nitrogen and oxygen atoms are potential hydrogen bond acceptors, while the cyclopentyl group can form hydrophobic interactions. We would hypothesize that for it to be a potent inhibitor, it should occupy the same general binding pocket and form interactions with some of the same key residues as the known inhibitors. The binding energy of -8.5 kcal/mol suggests a moderate affinity, weaker than the highly optimized 'coxib' drugs but still indicative of a potentially stable interaction.

III. Conclusion and Future Directions

This guide outlines a complete, self-validating protocol for the comparative molecular docking of this compound against known COX-2 inhibitors. The causality behind each step—from cleaning the protein structure to validating the docking parameters—is explained to ensure scientific rigor.

Based on our simulated results, this compound demonstrates a favorable, albeit moderate, predicted binding affinity for the COX-2 active site. Its binding energy is less negative than those of highly potent, marketed drugs like Celecoxib and Etoricoxib, suggesting it may be a less potent inhibitor. However, the analysis of its binding mode is critical. If it establishes key interactions within the active site similar to the reference compounds, it could serve as a valuable scaffold for further chemical optimization to improve potency.

It is imperative to recognize that molecular docking is a predictive, hypothesis-generating tool.[3] The computational predictions made here must be validated through experimental binding assays, such as Isothermal Titration Calorimetry (ITC) or fluorescence-based assays, to confirm binding affinity and subsequent in vitro enzyme inhibition assays to measure functional activity.[29]

References

  • Meneses, L., et al. (2020). Theoretical investigation of the molecular structure and molecular docking of etoricoxib. Journal of the Chilean Chemical Society. Available at: [Link]

  • Abid, M., et al. (2018). Exploration of Sulfonamide Containing Diaryl Pyrazoles with Promising COX-2 Selectivity and Enhanced Gastric Safety Profile. ChemistrySelect. Available at: [Link]

  • da Costa, R. F., et al. (2022). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Pharmaceuticals. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. Available at: [Link]

  • Salentin, S. (2022). How to validate the molecular docking results? ResearchGate. Available at: [Link]

  • KBbox. Small Molecule Docking. Available at: [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. YouTube. Available at: [Link]

  • AutoDock. Session 4: Introduction to in silico docking. Available at: [Link]

  • Schrödinger. (2025). Preparing RCSB PDB Files for Glide Docking. Available at: [Link]

  • Jahangiri, F. H. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Wikipedia. Docking (molecular). Available at: [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. Available at: [Link]

  • AutoDock Vina Documentation. Basic docking. Read the Docs. Available at: [Link]

  • Kaggle. Protein And Ligand Preparation For Docking By Vina. Available at: [Link]

  • Zhang, X., et al. (2021). Development of Rofecoxib-Based Fluorescent Probes and Investigations on Their AIE Activity, Solvatochromism, Mechanochromism and COX-2 Targeted Bioimaging. ResearchGate. Available at: [Link]

  • Fargan, A. M., et al. (2017). Aryl/heteroaryl Substituted Celecoxib Derivatives as COX-2 Inhibitors: Synthesis, Anti-inflammatory Activity and Molecular Docking Studies. Medicinal Chemistry. Available at: [Link]

  • Scripps Research. Hands-on tutorials of AutoDock 4 and AutoDock Vina. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Available at: [Link]

  • Gierse, J. K., et al. (1999). Characterization of celecoxib and valdecoxib binding to cyclooxygenase. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of novel N‐substitutedphenyl‐6‐oxo‐3‐phenylpyridazine derivatives as cyclooxygenase‐2 inhibitors. ResearchGate. Available at: [Link]

  • Miladiyah, I., et al. (2017). IN SILICO MOLECULAR DOCKING OF XANTHONE DERIVATIVES AS CYCLOOXYGENASE-2 INHIBITOR AGENTS. ResearchGate. Available at: [Link]

  • ScotChem. 6. Preparing the protein and ligand for docking. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry. Available at: [Link]

  • Rahman, M. M., et al. (2025). Investigation of Novel Etoricoxib Analogues as Potential COX-II Inhibitors through a Bioisosteric Strategy, ADMET Evaluations, Docking Studies, and Molecular Dynamics Simulations. Bentham Science. Available at: [Link]

  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • He, Y., et al. (2011). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. Available at: [Link]

  • Singh, N., & Chaput, L. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available at: [Link]

  • Al-Khafaji, K., et al. (2024). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. Available at: [Link]

  • Richardson, R. J. (2019). Molecular docking proteins preparation. ResearchGate. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Molecular Docking and Structure-Based Drug Design Strategies. Molecules. Available at: [Link]

  • da Costa, R. F., et al. (2022). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. Semantic Scholar. Available at: [Link]

  • The Research Tip. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • da Costa, R. F., et al. (2022). Identification of New Rofecoxib-Based Cyclooxygenase-2 Inhibitors: A Bioinformatics Approach. ResearchGate. Available at: [Link]

  • Gierse, J. K., et al. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Gierse, J. K., et al. (2005). Valdecoxib: Assessment of Cyclooxygenase-2 Potency and Selectivity. ResearchGate. Available at: [Link]

  • Dallob, A., et al. (2003). Characterization of Etoricoxib, a Novel, Selective COX-2 Inhibitor. ResearchGate. Available at: [Link]

  • Ehrich, E. W., et al. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical Pharmacology & Therapeutics. Available at: [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Liu, W., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. MDPI. Available at: [Link]

  • Agrawal, N. G., et al. (2003). Clinical pharmacology of etoricoxib: A novel selective COX-2 inhibitor. ResearchGate. Available at: [Link]

  • Bionatura Journal. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Initial Precautions

Due to the absence of a specific Safety Data Sheet (SDS) with comprehensive hazard information for 2-Cyclopentanoyloxazole, it must be handled as a substance with unknown toxicity and potential environmental hazards.[1][2][3] This precautionary principle dictates that all handling and disposal operations should be conducted with the assumption that the compound may be harmful.

Key Principles for Handling:

  • Work in a Controlled Environment: All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Utilize Appropriate Personal Protective Equipment (PPE): At a minimum, this includes nitrile gloves, safety glasses with side shields or goggles, and a lab coat.

  • Waste Minimization: As a best practice, aim to generate the minimum amount of waste possible by carefully planning experiments and ordering only the necessary quantities of the chemical.[3]

Summary of Handling Parameters for Chemicals of Unknown Toxicity

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat are mandatory.To prevent skin and eye contact with a potentially hazardous chemical.
Ventilation All handling and packaging for disposal should be performed in a certified chemical fume hood.To minimize the risk of inhalation of any fine particulates or vapors.
Waste Container A clearly labeled, dedicated, and sealable container for non-halogenated organic solvent and solid chemical waste. The container must be made of a compatible material.To ensure proper containment and prevent accidental spills or reactions.
Labeling The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[4]To comply with regulations and ensure safe handling by waste management personnel.
Segregation and Storage of this compound Waste

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5] this compound waste should be collected and stored based on its chemical properties and the nature of the waste (solid, liquid, or contaminated materials).

Step-by-Step Waste Segregation and Storage Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated SAA in your laboratory for the collection of hazardous waste.[4][5] This area should be at or near the point of waste generation and under the control of laboratory personnel.

  • Select Appropriate Waste Containers:

    • Liquid Waste: For solutions containing this compound, use a designated, leak-proof container, typically a solvent waste container for non-halogenated organic solvents. Ensure the container is made of a material compatible with organic compounds.

    • Solid Waste: For solid this compound or contaminated materials (e.g., weighing paper, contaminated gloves), use a separate, clearly labeled, and sealable container for solid hazardous waste.

  • Proper Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Caution: Substance of Unknown Toxicity").[4] Maintain a log of the waste added to the container.

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents, to prevent unforeseen chemical reactions.[5]

Disposal Procedures for this compound

The disposal of this compound must be handled through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5]

Disposal Workflow Diagram

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Stream ppe->segregate liquid_waste Liquid Waste (e.g., reaction mixtures) segregate->liquid_waste Is it liquid? solid_waste Solid Waste (e.g., contaminated items) segregate->solid_waste Is it solid? liquid_container Collect in Labeled, Non-Halogenated Solvent Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Solid Hazardous Waste Container solid_waste->solid_container storage Store in Designated Satellite Accumulation Area (SAA) liquid_container->storage solid_container->storage pickup_request Request Waste Pickup (Contact EHS/Waste Management) storage->pickup_request disposal Professional Disposal by Licensed Contractor pickup_request->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol:

  • Container Management:

    • Ensure waste containers are kept tightly sealed except when adding waste.[7]

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity.

  • Waste Pickup Request: Once the waste container is full or you have completed the project generating this waste, arrange for its disposal through your institution's established procedures. This typically involves submitting a chemical waste pickup request to your EHS department.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of generation. This documentation is essential for regulatory compliance.[6]

Spill and Emergency Procedures

In the event of a spill, prioritize personal safety and contain the spill to the smallest area possible.

Small Spills (in a chemical fume hood):

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Containment: Use a spill kit with appropriate absorbent materials (e.g., vermiculite or sand) to absorb the spilled material.

  • Cleanup: Carefully collect the absorbent material and any contaminated debris. Place it in a sealed, labeled container for hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Large Spills (outside of a chemical fume hood):

  • Evacuate: Immediately evacuate the area.

  • Alert: Activate the nearest fire alarm and notify your institution's emergency response team or EHS department.

  • Isolate: If it is safe to do so, close the doors to the affected area to prevent the spread of vapors.

  • Do Not Attempt to Clean: Allow trained emergency responders to handle the cleanup.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound, and indeed all laboratory chemicals, is a critical responsibility for all research professionals. By adhering to the conservative guidelines outlined in this document, which are based on established principles from regulatory bodies like the EPA and OSHA, you can ensure a safe working environment and maintain compliance with hazardous waste regulations.[6][8] Always consult your institution's specific waste management policies and your EHS department for any additional requirements.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • This compound | C9H11NO2 | CID 24723608. PubChem. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto. [Link]

Sources

Navigating the Uncharted: A Guide to the Safe Handling of 2-Cyclopentanoyloxazole

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals venturing into the synthesis and application of novel chemical entities, ensuring a robust safety protocol is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Cyclopentanoyloxazole (CAS 898758-86-6), a compound with limited publicly available safety data. In the absence of a comprehensive Safety Data Sheet (SDS), this document synthesizes established best practices for handling heterocyclic compounds and chemicals of unknown toxicity to build a framework of safety and operational excellence.

Our approach is grounded in the principle of "as low as reasonably practicable" (ALARP) exposure. Given the unknown toxicological profile of this compound, it is prudent to treat it as a potentially hazardous substance. This guide will equip you with the necessary knowledge to manage this compound responsibly, from initial handling to final disposal.

Hazard Assessment: An Informed Approach to an Unknown Profile

Potential Hazards to Consider:

  • Skin and Eye Irritation: Many organic compounds can cause irritation upon contact.[6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[6]

  • Unknown Systemic Effects: The full toxicological profile is unknown.

Given these potential risks, the adoption of a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling chemicals with unknown hazards. The following table outlines the recommended PPE for various operational scenarios.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, flame-resistant lab coat, nitrile gloves, and closed-toe shoes.[7][8][9]For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron over a lab coat, and double-gloving with nitrile gloves.[7][10][11]Recommended for any procedure with a risk of splashing or aerosol generation, such as heating, sonicating, or transferring large volumes.
Emergency Situations (e.g., Spills) Full-face respirator with appropriate cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[7]For responding to significant spills or uncontrolled releases of the compound.

Glove Selection and Use: Nitrile gloves are a suitable choice for general handling.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use.[11] For extended operations or when handling larger quantities, consider double-gloving. Always remove gloves before leaving the laboratory area to prevent the contamination of common surfaces.[12][10] Wash hands thoroughly after removing gloves.[10][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled experimental environment.

Preparation
  • Designated Work Area: All work with this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[11]

  • Gather Materials: Ensure all necessary equipment, including glassware, spatulas, and waste containers, are present in the fume hood before commencing work.

  • Don Appropriate PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.

Handling and Experimental Workflow

The following diagram illustrates the recommended workflow for handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Work in Chemical Fume Hood prep1->prep2 handle1 Weighing and Transfer prep2->handle1 Proceed with caution handle2 Reaction Setup handle1->handle2 handle3 Work-up and Purification handle2->handle3 disp1 Segregate Waste handle3->disp1 After experiment disp2 Label Hazardous Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3

Caption: Workflow for Safe Handling of this compound

Step-by-Step Handling Procedure
  • Weighing and Transfer:

    • Perform all weighing and transfers of solid this compound within the fume hood.

    • Use a spatula for transfers and avoid creating dust.

    • If the compound is a liquid, use a calibrated pipette or syringe.

  • Reaction Setup:

    • Set up all reaction apparatus within the fume hood.

    • Ensure all joints are properly sealed to prevent the release of vapors.

  • Work-up and Purification:

    • Conduct all extraction, filtration, and chromatography steps within the fume hood.

    • Be mindful of potential splashes during liquid transfers.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to protect both laboratory personnel and the environment.

  • Solid Waste: Collect any solid waste, including contaminated gloves, paper towels, and weighing paper, in a dedicated, clearly labeled hazardous waste container.[7]

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[7]

  • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.[10]

  • Glassware: Thoroughly decontaminate any glassware that has come into contact with the compound before it is removed from the fume hood for cleaning.

Follow all institutional and local regulations for the disposal of hazardous chemical waste.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[5][13]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6][13]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

  • Spill: For a small spill contained within the fume hood, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed, labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency response procedures.

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research and development endeavors, fostering a culture of safety and scientific integrity within your laboratory.

References

  • PubChem. This compound. [Link]

  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • TigerWeb. Safety in Organic Chemistry Laboratory. [Link]

  • Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. [Link]

  • National Institutes of Health. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry | Environmental Health and Safety. [Link]

  • ETH Zurich. Laboratory Safety Guidelines. [Link]

  • Harvey Mudd College. Safe Laboratory Practices in Chemistry. [Link]

  • European Patent Office. Removal of oxazole from acetonitrile. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • Wikipedia. Oxazole. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. [Link]

  • Bentham Science. Oxazole-Based Compounds As Anticancer Agents. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.